molecular formula C14H21NO4 B1676518 Metoprolol Acid CAS No. 56392-14-4

Metoprolol Acid

Número de catálogo: B1676518
Número CAS: 56392-14-4
Peso molecular: 267.32 g/mol
Clave InChI: PUQIRTNPJRFRCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Atenolol acid is a monocarboxylic acid that is phenylacetic acid substituted by a 2-hydroxy-3-(propan-2-ylamino)propoxy group at position 4. It is a metabolite of the drug atenolol. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a monocarboxylic acid, an aromatic ether, a secondary amino compound and a secondary alcohol.
pharmacologically inactive urinary metoprolol metabolite;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PUQIRTNPJRFRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70881080
Record name Metoprolol acid
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Molecular Weight

267.32 g/mol
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CAS No.

56392-14-4
Record name Metoprolol acid
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Record name Metoprolol acid
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Record name Metoprolol acid
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Record name Metoprolol Acid
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Record name METOPROLOL ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Metoprolol Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Metoprolol (B1676517) Acid, a primary metabolite of the widely used beta-blocker, Metoprolol. This document details the chemical synthesis process, including a step-by-step experimental protocol, and outlines the analytical techniques used for its characterization, complete with methodologies and quantitative data. The information presented herein is intended to support research, development, and quality control activities related to Metoprolol and its metabolites.

Synthesis of Metoprolol Acid

This compound, chemically known as 4-(2-hydroxy-3-(isopropylamino)propoxy)phenylacetic acid, is synthesized through a multi-step process commencing from methyl 4-hydroxyphenylacetate (B1229458). The synthesis route involves the formation of a phenoxide, followed by an etherification reaction with epichlorohydrin (B41342) to yield an epoxide intermediate. This intermediate is then subjected to a ring-opening reaction with isopropylamine (B41738). The final step involves the hydrolysis of the methyl ester to produce this compound.[1]

A detailed experimental protocol for the synthesis of this compound is provided below.

Experimental Protocol for the Synthesis of this compound

Step 1: Synthesis of Methyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate

  • To a solution of methyl 4-hydroxyphenylacetate (1 equivalent) in a suitable solvent such as ethanol, add sodium hydroxide (B78521) (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.[2]

  • Add epichlorohydrin (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 60-80°C) and maintain for 4-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude epoxide, methyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Methyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate

  • Dissolve the purified epoxide from Step 1 (1 equivalent) in a suitable solvent such as isopropyl alcohol.

  • Add isopropylamine (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-10 hours, monitoring by TLC.[2]

  • After the reaction is complete, cool the mixture and remove the excess isopropylamine and solvent by rotary evaporation.

  • The resulting crude product, methyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate, can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound (Hydrolysis)

  • Dissolve the methyl ester from Step 2 (1 equivalent) in a mixture of methanol (B129727) and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the ester. The reaction is typically monitored by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 6-7.

  • The precipitated this compound is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol-water, to yield pure this compound.[3]

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amination cluster_2 Step 3: Hydrolysis Methyl_4-hydroxyphenylacetate Methyl 4-hydroxyphenylacetate Epoxide_Intermediate Methyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate Methyl_4-hydroxyphenylacetate->Epoxide_Intermediate 1. NaOH, Ethanol 2. Epichlorohydrin, Reflux Amino_alcohol_ester Methyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate Epoxide_Intermediate->Amino_alcohol_ester Isopropylamine, Reflux Metoprolol_Acid This compound Amino_alcohol_ester->Metoprolol_Acid NaOH, H2O/Methanol

Caption: Reaction scheme for the synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are conducted using various analytical techniques, including spectroscopic and chromatographic methods.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule.

Experimental Protocol for NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Isopropyl -CH(CH₃)₂~1.1-1.3 (d, 6H)~22-23
Isopropyl -CH(CH₃)₂~2.8-3.0 (sept, 1H)~48-50
-CH₂-N-~2.6-2.8 (m, 2H)~50-52
-CH(OH)-~3.9-4.1 (m, 1H)~68-70
Ar-O-CH₂-~3.9-4.1 (m, 2H)~70-72
Ar-CH₂-COOH~3.5 (s, 2H)~40-42
Aromatic C-H~6.8-6.9 (d, 2H)~114-115
Aromatic C-H~7.1-7.2 (d, 2H)~130-131
Aromatic C-O-~157-158
Aromatic C-CH₂-~128-130
-COOH~12-13 (br s, 1H)~173-175

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

  • Acquire the full scan mass spectrum to determine the protonated molecular ion [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

Table 2: Expected Mass Spectrometry Data for this compound

m/z Proposed Fragment Description
268.15[M+H]⁺Protonated molecular ion
250.14[M+H - H₂O]⁺Loss of water
191.11[M+H - C₃H₇N - H₂O]⁺Loss of isopropylamine and water
151.07[C₈H₇O₃]⁺Cleavage of the ether linkage
116.11[C₆H₁₄NO]⁺Isopropylamino-propanol fragment
Chromatographic Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method is commonly used.

Experimental Protocol for HPLC Analysis:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). The ratio can be optimized, for instance, 30:70 (v/v) acetonitrile:buffer.[4]

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength of 225 nm.[4]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Table 3: Typical HPLC Method Parameters and Performance Data

Parameter Value
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:0.05 M KH₂PO₄ (pH 3.0) (30:70)
Flow Rate1.0 mL/min
Detection Wavelength225 nm
Retention Time~4-6 min (can vary)
Linearity Range5-25 µg/mL
Correlation Coefficient (r²)> 0.999

Workflow for Characterization of this compound

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS/MS) Synthesized_Product->MS Molecular Weight and Fragmentation HPLC HPLC-UV Synthesized_Product->HPLC Purity and Quantification Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Confirm Structure MS->Structural_Confirmation Confirm Molecular Formula Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Determine Purity

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for obtaining this key metabolite, while the characterization techniques described, including NMR, MS, and HPLC, are essential for confirming its identity and purity. The data and methodologies presented are intended to be a valuable resource for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry.

References

The Pharmacokinetics of Metoprolol and its Acid Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of metoprolol (B1676517), a widely prescribed beta-1 selective adrenergic receptor antagonist, and its primary metabolites. The focus is on the quantitative aspects and experimental methodologies crucial for research and development in the pharmaceutical sciences.

Introduction

Metoprolol is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2][3] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being primarily responsible for its beta-blocking activity.[4] The clinical efficacy and safety profile of metoprolol are intrinsically linked to its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—which are significantly influenced by extensive hepatic metabolism. Understanding the biotransformation of metoprolol into its various metabolites, particularly the inactive metoprolol acid and the weakly active α-hydroxymetoprolol, is critical for predicting drug exposure, response, and potential drug-drug interactions.

Absorption

Following oral administration, metoprolol is rapidly and completely absorbed from the gastrointestinal tract.[5] However, it undergoes substantial first-pass metabolism in the liver, which reduces its systemic bioavailability to approximately 50%.[3][6] This bioavailability can increase with repeated administration.[7] Metoprolol is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high permeability and high solubility.[6]

Distribution

Metoprolol exhibits a large volume of distribution, reported to be between 3.2 and 5.6 L/kg, indicating extensive distribution into tissues.[5][8] It has a low plasma protein binding of about 12%, primarily to albumin.[5][6] Notably, metoprolol is moderately lipophilic and can cross the blood-brain barrier.[5][7]

Metabolism and the Formation of this compound

Metoprolol is extensively metabolized in the liver, with approximately 95% of an administered dose being biotransformed before excretion.[5][9][10] The metabolism is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 being the critical enzyme responsible for about 80% of its metabolism.[1][6] Other enzymes like CYP3A4, CYP2B6, and CYP2C9 play minor roles.[1][6][9]

The three main metabolic pathways are:

  • O-demethylation (~65%): This is the major metabolic route.[1] It produces an intermediate metabolite, O-demethylmetoprolol, which is rapidly oxidized to form the inactive carboxylic acid metabolite, known as this compound ((+/-)-4-(2-hydroxy-3-isopropylaminopropoxy)-phenylacetic acid).[1][11][12] This pathway is stereoselective for the (R)-enantiomer.[1][13] this compound is the main metabolite found in urine.[1][12]

  • α-hydroxylation (~10%): This pathway leads to the formation of α-hydroxymetoprolol, a metabolite that possesses about one-tenth of the beta-blocking activity of the parent drug.[1][6] This route is stereoselective for the pharmacologically more potent (S)-enantiomer.[1]

  • N-dealkylation (~10%): This is a minor pathway that results in the formation of N-desisopropyl metoprolol.[1]

The genetic polymorphism of the CYP2D6 gene leads to significant interindividual variability in metoprolol plasma concentrations. Individuals classified as "poor metabolizers" (PMs), who lack functional CYP2D6 enzymes, can have plasma concentrations of metoprolol that are approximately five times higher than "extensive metabolizers" (EMs).[6][9][13]

Metoprolol_Metabolism Metabolic Pathway of Metoprolol cluster_paths Metoprolol (R,S)-Metoprolol O_Demethyl O-demethylation (~65%) (R-selective) Metoprolol->O_Demethyl Alpha_Hydrox α-hydroxylation (~10%) (S-selective) Metoprolol->Alpha_Hydrox N_Dealkyl N-dealkylation (~10%) Metoprolol->N_Dealkyl O_Demethyl_Metoprolol O-demethylmetoprolol (transient) O_Demethyl->O_Demethyl_Metoprolol Oxidation Rapid Oxidation O_Demethyl_Metoprolol->Oxidation Metoprolol_Acid This compound (inactive, main urinary metabolite) Oxidation->Metoprolol_Acid Alpha_Hydroxy_Metoprolol α-hydroxymetoprolol (active) Alpha_Hydrox->Alpha_Hydroxy_Metoprolol N_Deisopropyl_Metoprolol N-desisopropyl metoprolol N_Dealkyl->N_Deisopropyl_Metoprolol CYP2D6_major CYP2D6 (Major) CYP2D6_major->O_Demethyl CYP2D6_major->Alpha_Hydrox CYP2D6_major->N_Dealkyl CYP_minor CYP3A4, 2B6, 2C9 (Minor) CYP_minor->O_Demethyl CYP_minor->Alpha_Hydrox

Caption: Metabolic pathways of metoprolol.

Excretion

Metoprolol and its metabolites are primarily eliminated from the body via the kidneys.[1][5] Approximately 95% of an oral dose is recovered in the urine.[5][9] Only a small fraction (about 5-10%) of the dose is excreted as unchanged metoprolol, although this proportion can increase to 30-40% in CYP2D6 poor metabolizers.[5][9] The majority is excreted as metabolites, with this compound being the most abundant.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of metoprolol and its key metabolites are summarized in the tables below. These values can exhibit significant interindividual variability, largely due to CYP2D6 genetic polymorphism.

Table 1: Pharmacokinetic Parameters of Metoprolol in Healthy Adults (Extensive Metabolizers)

ParameterValueReference(s)
Bioavailability (Oral) ~50%[3]
Half-life (t½) 3 - 7 hours[5][9][10]
Volume of Distribution (Vd) 3.2 - 5.6 L/kg[5]
Total Body Clearance (CL) 43.2 - 92.4 L/h[10]
Plasma Protein Binding ~12%[5][6]
Time to Peak (Tmax) (IR) 1.5 - 2 hours[14]
Renal Clearance ~1 L/h/kg[5]

Table 2: Pharmacokinetic Parameters of Metoprolol Metabolites

ParameterMetaboliteValueReference(s)
Pharmacological Activity α-hydroxymetoprolol~10% of metoprolol[1][6]
Half-life (t½) α-hydroxymetoprololProlonged in dialysis patients[15]
Plasma Concentration This compoundMajor metabolite in urine[1][12]
Plasma Concentration α-hydroxymetoprololCan be twice as high as parent drug in the elderly[16]

Experimental Protocols

The determination of pharmacokinetic parameters for metoprolol and its metabolites requires robust and validated experimental designs and bioanalytical methods.

Clinical Pharmacokinetic Study Protocol (Typical Design)

A typical pharmacokinetic study involves administering a single dose of metoprolol to a cohort of healthy volunteers.

  • Subject Recruitment: Healthy male and female volunteers, often genotyped for CYP2D6 status, are recruited. Subjects undergo a health screening to ensure no underlying conditions that could affect drug disposition.

  • Drug Administration: After an overnight fast, subjects receive a single oral dose of a metoprolol formulation (e.g., 100 mg metoprolol tartrate).[17]

  • Sample Collection: Serial blood samples are collected in heparinized tubes at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[18] Urine is often collected over 24-48 hours to assess renal clearance and metabolite excretion.

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -70°C or lower until analysis.[2][19]

  • Bioanalysis: Plasma and urine samples are analyzed for the concentration of metoprolol and its metabolites using a validated analytical method.

  • Pharmacokinetic Analysis: Concentration-time data are used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of metoprolol and its metabolites in biological matrices due to its high sensitivity and specificity.[2][20]

  • Sample Preparation: A common technique is liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from plasma proteins and other matrix components.[2][21][22]

    • For LLE, a small volume of plasma (e.g., 100-500 µL) is mixed with an internal standard (e.g., bisoprolol (B1195378) or a deuterated metoprolol analog) and an extraction solvent like ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane.[2][20][22]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system. Separation is typically achieved on a reversed-phase C18 or C8 column with an isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid).[2][20]

  • Mass Spectrometric Detection: The column eluent is introduced into a mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, ensuring high selectivity.[2][22] For example, a common transition for metoprolol is m/z 268.1 → m/z 130.96.[22]

  • Quantification: A calibration curve is generated by analyzing samples with known concentrations of the analytes, and the concentrations in the unknown samples are determined by interpolation.

PK_Workflow Typical Bioanalytical Workflow for Metoprolol PK Study cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard (e.g., Bisoprolol) Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporate Evaporate & Reconstitute in Mobile Phase Extraction->Evaporate Inject Inject into HPLC Evaporate->Inject Separate Chromatographic Separation (e.g., C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Quantify Quantify using Calibration Curve Detect->Quantify PK_Calc Calculate PK Parameters (Cmax, AUC, t½, etc.) Quantify->PK_Calc

Caption: Bioanalytical workflow for a metoprolol pharmacokinetic study.

Conclusion

The pharmacokinetics of metoprolol are characterized by rapid absorption, extensive distribution, and, most importantly, comprehensive hepatic metabolism predominantly via the polymorphic enzyme CYP2D6. This metabolic process yields several metabolites, with the inactive this compound being the most significant in terms of quantity excreted. The formation of the weakly active α-hydroxymetoprolol and the substantial interindividual variability in clearance underscore the importance of understanding this drug's disposition. For drug development professionals and researchers, a thorough grasp of the quantitative pharmacokinetic parameters and the robust bioanalytical methodologies required for their determination is essential for optimizing therapy and ensuring the safety and efficacy of metoprolol-based treatments.

References

The In Vitro Biological Profile of Metoprolol Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth examination of the in vitro biological activity of metoprolol (B1676517) acid, the primary urinary metabolite of the widely prescribed beta-1 selective adrenergic antagonist, metoprolol. While metoprolol's pharmacological profile is well-documented, understanding the activity of its metabolites is crucial for a comprehensive safety and efficacy assessment. This document summarizes the available data on metoprolol acid, details relevant experimental protocols for its characterization, and visualizes key concepts to support further research and development.

Introduction to Metoprolol and its Metabolism

Metoprolol is a cardioselective beta-blocker that exerts its therapeutic effects by selectively inhibiting β-1 adrenergic receptors, primarily located in the heart.[1] This antagonism leads to a reduction in heart rate, cardiac contractility, and blood pressure.[1][2] Metoprolol is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme CYP2D6.[3][4] This metabolism results in the formation of several metabolites, with this compound being a major end-product excreted in the urine.[3][5]

The metabolic conversion of metoprolol to this compound involves O-demethylation to an intermediate, which is then rapidly oxidized to the carboxylic acid.[3][5] While other metabolites of metoprolol, such as α-hydroxymetoprolol, retain some pharmacological activity, this compound is consistently reported to be pharmacologically inactive.[6][7][8]

In Vitro Biological Activity of this compound

Current scientific literature indicates that this compound does not possess significant pharmacological activity.[6] Unlike its parent compound, metoprolol, which exhibits high affinity and antagonist activity at beta-1 adrenergic receptors, this compound is considered to be an inactive metabolite.[7][8] This lack of activity implies that it does not significantly interact with beta-adrenergic receptors or modulate downstream signaling pathways, such as the adenylyl cyclase-cAMP system.

Quantitative Data Summary

The following table summarizes the known quantitative data for metoprolol's in vitro activity, contrasted with the presumed profile of this compound based on current knowledge.

CompoundTargetAssay TypeParameterValueReference
(S)-Metoprolol Beta-1 Adrenergic ReceptorRadioligand Binding-log Ki7.73 ± 0.10[9]
(R)-Metoprolol Beta-1 Adrenergic ReceptorRadioligand Binding-log Ki5.00 ± 0.06[9]
(S)-Metoprolol Beta-2 Adrenergic ReceptorRadioligand Binding-log Ki6.28 ± 0.06[9]
(R)-Metoprolol Beta-2 Adrenergic ReceptorRadioligand Binding-log Ki4.52 ± 0.09[9]
Metoprolol Atrial Beta-1 AdrenoceptorsFunctional Assay (Inverse Agonism)pEC505.29 ± 0.13 (WKY rats)[10]
This compound Beta-1/Beta-2 Adrenergic Receptors--No reported pharmacological activity[6][7][8]

Experimental Protocols

To experimentally verify the purported inactivity of this compound, standard in vitro pharmacological assays can be employed. The following sections detail the methodologies for a receptor binding assay and a functional assay.

Radioligand Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for human beta-1 and beta-2 adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing human beta-1 or beta-2 adrenergic receptors.

  • Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist).

  • Test compounds: this compound, Metoprolol (positive control), Propranolol (non-selective control).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation cocktail and vials.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Incubate membrane preparations with varying concentrations of the test compound and a fixed concentration of the radioligand.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the beta-adrenergic signaling pathway.

Objective: To assess the functional antagonist activity of this compound at beta-1 adrenergic receptors.

Materials:

  • CHO-K1 cells stably expressing the human beta-1 adrenergic receptor.

  • Isoproterenol (B85558) (a non-selective beta-agonist).

  • Test compounds: this compound, Metoprolol (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test compound (this compound or metoprolol) for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of isoproterenol (e.g., the EC80 concentration) to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate dose-response curves and calculate the IC50 value for the inhibition of isoproterenol-stimulated cAMP production.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Agonist Agonist Beta-1 Adrenergic Receptor Beta-1 Adrenergic Receptor Agonist->Beta-1 Adrenergic Receptor G-protein (Gs) G-protein (Gs) Beta-1 Adrenergic Receptor->G-protein (Gs) Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Metoprolol Metoprolol Metoprolol->Beta-1 Adrenergic Receptor inhibits This compound This compound This compound->Beta-1 Adrenergic Receptor no significant inhibition G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Cell Culture CHO-K1 cells expressing beta-1 adrenergic receptor Pre-incubation Pre-incubate cells with test compounds Cell Culture->Pre-incubation Compound Preparation Prepare serial dilutions of This compound and Metoprolol Compound Preparation->Pre-incubation Stimulation Add Isoproterenol (agonist) to stimulate cAMP production Pre-incubation->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis cAMP Measurement Measure cAMP levels (e.g., HTRF) Lysis->cAMP Measurement Data Analysis Generate dose-response curves and calculate IC50 values cAMP Measurement->Data Analysis

References

An In-Depth Technical Guide to the Identification and Profiling of Metoprolol Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and profiling metoprolol (B1676517) metabolites in urine. It covers the primary metabolic pathways, detailed experimental protocols for sample analysis, and quantitative data on metabolite excretion. This document is intended to serve as a valuable resource for professionals involved in drug metabolism research, clinical pharmacology, and therapeutic drug monitoring.

Metoprolol Metabolism

Metoprolol is a widely prescribed beta-blocker that undergoes extensive hepatic metabolism before its excretion.[1] Approximately 95% of an administered dose is recovered in the urine as metabolites, with only about 5% excreted as the unchanged parent drug.[1][2] The metabolism is highly dependent on the polymorphic cytochrome P450 enzyme, CYP2D6, leading to significant inter-individual variability in drug clearance and response.[3][4]

The three principal metabolic pathways for metoprolol are:

  • O-demethylation: This is a major pathway, accounting for approximately 65% of an oral dose. It leads to the formation of O-demethylmetoprolol, which is subsequently and rapidly oxidized to metoprolol acid.[4][5]

  • α-hydroxylation: This pathway accounts for about 10% of the metabolism and produces α-hydroxymetoprolol, an active metabolite with approximately one-tenth the potency of the parent drug.[1][5]

  • N-dealkylation: Also accounting for about 10% of metabolism, this pathway forms N-deisopropyl metoprolol.[1][5]

While CYP2D6 is the primary enzyme responsible for these transformations, other enzymes like CYP3A4, CYP2B6, and CYP2C9 also contribute to a lesser extent.[2][5] Inhibition studies have shown that these other enzymes contribute about 19% to O-demethylation, 4% to α-hydroxylation, and 7.6% to N-dealkylation.[5]

Metoprolol_Metabolism cluster_pathways Metabolic Pathways cluster_metabolites Primary Metabolites Metoprolol Metoprolol alpha_hydroxylation α-hydroxylation (~10%) Metoprolol->alpha_hydroxylation CYP2D6 (major) CYP3A4, 2B6, 2C9 (minor) o_demethylation O-demethylation (~65%) Metoprolol->o_demethylation CYP2D6 (major) CYP3A4, 2B6, 2C9 (minor) n_dealkylation N-dealkylation (~10%) Metoprolol->n_dealkylation CYP2D6 (major) CYP3A4, 2B6, 2C9 (minor) HM α-hydroxymetoprolol (Active) alpha_hydroxylation->HM DM O-demethylmetoprolol o_demethylation->DM NDM N-deisopropyl metoprolol n_dealkylation->NDM MA This compound DM->MA Oxidation

Caption: Metabolic pathways of metoprolol.

Experimental Protocols for Metabolite Profiling

The analysis of metoprolol and its metabolites in urine typically involves sample preparation, chromatographic separation, and mass spectrometric detection. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used and reliable technique for quantification.[6]

Effective sample preparation is crucial to remove matrix interferences and concentrate the analytes.[6] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7]

Example Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies described for the extraction of beta-blockers from urine.[7][8]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (100 mg) by sequentially passing methanol (B129727) followed by deionized water.

  • Sample Loading: Take 100 µL of a urine sample and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 2% formic acid in water) to remove hydrophilic interferences.[7]

  • Elution: Elute the analytes (metoprolol and its metabolites) using an appropriate solvent mixture. A common eluent is a mixture of aqueous acetic acid (0.1%, v/v) and methanol (40:60, v/v).[8]

  • Concentration: Concentrate the eluent under a gentle stream of nitrogen or using vacuum centrifugation.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

The general workflow for the identification and profiling of metoprolol metabolites is depicted below.

Experimental_Workflow Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (e.g., SPE, LLE) Urine_Sample->Sample_Prep LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Quantification & Profiling) Data_Acquisition->Data_Processing Report Final Report Data_Processing->Report

Caption: General workflow for metoprolol metabolite analysis.

The following table summarizes typical instrumental parameters for the LC-MS/MS analysis of metoprolol and its metabolites.

Table 1: Typical LC-MS/MS Experimental Conditions

Parameter Condition
Liquid Chromatography
Column Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 3.5 µm)[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile[6]
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.0 mL/min[9][10]
Column Temperature 30 °C[6]
Injection Volume 5 - 20 µL
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), Positive Mode[11]
Detection Mode Multiple Reaction Monitoring (MRM)[11]
Capillary Voltage ~4 kV[12]
Source Temperature ~330 °C[12]

| MRM Transitions | See Table 2 below |

Table 2: Example MRM Transitions for Metoprolol and Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z)
Metoprolol 268.1 115.6 or 130.96[12]
α-hydroxymetoprolol 284.2 116.1
O-demethylmetoprolol 254.2 133.1

| Note: Specific ion transitions may vary slightly between instruments and should be optimized. | | |

Quantitative Data on Urinary Excretion

The extent of metoprolol metabolism and excretion can vary significantly among individuals, primarily due to CYP2D6 genetic polymorphisms.[13] The urinary concentrations of metoprolol and its metabolites can be used to phenotype individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[13][14]

Table 3: Urinary Excretion and Concentration of Metoprolol and its Metabolites

Analyte Percentage of Administered Dose Excreted in Urine Typical Concentration Range in Urine (µg/L) Reference
Unchanged Metoprolol ~5% (Extensive Metabolizers)Up to 30-40% (Poor Metabolizers) 3.6 – 9050.7 [1][2][6]
α-hydroxymetoprolol Varies significantly with genotype (major metabolite) Data varies widely based on study population and dosage [13]
O-demethylmetoprolol Varies significantly with genotype Data varies widely based on study population and dosage [13]

| this compound | Major end-product of O-demethylation pathway | Data varies widely based on study population and dosage |[4] |

One study reported that after a 100 mg oral dose, the urinary excretion of α-hydroxymetoprolol accounted for 51.4% of the dose, while unchanged metoprolol ranged from 8.3% to 62.8%.[13] Another study found the mean urinary concentration of metoprolol in patients to be 1943.1 µg/L, with a very wide range.[6] The ratio of metoprolol to its metabolites, such as α-hydroxymetoprolol, in urine is a strong indicator of an individual's CYP2D6 metabolic activity.[13]

Conclusion

The identification and profiling of metoprolol metabolites in urine provide critical insights into the drug's pharmacokinetics and the metabolic capacity of an individual. This is particularly important given the significant role of CYP2D6 polymorphism in metoprolol disposition. The use of robust analytical methods, such as LC-MS/MS, combined with effective sample preparation, allows for accurate and sensitive quantification of the parent drug and its metabolites. The data generated from such studies are invaluable for therapeutic drug monitoring, pharmacogenetic research, and the overall goal of personalizing metoprolol therapy for improved efficacy and safety.

References

In vitro metabolism studies of Metoprolol to Metoprolol Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the in vitro metabolism of metoprolol (B1676517), focusing on its conversion to metoprolol acid, designed for researchers, scientists, and drug development professionals.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The efficacy and safety of metoprolol are significantly influenced by its extensive first-pass metabolism in the liver, which is primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] Understanding the metabolic fate of metoprolol is crucial for predicting its pharmacokinetic variability, potential drug-drug interactions, and inter-individual differences in patient response.

This guide provides a detailed overview of the in vitro biotransformation of metoprolol to its major urinary metabolite, this compound. It covers the key enzymes involved, quantitative kinetic data, and comprehensive experimental protocols for studying this metabolic pathway.

Metabolic Pathway from Metoprolol to this compound

The formation of this compound is a two-step process initiated by O-demethylation of the parent drug, followed by a rapid oxidation of the intermediate metabolite.

  • Step 1: O-demethylation. Metoprolol undergoes O-demethylation to form an intermediate metabolite, O-demethylmetoprolol (ODM).[3][4] This reaction is the primary and rate-limiting step in this pathway.

  • Step 2: Oxidation. The transient O-demethylmetoprolol is then swiftly oxidized to form the stable and inactive carboxylic acid metabolite, this compound (also referred to as metoprolol phenylacetate), which is the main metabolite recovered in urine.[3][4][5]

Metoprolol_Metabolism Metoprolol Metoprolol ODM O-demethylmetoprolol (Intermediate) Metoprolol->ODM O-demethylation (CYP2D6 >> CYP3A4, 2B6, 2C9) MA This compound (Inactive Metabolite) ODM->MA Rapid Oxidation (e.g., Dehydrogenases)

Caption: Metabolic conversion of Metoprolol to this compound.

Enzymology of this compound Formation

CYP2D6-Mediated O-demethylation:

The initial O-demethylation of metoprolol is predominantly catalyzed by the cytochrome P450 isoform CYP2D6 .[2][6] This enzyme exhibits significant genetic polymorphism, leading to distinct metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which is a major source of inter-individual variability in metoprolol plasma concentrations.[7] The R-enantiomer of metoprolol is preferentially metabolized via this O-demethylation pathway.[4][7]

While CYP2D6 is the principal enzyme, minor contributions to O-demethylation are made by other isoforms, including CYP3A4, CYP2B6, and CYP2C9 .[3][8] Inhibition studies using human liver microsomes have shown that after blocking CYP2D6 with quinidine, a residual O-demethylation activity of about 19% remains, attributable to these other enzymes.[4]

Oxidation of O-demethylmetoprolol:

The subsequent oxidation of O-demethylmetoprolol to this compound is described as a rapid process.[1][4] While the specific enzymes responsible for this step are not as extensively characterized as the initial CYP450-mediated reaction, this conversion of an alcohol intermediate to a carboxylic acid is typically catalyzed by cytosolic enzymes such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) .

Quantitative Metabolic Data

The following table summarizes in vitro kinetic parameters for the primary metabolic pathways of metoprolol mediated by CYP2D6 in human liver microsomes (HLM). This data focuses on the initial, rate-limiting step of O-demethylation.

ParameterMetabolite FormedHLM PoolKm (µM)Vmax (pmol/mg/min)Reference
High-Affinity SiteO-demethylmetoprololHL-195131[6]
High-Affinity SiteO-demethylmetoprololHL-994145[6]
High-Affinity Siteα-hydroxymetoprololHL-17532[6]
High-Affinity Siteα-hydroxymetoprololHL-97039[6]

Note: The kinetics for metoprolol metabolism were best described by a biphasic model, indicating a second, low-affinity enzymatic site. The data presented here is for the high-affinity site, which is predominantly CYP2D6.

The genetic variability of CYP2D6 directly impacts metabolic efficiency. The table below illustrates the differences in intrinsic clearance (CLint) for the formation of α-hydroxymetoprolol (another primary CYP2D6-mediated pathway) by different CYP2D6 allelic variants. A similar impact is expected for O-demethylation.

EnzymeKm (µM)Vmax (pmol/pmol/min)CLint (Vmax/Km)Relative CLint (%)Reference
CYP2D61 (Wild Type)14.891.960.1316100.0[9]
CYP2D62 16.511.630.098674.9[9]
CYP2D610 12.800.150.01178.9[9]
CYP2D639 13.790.540.039129.7[9]

Experimental Protocols

This section outlines a detailed methodology for characterizing the formation of this compound from metoprolol in vitro using human liver microsomes.

Workflow cluster_prep Preparation cluster_reaction Incubation & Reaction cluster_analysis Sample Processing & Analysis P1 Prepare Stock Solutions (Metoprolol, NADPH, Buffer) R2 Initiate Reaction (Add Metoprolol & NADPH) P1->R2 P2 Prepare Microsomal Suspension (Human Liver Microsomes in Buffer) R1 Pre-incubate Microsomes (37°C for 5 min) P2->R1 R1->R2 R3 Incubate at 37°C (Time-course sampling, e.g., 0-60 min) R2->R3 R4 Terminate Reaction (Add ice-cold Acetonitrile) R3->R4 A1 Centrifuge to Pellet Protein (e.g., 14,000 rpm for 10 min) R4->A1 A2 Collect Supernatant A1->A2 A3 LC-MS/MS Analysis (Quantify Metoprolol, ODM, this compound) A2->A3

Caption: Experimental workflow for in vitro Metoprolol metabolism.
Objective

To determine the kinetic parameters (Km and Vmax) for the formation of O-demethylmetoprolol and this compound from metoprolol in human liver microsomes.

Materials
  • Metoprolol Tartrate (Substrate)

  • O-demethylmetoprolol and this compound (Metabolite standards)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (B52724) (ACN), ice-cold (Termination solution)

  • Formic Acid

  • Ultrapure Water

  • 96-well plates, centrifuge tubes, and other standard labware

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 100X stock solution of the NADPH regenerating system in buffer.

    • Prepare a 100 mM stock solution of MgCl₂ in water.

    • Prepare a 10 mM stock solution of metoprolol in a suitable solvent (e.g., 50% methanol) and create serial dilutions in the same solvent to achieve final assay concentrations ranging from approximately 0.1 to 500 µM.

    • Prepare stock solutions of metabolite standards and the internal standard for the analytical quantification curve.

  • Incubation Mixture Preparation (per reaction):

    • In a microcentrifuge tube or well of a 96-well plate, combine:

      • Potassium Phosphate Buffer (to final volume)

      • HLM (final protein concentration typically 0.2-0.5 mg/mL)

      • MgCl₂ (final concentration 5-10 mM)

    • Prepare a master mix for multiple reactions to ensure consistency.

  • Incubation Protocol:

    • Pre-warm the incubation plate/tubes containing the HLM mixture at 37°C for 5-10 minutes in a shaking water bath or incubator.

    • Add 1 µL of the appropriate metoprolol stock solution to each well to achieve the desired final substrate concentration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system (e.g., 1/100th of the final volume).

    • Incubate at 37°C with gentle shaking. The incubation time should be within the determined linear range of metabolite formation (typically 10-30 minutes).

  • Reaction Termination:

    • Stop the reaction at the designated time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal protein and halts enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixtures.

    • Centrifuge the samples at high speed (e.g., >3,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

Analytical Method: LC-MS/MS
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to separate the parent drug and its metabolites.

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for metoprolol, O-demethylmetoprolol, this compound, and the internal standard must be optimized beforehand.

Data Analysis
  • Generate a standard curve for each metabolite by plotting the peak area ratio (metabolite/internal standard) against the known concentration of the standards.

  • Quantify the amount of this compound and O-demethylmetoprolol formed in each incubation sample using the standard curve.

  • Calculate the velocity of the reaction (v) in pmol/mg protein/min.

  • Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

    v = (Vmax * [S]) / (Km + [S])

Conclusion

The in vitro metabolism of metoprolol to this compound is a critical pathway that dictates the drug's clearance and contributes to inter-individual pharmacokinetic variability. The process is initiated by a well-characterized, CYP2D6-dependent O-demethylation step, followed by a rapid oxidation to the final acid metabolite. Due to the polymorphic nature of CYP2D6, assessing this pathway in vitro is a vital component of drug development and personalized medicine. The protocols and data presented in this guide offer a robust framework for researchers to investigate this biotransformation, enabling a deeper understanding of metoprolol's metabolic profile.

References

Metoprolol Acid: A Definitive Biomarker for Metoprolol Metabolism and CYP2D6 Phenotyping

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517), a cardioselective beta-1 adrenergic receptor blocker, is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. The clinical efficacy and safety of metoprolol are significantly influenced by its extensive hepatic metabolism, which is predominantly mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] Genetic variations in the CYP2D6 gene lead to distinct phenotypes, including Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM), and Ultrarapid Metabolizers (UM), resulting in substantial interindividual variability in drug exposure and response.[3] This variability underscores the critical need for reliable biomarkers to assess an individual's metabolic capacity for metoprolol. Metoprolol acid, a major urinary metabolite, has emerged as a promising biomarker for this purpose. This technical guide provides a comprehensive overview of this compound's role as a biomarker of metoprolol metabolism, with a focus on its formation, quantification, and correlation with CYP2D6 phenotype.

Metabolic Pathway of Metoprolol to this compound

Metoprolol is primarily eliminated through biotransformation in the liver, with less than 5% of an oral dose being excreted unchanged in the urine.[4] The metabolism of metoprolol proceeds via three main oxidative pathways: O-demethylation, α-hydroxylation, and N-dealkylation.[2][4]

The formation of this compound is initiated by the O-demethylation of metoprolol to O-demethylmetoprolol.[5][6] This reaction is principally catalyzed by CYP2D6.[4][7] Subsequently, O-demethylmetoprolol undergoes further oxidation to form the pharmacologically inactive carboxylic acid metabolite, this compound.[4][5] This O-demethylation pathway is the most significant metabolic route, accounting for approximately 65% of an orally administered metoprolol dose recovered in the urine as this compound (referred to as metoprolol phenylacetate (B1230308) in some literature).[2] Given that CYP2D6 is the primary enzyme responsible for the initial and rate-limiting step of O-demethylation, the amount of this compound formed and excreted is directly indicative of CYP2D6 activity.[1][4]

dot

Metoprolol_Metabolism cluster_main_pathway O-demethylation Pathway (~65%) cluster_other_pathways Other Pathways Metoprolol Metoprolol O_demethylmetoprolol O-demethylmetoprolol Metoprolol->O_demethylmetoprolol CYP2D6 (major) CYP3A4, CYP2B6, CYP2C9 (minor) alpha_OH_Metoprolol α-hydroxymetoprolol Metoprolol->alpha_OH_Metoprolol α-hydroxylation (~10%) CYP2D6 N_deisopropylmetoprolol N-deisopropylmetoprolol Metoprolol->N_deisopropylmetoprolol N-dealkylation (~10%) CYP2D6, CYP3A4, CYP2B6, CYP2C9 Metoprolol_Acid This compound O_demethylmetoprolol->Metoprolol_Acid Oxidation

Metabolic pathways of metoprolol.

Data Presentation: Quantitative Impact of CYP2D6 Phenotype

The genetic polymorphism of CYP2D6 profoundly impacts the pharmacokinetics of metoprolol. The following tables summarize quantitative data from various studies, illustrating the differences in metoprolol exposure and metabolism across different CYP2D6 phenotypes.

Table 1: Pooled Pharmacokinetic Parameters of Metoprolol by CYP2D6 Metabolizer Phenotype

CYP2D6 PhenotypenPeak Plasma Concentration (Cmax) Ratio (vs. PM)Area Under the Curve (AUC) Ratio (vs. PM)Elimination Half-life (t½) Ratio (vs. PM)Apparent Oral Clearance (CL/F) Ratio (vs. PM)
Ultrarapid Metabolizer (UM)0.190.080.3815
Extensive Metabolizer (EM)2640.430.200.435.9
Poor Metabolizer (PM)1.001.001.001.00
Data adapted from a meta-analysis of pharmacokinetic studies with a single oral dose of immediate-release metoprolol.[3][8]

Table 2: S-Metoprolol Plasma Concentrations by CYP2D6 Phenotype

CYP2D6 PhenotypeMedian S-metoprolol Concentration (fold-change vs. EM)
Extensive Metabolizer (EM)1.0
Intermediate Metabolizer (IM)2.1
Poor Metabolizer (PM)4.6
Data represents dose/weight adjusted plasma concentrations.[9]

The data clearly demonstrates a gene-dose effect, with PMs exhibiting significantly higher plasma concentrations and lower clearance of metoprolol compared to EMs and UMs.[3][8] This increased exposure in PMs can lead to a higher risk of adverse effects, such as bradycardia.[1] Conversely, UMs may have sub-therapeutic plasma concentrations at standard doses. The formation of this compound is inversely related to metoprolol exposure; therefore, individuals with higher CYP2D6 activity (EMs and UMs) will exhibit a greater conversion of metoprolol to this compound.

Experimental Protocols

Accurate quantification of metoprolol and this compound in biological matrices is essential for pharmacokinetic studies and for utilizing this compound as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Sample Preparation from Human Plasma

1. Protein Precipitation:

  • To 200 µL of plasma, add 760 µL of methanol.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Liquid-Liquid Extraction (LLE):

  • To 500 µL of plasma, add an internal standard.

  • Add 200 µL of 2% ammonia (B1221849) solution and vortex.

  • Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane, 70:30 v/v).

  • Shake vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[10]

LC-MS/MS Method for Quantification

The following is a representative LC-MS/MS protocol. Optimization is necessary for specific instrumentation.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 or C8 column (e.g., 50 x 2.1 mm, 1.9 µm).[11]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water, both containing an additive such as 0.1% formic acid.[10][11][12]

  • Flow Rate: 0.3 - 0.6 mL/min.[10][13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[12][14]

  • Detection: Multiple Reaction Monitoring (MRM).

Table 3: Exemplary MRM Transitions for Metoprolol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Metoprolol268.2116.1
This compoundTo be empirically determinedTo be empirically determined
Internal Standard (e.g., [2H7]-Metoprolol)275.2123.1
Metoprolol transitions are commonly reported.[13] Specific transitions for this compound should be optimized during method development.

dot

Experimental_Workflow start Biological Sample (Plasma/Urine) prep Sample Preparation (e.g., Protein Precipitation or LLE) start->prep analysis LC-MS/MS Analysis prep->analysis Inject Extract quant Quantification analysis->quant Generate Chromatograms end Data Interpretation (CYP2D6 Phenotyping) quant->end

Bioanalytical workflow for this compound.

Logical Relationship: CYP2D6 Genotype, Metoprolol Metabolism, and this compound as a Biomarker

The utility of this compound as a biomarker is rooted in the direct and quantifiable relationship between an individual's CYP2D6 genotype, the resulting enzyme activity, and the extent of metoprolol's O-demethylation.

dot

Logical_Relationship genotype CYP2D6 Genotype (e.g., 1/1, 1/4, 4/4) phenotype CYP2D6 Phenotype (Enzyme Activity) (e.g., EM, IM, PM) genotype->phenotype determines metabolism Metoprolol O-demethylation phenotype->metabolism dictates rate of metoprolol_levels Plasma Metoprolol Levels metabolism->metoprolol_levels influences (inversely) metoprolol_acid_levels Urinary this compound Levels metabolism->metoprolol_acid_levels influences (directly)

CYP2D6 genotype to biomarker relationship.

This logical framework establishes that measuring the urinary concentration of this compound can serve as a non-invasive method to phenotype an individual's CYP2D6 metabolic capacity. A high ratio of this compound to unchanged metoprolol in urine would be indicative of an extensive or ultrarapid metabolizer, while a low ratio would suggest an intermediate or poor metabolizer status.

Conclusion

This compound is a robust and reliable biomarker for assessing the metabolic fate of metoprolol, primarily reflecting the activity of the CYP2D6 enzyme. The strong correlation between CYP2D6 genotype, the rate of O-demethylation, and the subsequent formation and excretion of this compound provides a solid foundation for its use in clinical and research settings. The implementation of validated and sensitive analytical methods, such as LC-MS/MS, allows for the precise quantification of this compound in biological matrices. By incorporating the measurement of this compound into drug development and clinical practice, researchers and clinicians can gain valuable insights into an individual's metabolic phenotype, paving the way for personalized dosing strategies that optimize the efficacy and safety of metoprolol therapy.

References

The Role of CYP2D6 in Metoprolol Metabolism and Metoprolol Acid Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a widely prescribed beta-blocker, undergoes extensive hepatic metabolism, primarily orchestrated by the polymorphic cytochrome P450 enzyme, CYP2D6. This enzyme is the principal catalyst for the O-demethylation and α-hydroxylation of metoprolol, pathways that significantly influence the drug's plasma concentration and clinical effects. While these are the major routes, the formation of metoprolol acid, a key urinary metabolite, follows the O-demethylation pathway. This guide provides a detailed examination of the enzymatic processes governing metoprolol metabolism, with a specific focus on the pivotal role of CYP2D6 in the cascade leading to this compound. It synthesizes quantitative data on how different CYP2D6 phenotypes affect metabolite formation, outlines detailed experimental protocols for studying this metabolism, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction to Metoprolol Metabolism

Metoprolol is administered as a racemic mixture of R- and S-enantiomers and is subject to extensive first-pass metabolism in the liver.[1] Approximately 95% of an administered dose is recovered in the urine as metabolites.[1] The metabolism of metoprolol proceeds via three main oxidative pathways:

  • O-demethylation: This is the principal metabolic route, accounting for approximately 65% of the total metabolism.[2] It is primarily catalyzed by CYP2D6 and produces an intermediate O-demethylated metabolite.[2][3] This intermediate is then rapidly oxidized by other enzymes, such as monoamine oxidase (MAO), to form this compound, the main metabolite found in urine.[2][4][5]

  • α-hydroxylation: This pathway, also predominantly mediated by CYP2D6, accounts for about 10% of metabolism and results in the formation of α-hydroxymetoprolol, an active metabolite with about one-tenth the potency of the parent drug.[2][3]

  • N-dealkylation: This is a minor pathway, contributing to another 10% of metabolism.[2][3]

While CYP2D6 is the critical enzyme, it is not the exclusive one. Other enzymes, including CYP3A4, CYP2B6, and CYP2C9, contribute to a lesser extent to all three metabolic pathways.[2][6]

The Central Role of CYP2D6

The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme activity.[7] This genetic variation is the primary determinant of metoprolol's pharmacokinetic variability.[8] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

  • Poor Metabolizers (PMs): Lacking functional CYP2D6 enzymes, PMs exhibit several-fold higher plasma concentrations of metoprolol.[8][9]

  • Intermediate Metabolizers (IMs): Possess one reduced-function and one non-functional allele or two reduced-function alleles.

  • Extensive (Normal) Metabolizers (EMs): Have two fully functional alleles.

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of the CYP2D6 gene, leading to significantly increased enzyme activity and lower plasma concentrations of metoprolol.[8]

The metabolic ratio of metoprolol to its α-hydroxymetoprolol metabolite is markedly affected by the CYP2D6 genotype, a fact that persists even during long-term therapy.[10]

Metabolic Pathway to this compound

The formation of this compound is a two-step process. First, metoprolol undergoes O-demethylation to form an intermediate metabolite, O-desmethylmetoprolol.[2] This reaction is overwhelmingly catalyzed by CYP2D6.[3] Subsequently, this intermediate is oxidized, primarily by monoamine oxidase (MAO-A), to produce the inactive carboxylic acid metabolite, this compound.[2][4][5] Therefore, CYP2D6 activity is the rate-limiting step for the initial and essential conversion of metoprolol into the precursor for this compound.

Metoprolol_Metabolism cluster_0 Phase I Metabolism (Liver) cluster_1 Excretion Metoprolol Metoprolol O_Desmethylmetoprolol O-Desmethylmetoprolol (Intermediate) Metoprolol->O_Desmethylmetoprolol CYP2D6 (Major, ~65%) CYP3A4, 2B6, 2C9 (Minor) alpha_OH_Metoprolol α-Hydroxymetoprolol (Active Metabolite) Metoprolol->alpha_OH_Metoprolol CYP2D6 (Major, ~10%) CYP3A4 (Minor) N_Dealkylmetoprolol N-Dealkylmetoprolol Metoprolol->N_Dealkylmetoprolol CYP2D6, CYP3A4, 2B6, 2C9 (~10%) Metoprolol_Acid This compound (Inactive, Major Urinary Metabolite) O_Desmethylmetoprolol->Metoprolol_Acid Monoamine Oxidase (MAO) Aldehyde Dehydrogenase (ALDH) Urine Urinary Excretion alpha_OH_Metoprolol->Urine Metoprolol_Acid->Urine

Caption: Metabolic pathway of metoprolol to this compound.

Quantitative Data Presentation

The impact of CYP2D6 phenotype on metoprolol pharmacokinetics is substantial. Poor metabolizers exhibit significantly higher plasma concentrations and a longer elimination half-life compared to extensive and ultrarapid metabolizers.

Table 1: Pharmacokinetic Parameters of Metoprolol by CYP2D6 Phenotype

Parameter Poor Metabolizers (PM) Extensive Metabolizers (EM) Ultrarapid Metabolizers (UM) Fold Difference (UM vs. PM)
Peak Plasma Conc. High Moderate Low 5.3-fold
AUC 13-fold higher than UM - 13-fold lower than PM 13-fold
Elimination Half-Life ~7-9 hours[1] ~3-4 hours[1] Shorter than EM 2.6-fold
Oral Clearance 15-fold lower than UM - 15-fold higher than PM 15-fold

Data synthesized from a meta-analysis of 264 subjects.[8][11]

Table 2: Contribution of CYP Enzymes to Metoprolol Metabolism (in vitro)

Metabolic Pathway CYP2D6 Contribution Contribution from other CYPs (3A4, 2B6, 2C9)
α-hydroxylation ~96% ~4.0% ± 0.7%[3]
O-demethylation ~81% ~19.0% ± 2.6%[3]
N-dealkylation ~92.4% ~7.6% ± 1.7%[3]

Data based on inhibition studies in human liver microsomes.[3][6]

Experimental Protocols

In Vitro Metoprolol Metabolism using Human Liver Microsomes

This protocol is a generalized representation for assessing the formation of metoprolol metabolites.

Objective: To determine the kinetics of metoprolol's α-hydroxylation and O-demethylation in vitro and assess the inhibitory potential of other compounds.

Materials:

  • Pooled human liver microsomes (HLM)[6]

  • Metoprolol[12]

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[6]

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)[6]

  • CYP2D6-specific inhibitor (e.g., Quinidine)[3][12]

  • Acetonitrile (for reaction quenching)

  • Internal standard (e.g., deuterated metoprolol, bisoprolol)[13][14]

  • LC-MS/MS system[15]

Procedure:

  • Reaction Mixture Preparation: A typical reaction mixture (final volume of 500 µL) contains metoprolol (e.g., 25 µM), incubation buffer, and human liver microsomes (e.g., 175 pmol P450).[6]

  • Pre-incubation (for inhibition studies): The reaction mixture is pre-incubated with specific enzyme inhibitors (e.g., quinidine (B1679956) for CYP2D6) for 10 minutes at 37°C before initiating the reaction.[6]

  • Reaction Initiation: The metabolic reaction is started by adding the NADPH-generating system. The mixture is then incubated at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: The reaction is stopped by adding a quenching solution, such as ice-cold acetonitrile, which also serves to precipitate proteins.

  • Sample Preparation: The quenched mixture is centrifuged to pellet the precipitated proteins. The supernatant is collected, and an internal standard is added.[13]

  • LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system to separate and quantify the parent drug (metoprolol) and its metabolites (α-hydroxymetoprolol, O-desmethylmetoprolol).[13][15]

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Microsomes, Metoprolol, Buffer) B Pre-incubate with Inhibitor (e.g., Quinidine, Optional) A->B 10 min C Initiate with NADPH Incubate at 37°C B->C D Terminate Reaction (e.g., add Acetonitrile) C->D 10-30 min E Centrifuge to Pellet Protein D->E F Collect Supernatant Add Internal Standard E->F G LC-MS/MS Analysis (Quantify Metabolites) F->G

Caption: Workflow for in vitro metoprolol metabolism studies.
In Vivo Phenotyping and Metabolite Analysis

Objective: To determine a patient's CYP2D6 phenotype and quantify metoprolol and its metabolites in plasma or urine.

Materials:

  • Oral dose of metoprolol tartrate[16]

  • Blood collection tubes (e.g., with EDTA)

  • Urine collection containers

  • Centrifuge

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials[13][17]

  • HPLC system with fluorescence or MS/MS detection[10][16]

Procedure:

  • Patient Genotyping (Optional but Recommended): A blood or saliva sample is collected for CYP2D6 genotyping to predict the metabolizer phenotype.[10]

  • Drug Administration: A single oral dose of metoprolol is administered to the patient.[11]

  • Sample Collection: Blood samples are collected at specific time points post-administration (e.g., 2, 6, 12 hours).[18] Urine can be collected over a 24-hour period.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma.

  • Sample Extraction:

    • Plasma: Metoprolol and its metabolites are extracted from plasma using LLE (e.g., with diethyl ether) or SPE.[17]

    • Urine: Analytes are extracted from urine using C18 SPE cartridges.[17]

  • HPLC Analysis: The extracted samples are analyzed using a validated HPLC method with either fluorescence detection or, more commonly, tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[16][18]

  • Data Analysis: The concentrations of metoprolol and α-hydroxymetoprolol are used to calculate the metabolic ratio (Metoprolol/α-OH-metoprolol), which is indicative of CYP2D6 activity.[10]

Logical Relationships in Metoprolol Pharmacogenomics

The clinical outcome of metoprolol therapy is a direct consequence of a chain of events starting from an individual's genetic makeup.

PGx_Logic cluster_genetics Genetic Basis cluster_phenotype Functional Expression cluster_pharmacokinetics Drug Disposition cluster_clinical Clinical Outcome Genotype CYP2D6 Genotype (e.g., 1/1, 4/4, *1xN) Phenotype Predicted Phenotype (UM, EM, IM, PM) Genotype->Phenotype determines Activity CYP2D6 Enzyme Activity (High, Normal, Low, Absent) Phenotype->Activity corresponds to Metabolism Rate of Metoprolol Metabolism (Fast, Normal, Slow) Activity->Metabolism dictates PK Plasma Concentration (Low, Normal, High) Metabolism->PK influences Effect Clinical Effect & Tolerability (e.g., Heart Rate Reduction, Risk of Bradycardia) PK->Effect impacts

Caption: Relationship between CYP2D6 genotype and clinical outcome.

Conclusion

CYP2D6 is the cornerstone of metoprolol metabolism, acting as the primary enzyme for its conversion into the main metabolites, including the precursor to this compound. The significant genetic polymorphism of CYP2D6 leads to wide variations in drug clearance and plasma concentrations, which can have profound clinical implications. For drug development professionals and researchers, a thorough understanding of this pathway is crucial for optimizing therapy, predicting drug-drug interactions, and developing personalized medicine strategies. The use of robust in vitro and in vivo experimental models is essential for elucidating the nuances of metoprolol metabolism and for the continued development of safer and more effective cardiovascular therapies.

References

An In-depth Technical Guide to Metoprolol Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517) Acid, a primary urinary metabolite of the widely prescribed beta-blocker Metoprolol, is a molecule of significant interest in drug metabolism and pharmacokinetic studies. While considered pharmacologically inactive, its formation and excretion provide crucial insights into the metabolic pathways of its parent drug. This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical determination of Metoprolol Acid. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound, systematically named 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid, is a carboxylic acid derivative of Metoprolol.[1][2] Its chemical structure is characterized by a phenylacetic acid moiety substituted at the para position with a 2-hydroxy-3-(isopropylamino)propoxy group.

Chemical Structure:

Key Identifiers:

  • CAS Number: 56392-14-4[3]

  • Molecular Formula: C₁₄H₂₁NO₄[1][3]

  • Synonyms: Atenolol acid, H 117/04, SL 77-010[3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for developing analytical methods and for studies related to its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueReference
Molecular Weight 267.32 g/mol [1][3][4]
Melting Point 174-176 °C[3]
Boiling Point 477.1 °C at 760 mmHg (Predicted)[3]
Density 1.159 g/cm³ (Predicted)[3]
pKa 4.41 (Predicted)[3]
Solubility DMSO (Slightly), Methanol (B129727) (Slightly, Heated), Water (Slightly)[3]
Appearance Off-white solid, powder or crystals[3]
Storage Temperature -20°C[3]

Metabolic Pathway

This compound is the final product of a major metabolic pathway of Metoprolol. The biotransformation is a two-step process primarily mediated by cytochrome P450 enzymes in the liver.

Metabolic Pathway of Metoprolol to this compound:

Metoprolol Metabolism Metoprolol Metoprolol O_Demethylmetoprolol O-Demethylmetoprolol Metoprolol->O_Demethylmetoprolol O-demethylation (CYP2D6, CYP3A4, CYP2B6, CYP2C9) Metoprolol_Acid This compound O_Demethylmetoprolol->Metoprolol_Acid Oxidation

Metabolic conversion of Metoprolol to this compound.

The initial and rate-limiting step is the O-demethylation of the methoxyethyl side chain of Metoprolol to form the intermediate, O-demethylmetoprolol.[5][6][7][8][9] This reaction is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[5] Subsequently, O-demethylmetoprolol undergoes further oxidation to yield the carboxylic acid, this compound.[5][7]

Experimental Protocols

Synthesis of this compound

The following is a general synthetic procedure for the preparation of this compound, which can be adapted and optimized for specific laboratory conditions.

Synthetic Scheme for this compound:

This compound Synthesis Start Methyl 4-hydroxyphenylacetate (B1229458) Phenoxide Phenoxide Intermediate Start->Phenoxide Base (e.g., NaOH) Epoxide Epoxide Intermediate Phenoxide->Epoxide (R/S)-Epichlorohydrin Ester This compound Methyl Ester Epoxide->Ester Isopropylamine (B41738) Final This compound Ester->Final Hydrolysis (e.g., HCl)

Synthetic pathway for this compound.

Step-by-step Protocol:

  • Phenoxide Formation: Dissolve methyl 4-hydroxyphenylacetate in a suitable solvent (e.g., methanol). Add a stoichiometric equivalent of a base, such as sodium hydroxide, and stir at room temperature to form the sodium phenoxide intermediate.

  • Epoxide Formation: To the phenoxide solution, add (R)- or (S)-epichlorohydrin and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

  • Amination: The crude epoxide is dissolved in a suitable solvent, and an excess of isopropylamine is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the ring-opening of the epoxide.

  • Hydrolysis and Purification: The resulting methyl ester of this compound is then hydrolyzed using an acid catalyst, such as hydrochloric acid, under reflux. After cooling, the product, this compound, can be purified by recrystallization from a suitable solvent system to yield an off-white solid.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The following provides a starting point for developing a validated HPLC method for the quantitative analysis of this compound in various matrices.

General HPLC Workflow:

HPLC Analysis Workflow Sample Sample Preparation (e.g., SPE from plasma/urine) Injection HPLC Injection Sample->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection Fluorescence or UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Workflow for HPLC analysis of this compound.

Recommended HPLC Parameters:

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with pH adjusted to ~3) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[10][11]
Flow Rate 1.0 mL/min
Detector Fluorescence detector (preferred for higher sensitivity) or UV detector (e.g., at 225 nm).[12]
Injection Volume 20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C).[11]

Sample Preparation from Biological Fluids:

For the analysis of this compound in biological matrices such as plasma or urine, a sample preparation step is crucial to remove interfering substances. Solid-phase extraction (SPE) is a commonly employed technique.

General SPE Protocol:

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated biological sample (e.g., acidified urine or plasma) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.

  • Elution: Elute this compound with a stronger organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the HPLC mobile phase before injection.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with its metabolic formation and methods for its synthesis and analysis. The presented data and protocols are intended to support further research into the metabolism and pharmacokinetics of Metoprolol and to aid in the development of robust analytical methodologies for this key metabolite. As research in this area continues, a deeper understanding of the role of this compound and other metabolites will undoubtedly contribute to the safer and more effective use of this important cardiovascular drug.

References

Discovery of Novel Metoprolol Metabolites in Human Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a widely prescribed beta-blocker, undergoes extensive metabolism in humans, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. While the main metabolic pathways leading to the formation of α-hydroxymetoprolol and O-demethylmetoprolol are well-documented, recent advancements in analytical techniques, particularly liquid chromatography-high-resolution mass spectrometry (LC-HRMS), have enabled the discovery of previously unreported metabolites. This guide provides a comprehensive overview of these novel metoprolol metabolites identified in human urine samples, detailing the experimental protocols for their discovery and presenting quantitative data. Furthermore, it visualizes the expanded metabolic pathways and the experimental workflow for metabolite identification, offering a valuable resource for researchers in drug metabolism, pharmacology, and clinical chemistry.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and heart failure. Its efficacy and safety are influenced by its pharmacokinetic profile, which is largely determined by its hepatic metabolism. The genetic polymorphism of the CYP2D6 enzyme leads to significant interindividual variability in metoprolol metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. Understanding the complete metabolic fate of metoprolol is crucial for optimizing its therapeutic use and minimizing adverse drug reactions. Recent pharmacometabolomic studies have expanded our knowledge beyond the known phase I metabolites, revealing a more complex biotransformation landscape that includes several novel phase I and phase II metabolites.

Known and Novel Metoprolol Metabolites in Human Urine

Building upon the established metabolic pathways of metoprolol, recent research has identified a number of previously uncharacterized metabolites. These novel findings provide a more complete picture of metoprolol's biotransformation. The following tables summarize both the well-established and the newly discovered metabolites.

Table 1: Established Metoprolol Metabolites
Metabolite NameMetabolic ReactionKey Enzyme(s)Pharmacological Activity
α-hydroxymetoprololα-hydroxylationCYP2D6Partially active (approx. 1/10th of metoprolol)[1]
O-demethylmetoprololO-demethylationCYP2D6Inactive
Metoprolol AcidOxidation of O-demethylmetoprololAldehyde dehydrogenaseInactive
N-dealkylmetoprololN-dealkylationCYP2D6, CYP3A4, CYP2B6, CYP2C9Minor metabolite
Table 2: Novel Metoprolol Metabolites Identified in Human Urine

Recent pharmacometabolomic analysis of urine from individuals treated with metoprolol has led to the putative identification of several new metabolites. The quantitative data presented below is based on the median relative abundance observed in these studies.

Putative Metabolitem/zMedian Relative Abundance (%)Proposed Metabolic Reaction
N-glucuronidated metoprolol443.228< 3.0Glucuronidation
Glucuronidated hydroxymetoprolol (Isomer 1)459.223< 3.0Hydroxylation followed by Glucuronidation
Glucuronidated hydroxymetoprolol (Isomer 2)459.223< 3.0Hydroxylation followed by Glucuronidation
Glucuronidated hydroxymetoprolol (Isomer 3)459.223< 3.0Hydroxylation followed by Glucuronidation
Glucuronidated hydroxymetoprolol (Isomer 4)459.223< 3.0Hydroxylation followed by Glucuronidation
Formylated this compound296.149< 3.0Formylation of this compound
Glucuronidated this compound444.191< 3.0Glucuronidation of this compound
Hydroxylated this compound (Isomer 1)284.133< 3.0Hydroxylation of this compound
Hydroxylated this compound (Isomer 2)284.133< 3.0Hydroxylation of this compound
Metoprolol benzoic acid-< 3.0Further oxidation

Experimental Protocols

The discovery of novel drug metabolites relies on sensitive and high-resolution analytical techniques. The following is a detailed methodology for the untargeted analysis of metoprolol metabolites in human urine samples using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Sample Preparation
  • Urine Collection and Storage: Collect 24-hour urine samples from subjects undergoing metoprolol therapy. Immediately after collection, centrifuge the samples at 3000 x g for 10 minutes at 4°C to remove cellular debris. Store the supernatant at -80°C until analysis.

  • Enzymatic Hydrolysis (for glucuronide metabolites): To a 1 mL aliquot of urine, add 250 µL of phosphate (B84403) buffer (pH 5.0) and 10 µL of β-glucuronidase from Helix pomatia. Incubate the mixture at 37°C for 18 hours to cleave glucuronide conjugates.

  • Metabolite Extraction:

    • Thaw the urine samples on ice.

    • To 200 µL of urine (hydrolyzed or non-hydrolyzed), add 800 µL of ice-cold methanol (B129727) containing an internal standard (e.g., 1 µM sulfadimethoxine) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent to dryness using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with a heated electrospray ionization (HESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-15 min: 2-98% B (linear gradient)

    • 15-18 min: 98% B (isocratic)

    • 18-18.1 min: 98-2% B (linear gradient)

    • 18.1-22 min: 2% B (isocratic, for column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas Flow Rate: 40 arbitrary units.

    • Auxiliary Gas Flow Rate: 10 arbitrary units.

    • Capillary Temperature: 320°C.

    • Full Scan (MS1) Parameters:

      • Mass Range: m/z 100-1000.

      • Resolution: 70,000.

      • AGC Target: 1e6.

      • Maximum IT: 100 ms.

    • Data-Dependent MS/MS (dd-MS2) Parameters:

      • Resolution: 17,500.

      • AGC Target: 1e5.

      • Maximum IT: 50 ms.

      • Isolation Window: 2.0 m/z.

      • Normalized Collision Energy (NCE): Stepped (20, 30, 40).

      • Dynamic Exclusion: 10 s.

Data Analysis and Metabolite Identification
  • Data Processing: Process the raw LC-HRMS data using a suitable software package (e.g., Thermo Scientific Compound Discoverer, SCIEX OS). This involves peak picking, retention time alignment, and integration.

  • Feature Detection: Compare the chromatographic features from the urine of subjects taking metoprolol with those from a control group (not taking metoprolol) to identify drug-related peaks.

  • Putative Metabolite Identification:

    • Determine the accurate mass of the parent ion and its characteristic isotopic pattern.

    • Generate a putative elemental composition.

    • Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and product ions.

    • Compare the fragmentation pattern to that of the parent drug, metoprolol, to identify common structural motifs.

    • Propose biotransformation reactions (e.g., oxidation, glucuronidation, demethylation) that could lead to the observed mass shift from the parent drug.

Visualizations

Expanded Metabolic Pathway of Metoprolol

The following diagram illustrates the established and newly proposed metabolic pathways of metoprolol.

Metoprolol_Metabolism Metoprolol Metoprolol AlphaOH α-hydroxymetoprolol Metoprolol->AlphaOH α-hydroxylation (CYP2D6) ODemethyl O-demethylmetoprolol Metoprolol->ODemethyl O-demethylation (CYP2D6) NDealkyl N-dealkylmetoprolol Metoprolol->NDealkyl N-dealkylation NGluc N-glucuronidated metoprolol Metoprolol->NGluc Glucuronidation OHGluc1 Glucuronidated hydroxymetoprolol (Isomer 1) AlphaOH->OHGluc1 OHGluc2 Glucuronidated hydroxymetoprolol (Isomer 2) AlphaOH->OHGluc2 OHGluc3 Glucuronidated hydroxymetoprolol (Isomer 3) AlphaOH->OHGluc3 OHGluc4 Glucuronidated hydroxymetoprolol (Isomer 4) AlphaOH->OHGluc4 MetAcid This compound ODemethyl->MetAcid Oxidation FormylAcid Formylated This compound MetAcid->FormylAcid Formylation GlucAcid Glucuronidated This compound MetAcid->GlucAcid Glucuronidation OHAcid1 Hydroxylated This compound (Isomer 1) MetAcid->OHAcid1 Hydroxylation OHAcid2 Hydroxylated This compound (Isomer 2) MetAcid->OHAcid2 Hydroxylation BenzoicAcid Metoprolol benzoic acid MetAcid->BenzoicAcid Further Oxidation

Caption: Expanded metabolic pathway of metoprolol.

Experimental Workflow for Novel Metabolite Discovery

The diagram below outlines the key steps in the discovery and identification of novel metoprolol metabolites from human urine samples.

Metabolite_Discovery_Workflow SampleCollection 1. Human Urine Sample Collection (Metoprolol Users & Controls) SamplePrep 2. Sample Preparation (Enzymatic Hydrolysis, Metabolite Extraction) SampleCollection->SamplePrep LCMS 3. LC-HRMS Analysis (Full Scan & dd-MS2) SamplePrep->LCMS DataProcessing 4. Data Processing (Peak Picking, Alignment) LCMS->DataProcessing FeatureDetection 5. Feature Detection (Comparison of User vs. Control) DataProcessing->FeatureDetection MetaboliteID 6. Putative Metabolite Identification (Accurate Mass, Fragmentation, Biotransformation) FeatureDetection->MetaboliteID Quantification 7. Relative Quantification MetaboliteID->Quantification StructureElucidation 8. Structure Elucidation & Confirmation MetaboliteID->StructureElucidation

Caption: Workflow for novel metabolite discovery.

Conclusion

The application of advanced pharmacometabolomic techniques has significantly broadened our understanding of metoprolol's biotransformation in humans. The identification of several novel phase I and phase II metabolites underscores the complexity of drug metabolism and highlights the potential for further research into their pharmacological activity and clinical relevance. The detailed experimental protocols and workflows presented in this guide provide a robust framework for researchers aiming to investigate drug metabolism and discover novel metabolites. A comprehensive understanding of the full metabolic profile of drugs like metoprolol is essential for advancing personalized medicine and ensuring therapeutic efficacy and safety.

References

An In-depth Technical Guide to the Pharmacological Activity of Metoprolol's Urinary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, undergoes extensive hepatic metabolism, resulting in various metabolites that are excreted in the urine. While most of these metabolites are considered inactive, some retain a degree of pharmacological activity. This document provides a comprehensive technical overview of the primary urinary metabolites of metoprolol, focusing on their residual β-blocking effects, the experimental protocols used for their evaluation, and the underlying signaling pathways. Quantitative data on metabolic pathways and pharmacological potency are summarized to provide a comparative reference for research and development.

Introduction

Metoprolol is a widely prescribed cardioselective β-blocker used in the management of hypertension, angina pectoris, and heart failure.[1] Its therapeutic action is derived from its competitive antagonism at β1-adrenergic receptors, primarily in cardiac tissue, leading to reduced heart rate, cardiac output, and blood pressure.[2][3] Following oral administration, metoprolol is rapidly absorbed and undergoes significant first-pass metabolism in the liver, with only about 5% of the parent drug excreted unchanged in the urine.[2][4] The metabolism is predominantly mediated by the polymorphic cytochrome P450 enzyme CYP2D6.[5][6] Understanding the pharmacological profile of its metabolites is crucial for a complete assessment of its clinical effects, particularly concerning inter-individual variability arising from genetic polymorphisms in CYP2D6.[7][8]

This guide focuses on the principal urinary metabolites, their capacity to elicit a β-blocking effect, and the methodologies employed to quantify this activity.

Metoprolol Metabolism

Metoprolol is primarily metabolized in the liver via three main pathways: O-demethylation, α-hydroxylation, and N-dealkylation.[4][5]

  • O-demethylation: This is the most significant metabolic route, accounting for approximately 65% of metoprolol metabolism.[4] It produces O-demethylmetoprolol, which is rapidly oxidized to metoprolol acid, an inactive carboxylic acid metabolite that is the main compound found in urine.[4][7][9]

  • α-hydroxylation: Accounting for about 10% of metabolism, this pathway generates α-hydroxymetoprolol.[4] This metabolite is pharmacologically active and contributes, albeit modestly, to the overall β-blocking effect of the drug.[4][8]

  • N-dealkylation: This is a minor pathway responsible for about 10% of metabolism, forming N-desisopropyl metoprolol.[4]

The process is stereoselective, with CYP2D6 preferentially metabolizing the R-enantiomer of metoprolol.[5][8]

Metoprolol_Metabolism metoprolol Metoprolol alpha_hydroxy α-hydroxymetoprolol (Active) metoprolol->alpha_hydroxy α-hydroxylation (~10%) o_demethyl O-demethylmetoprolol metoprolol->o_demethyl O-demethylation (~65%) n_dealkyl N-desisopropyl metoprolol metoprolol->n_dealkyl N-dealkylation (~10%) urine Urinary Excretion alpha_hydroxy->urine metoprolol_acid This compound (Inactive, Major Urinary Metabolite) o_demethyl->metoprolol_acid Rapid Oxidation n_dealkyl->urine metoprolol_acid->urine

Figure 1: Primary Metabolic Pathways of Metoprolol.

Pharmacological Activity of Metabolites

The primary pharmacological activity of interest for metoprolol metabolites is their ability to antagonize the β1-adrenergic receptor. Of the main metabolites, only α-hydroxymetoprolol exhibits clinically relevant, albeit significantly reduced, β-blocking activity.

Quantitative Pharmacological Data

The β-blocking potency of metoprolol and its active metabolite is best compared by their relative activity. While specific IC50 or Ki values are sparsely reported in publicly accessible literature, the relative potency provides a clear comparison.

CompoundReceptor TargetRelative β1-blocking PotencyComments
Metoprolol β1-Adrenergic Receptor1Parent drug, selective β1-antagonist.[2]
α-hydroxymetoprolol β1-Adrenergic Receptor~0.1 (one-tenth of metoprolol)The only metabolite with significant pharmacological activity.[4][8][10]
O-demethylmetoprolol β1-Adrenergic ReceptorNegligible / TransientConsidered an active metabolite in some contexts but is rapidly converted to the inactive this compound.[3][4][11]
This compound β1-Adrenergic ReceptorInactiveThe major urinary metabolite of metoprolol.[4][9]

Signaling Pathway of β1-Adrenergic Receptor Blockade

Metoprolol and its active metabolite, α-hydroxymetoprolol, exert their effects by competitively inhibiting the canonical β1-adrenergic receptor signaling pathway. This G-protein coupled receptor (GPCR) is associated with the Gs alpha subunit.[12]

  • Agonist Binding: Under normal physiological conditions, catecholamines (e.g., norepinephrine) bind to the β1-receptor.

  • G-Protein Activation: This binding activates the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[13][14]

  • PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[12]

  • Cellular Response: PKA phosphorylates various downstream targets, including L-type calcium channels, leading to increased intracellular calcium, which results in increased heart rate (chronotropy) and contractility (inotropy).[12][14]

  • Antagonism: Metoprolol and α-hydroxymetoprolol physically block the receptor, preventing catecholamine binding and interrupting this entire cascade, thus reducing heart rate and contractility.[3]

Signaling_Pathway cluster_membrane Cell Membrane receptor β1-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamines Norepinephrine (Agonist) catecholamines->receptor Binds & Activates metoprolol Metoprolol / α-hydroxymetoprolol (Antagonist) metoprolol->receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Increased Heart Rate & Contractility pka->response Phosphorylates Targets Experimental_Workflow cluster_affinity Receptor Affinity Assay cluster_functional Functional Potency Assay start Start: Synthesize or Isolate Metoprolol Metabolites prep_mem Prepare Cell Membranes (Expressing β1-Receptor) start->prep_mem prep_cells Culture Whole Cells (Expressing β1-Receptor) start->prep_cells incubate_bind Incubate Membranes with Radioligand + Test Compound prep_mem->incubate_bind filter_wash Filter and Wash to Separate Bound vs. Free Ligand incubate_bind->filter_wash count_bind Quantify Radioactivity filter_wash->count_bind analysis_affinity Data Analysis: Calculate IC50 and Ki count_bind->analysis_affinity incubate_func Pre-incubate Cells with Test Compound (Antagonist) prep_cells->incubate_func stimulate Stimulate with Agonist (e.g., Isoproterenol) incubate_func->stimulate measure_camp Lyse Cells & Measure cAMP Production stimulate->measure_camp analysis_functional Data Analysis: Calculate IC50 for Inhibition measure_camp->analysis_functional end End: Determine Pharmacological Activity Profile analysis_affinity->end analysis_functional->end

References

A Technical Guide to the Metabolic Pathways of Metoprolol to Metoprolol Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Metoprolol (B1676517), a cardioselective β1-adrenergic receptor blocker, is a cornerstone in the management of various cardiovascular diseases. Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic biotransformation, which is subject to significant interindividual variability. This technical guide provides an in-depth examination of the metabolic pathways of metoprolol, with a specific focus on the primary route leading to its major, inactive urinary metabolite, metoprolol acid. The metabolism is predominantly mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. A comprehensive understanding of these pathways is critical for drug development professionals, researchers, and scientists in the fields of pharmacology and personalized medicine, particularly for predicting drug-drug interactions and optimizing therapeutic outcomes based on patient-specific factors like pharmacogenomic profiles.

Core Metabolic Pathways of Metoprolol

Metoprolol is extensively metabolized in the liver following oral administration, with approximately 95% of a dose being recovered in the urine as metabolites.[1][2] The biotransformation occurs via three principal phase I oxidative pathways.[3]

  • O-demethylation (~65%): This is the most significant metabolic route.[3][4] It involves the removal of a methyl group from the methoxyethyl side chain, leading to the formation of an intermediate, O-demethylmetoprolol. This intermediate is then rapidly oxidized to the main metabolite, this compound.[3][5]

  • α-hydroxylation (~10%): This pathway results in the formation of α-hydroxymetoprolol, an active metabolite with approximately one-tenth the β-blocking potency of the parent drug.[3][4]

  • N-dealkylation (~10%): This is a minor pathway that produces N-deisopropyl metoprolol.[3][4]

The primary enzyme responsible for these transformations is Cytochrome P450 2D6 (CYP2D6).[6][7][8] However, other isoforms, including CYP3A4, CYP2B6, and CYP2C9, also contribute to a lesser extent.[3][4][9]

G Overall Metabolic Pathways of Metoprolol Metoprolol Metoprolol O_Demethyl O-demethylmetoprolol Metoprolol->O_Demethyl O-demethylation (~65%) CYP2D6 (major) CYP3A4, 2B6, 2C9 (minor) Alpha_Hydroxy α-hydroxymetoprolol (Active Metabolite) Metoprolol->Alpha_Hydroxy α-hydroxylation (~10%) CYP2D6 (major) CYP3A4, 2B6, 2C9 (minor) N_Dealkyl N-deisopropylmetoprolol Metoprolol->N_Dealkyl N-dealkylation (~10%) CYP2D6 (major) CYP3A4, 2B6, 2C9 (minor) Met_Acid This compound (Main Metabolite) O_Demethyl->Met_Acid Oxidation CYP2D6

Fig. 1: Overview of the primary metabolic pathways of metoprolol.

The O-Demethylation Pathway to this compound

The formation of this compound is a two-step process that represents the principal metabolic fate of metoprolol.[10]

Step 1: O-demethylation of Metoprolol

The initial and rate-limiting step is the O-demethylation of the methoxyethyl group of metoprolol, which produces a transient intermediate metabolite, O-demethylmetoprolol.[3][5] This reaction is predominantly catalyzed by CYP2D6. The stereoselective nature of this pathway favors the R-metoprolol enantiomer.[3][11]

Step 2: Oxidation to this compound

The O-demethylmetoprolol intermediate undergoes rapid subsequent oxidation to form the inactive carboxylic acid metabolite, this compound.[3] This final product is the main metabolite recovered from urine.[3] The enzyme CYP2D6 is also implicated in this oxidative step.[12]

G Metoprolol to this compound Pathway Metoprolol Metoprolol Intermediate O-demethylmetoprolol (Transient Intermediate) Metoprolol->Intermediate Step 1: O-demethylation Enzyme: CYP2D6 (primary) Metabolite This compound (Inactive Metabolite) Intermediate->Metabolite Step 2: Oxidation Enzyme: CYP2D6

Fig. 2: The two-step enzymatic conversion of metoprolol to this compound.

Quantitative Analysis of Metoprolol Metabolism

Quantitative data, primarily derived from in vitro studies using human liver microsomes and in vivo studies analyzing urinary excretion, allows for a precise understanding of the contribution of each metabolic pathway and enzyme.

Table 1: Contribution of Major Metabolic Pathways to Metoprolol Elimination

Metabolic Pathway Percentage of Oral Dose Key Enzyme(s) Resulting Metabolite
O-demethylation ~65% CYP2D6, CYP3A4, CYP2B6, CYP2C9 O-demethylmetoprolol (intermediate)
α-hydroxylation ~10% CYP2D6, CYP3A4, CYP2B6, CYP2C9 α-hydroxymetoprolol
N-dealkylation ~10% CYP2D6, CYP3A4, CYP2B6, CYP2C9 N-deisopropylmetoprolol

Data sourced from references[3][4].

Table 2: Contribution of Cytochrome P450 Isoforms to Metoprolol Metabolism

Metabolic Pathway Contribution from CYP2D6 Combined Contribution from CYP3A4, 2B6, & 2C9
O-demethylation ~81% 19.0% ± 2.6%
α-hydroxylation ~96% 4.0% ± 0.7%
N-dealkylation ~92% 7.6% ± 1.7%

Data derived from in vitro inhibition studies using human liver microsomes.[4][9]

Experimental Protocols for Studying Metoprolol Metabolism

The elucidation of metoprolol's metabolic pathways relies on a combination of in vitro and in vivo experimental models, coupled with highly sensitive analytical techniques.

In Vitro Methodology: Human Liver Microsomes (HLMs)

A standard protocol to determine the kinetics and enzyme contribution to metoprolol metabolism involves the use of pooled HLMs.

  • Incubation Preparation: A typical incubation mixture (e.g., 200 µL final volume) in a phosphate (B84403) buffer (pH 7.4) contains HLMs (0.1-0.5 mg/mL protein), metoprolol (at various concentrations, e.g., 1-100 µM), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Enzyme Inhibition (Optional): To determine the contribution of specific CYP isoforms, selective chemical inhibitors are pre-incubated with the microsomes before the addition of metoprolol. Examples include quinidine (B1679956) for CYP2D6 and ketoconazole (B1673606) for CYP3A4.[4]

  • Reaction Initiation and Termination: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specified time (e.g., 10-60 minutes). The reaction is terminated by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

  • Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.

Analytical Technique: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of metoprolol and its metabolites.[13]

  • Sample Preparation: The supernatant from the in vitro experiment or a pre-treated biological sample (e.g., urine or plasma after solid-phase extraction [SPE]) is injected into the LC-MS/MS system.[13][14]

  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate metoprolol from its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile/methanol (often with an additive like formic acid) is employed.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, typically in positive electrospray ionization (ESI+) mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for metoprolol, its metabolites, and the internal standard are monitored for high selectivity and sensitivity.

G General Experimental Workflow for Metabolism Studies cluster_0 In Vitro / In Vivo Model cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation A Biological Matrix (HLMs, Plasma, Urine) B Incubation / Dosing with Metoprolol A->B C Reaction Termination (e.g., Acetonitrile) B->C D Extraction (SPE, LLE, or PPT) C->D E LC-MS/MS Analysis D->E F Data Acquisition (MRM Mode) E->F G Quantification & Kinetic Analysis F->G

Fig. 3: A typical workflow for the in vitro or in vivo study of metoprolol metabolism.

Conclusion

The metabolic conversion of metoprolol to this compound via O-demethylation is the drug's primary clearance pathway. This process is overwhelmingly governed by the CYP2D6 enzyme, making the pharmacokinetics of metoprolol highly susceptible to genetic polymorphisms in the CYP2D6 gene and co-administration of drugs that inhibit this enzyme.[7][11] A thorough, quantitative understanding of these metabolic routes and the experimental protocols used to investigate them is essential for the continued development of safer and more effective cardiovascular therapies. For drug development professionals and researchers, this knowledge underpins efforts in personalized medicine, enabling dose adjustments based on genotype to maximize therapeutic benefit while minimizing the risk of adverse events.[1]

References

Methodological & Application

Application Notes and Protocols for the Quantification of Metoprolol and its Acidic Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a widely prescribed selective β1-adrenergic receptor blocker used in the treatment of hypertension and other cardiovascular diseases.[1] Following administration, metoprolol undergoes extensive hepatic metabolism, primarily mediated by the CYP2D6 enzyme.[2] This process generates several metabolites, including the pharmacologically active α-hydroxymetoprolol (HMT), O-desmethylmetoprolol (DMT), and the inactive, renally cleared metoprolol acid.[2][3]

The accurate and simultaneous quantification of metoprolol and its key metabolites in plasma is essential for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence assessments.[1] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and ability to multiplex the analysis of the parent drug and its metabolites in a single run.[1][3]

This document provides detailed application notes and validated protocols for the quantification of metoprolol, α-hydroxymetoprolol, and O-desmethylmetoprolol in human plasma using LC-MS/MS.

Application Note: LC-MS/MS Method Performance

A robust and validated LC-MS/MS method enables the simultaneous determination of metoprolol and its metabolites with high precision and accuracy. The method outlined below is based on a liquid-liquid extraction sample cleanup followed by chromatographic separation and detection by electrospray ionization tandem mass spectrometry.[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of Metoprolol (MET), α-hydroxymetoprolol (HMT), and O-desmethylmetoprolol (DMT) in human plasma.[3]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
Metoprolol (MET) 2 - 10002≤ 13.2≤ 11.889.1 - 110.0
α-hydroxymetoprolol (HMT) 2 - 5002≤ 10.8≤ 12.391.8 - 107.2
O-desmethylmetoprolol (DMT) 2 - 5002≤ 12.0≤ 11.590.7 - 108.8

Data sourced from Bae SH, et al. (2014).[3]

Experimental Protocols & Workflows

General Experimental Workflow

The overall process for analyzing metoprolol and its metabolites in plasma involves sample collection, preparation to isolate the analytes from matrix components, chromatographic separation, and detection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Collect Plasma Sample (K2EDTA) spike 2. Spike with Internal Standard (e.g., Chlorpropamide) plasma->spike extract 3. Analyte Extraction (LLE or PPT) spike->extract dry 4. Evaporate & Reconstitute extract->dry inject 5. Inject into LC-MS/MS dry->inject separate 6. Chromatographic Separation inject->separate detect 7. MS/MS Detection (SRM) separate->detect quantify 8. Peak Integration & Quantification detect->quantify report 9. Generate Concentration Data quantify->report

Caption: High-level workflow for plasma sample analysis.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is effective for cleaning up complex biological samples and concentrating the analytes.[3]

G start Start with 50 µL Plasma Sample add_is Add Internal Standard (e.g., Chlorpropamide) start->add_is Step 1 add_solvent Add 1 mL Ethyl Acetate (B1210297) add_is->add_solvent Step 2 vortex Vortex Mix (5 min) add_solvent->vortex Step 3 centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge Step 4 transfer Transfer Supernatant (Organic Layer) centrifuge->transfer Step 5 evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate Step 6 reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute Step 7 end_node Inject into LC-MS/MS reconstitute->end_node Step 8

Caption: Liquid-Liquid Extraction (LLE) workflow.

Methodology:

  • Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., chlorpropamide).[3]

  • Add 1 mL of ethyl acetate as the extraction solvent.[3]

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (supernatant) to a new, clean tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

PPT is a simpler and faster, albeit potentially less clean, method for sample preparation.[4]

G start Start with 100 µL Plasma Sample add_is Add Internal Standard start->add_is Step 1 add_solvent Add 300 µL Acetonitrile (B52724) (or Methanol) add_is->add_solvent Step 2 vortex Vortex Mix (2 min) add_solvent->vortex Step 3 centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge Step 4 transfer Transfer Supernatant centrifuge->transfer Step 5 end_node Inject into LC-MS/MS transfer->end_node Step 6

Caption: Protein Precipitation (PPT) workflow.

Methodology:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the appropriate volume of internal standard working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following parameters are recommended for the analysis of metoprolol and its metabolites.[3]

ParameterCondition
LC System
ColumnLuna CN (100 x 2.0 mm, 5 µm)
Mobile Phase0.1% Formic Acid in Water : Methanol (60:40, v/v)
Flow Rate0.3 mL/min
ModeIsocratic
Injection Volume10 µL
Column Temperature40°C
Total Run Time3.0 min
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeSelected Reaction Monitoring (SRM)
SRM Transitions (m/z)
Metoprolol268.2 → 116.1
α-hydroxymetoprolol284.2 → 132.1
O-desmethylmetoprolol254.2 → 116.1
Internal Standard275.0 → 170.0 (Chlorpropamide)

Parameters adapted from Bae SH, et al. (2014).[3] Note: Specific transitions and collision energies should be optimized for the instrument in use.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Metoprolol Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust, sensitive, and validated bioanalytical method for the quantification of Metoprolol (B1676517) Acid, the primary acidic metabolite of Metoprolol, in human plasma. The method utilizes a straightforward protein precipitation technique for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method was validated according to established regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range. This protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring of Metoprolol.

Introduction

Metoprolol is a selective β1-adrenergic receptor blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction.[1][2] Following administration, Metoprolol is extensively metabolized in the liver, with one of its major metabolites being a zwitterionic acidic compound (H117/04), herein referred to as Metoprolol Acid.[3] Monitoring the concentration of this metabolite is crucial for comprehensive pharmacokinetic and metabolic profiling. This application note provides a detailed, validated protocol for the reliable quantification of this compound in human plasma using LC-MS/MS, a technique known for its high sensitivity and specificity.[4][5]

Materials and Reagents

  • Analytes: this compound reference standard, Metoprolol-d7 (Internal Standard, IS).

  • Solvents: Methanol (B129727) (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade).

  • Water: Deionized water, purified to ≥18 MΩ·cm.

  • Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.[1][6]

  • Reagents: Ammonium formate.

Instrumentation

  • LC System: Shimadzu HPLC system or equivalent.[4]

  • Mass Spectrometer: Thermo or Sciex triple quadrupole mass spectrometer or equivalent, equipped with an Electrospray Ionization (ESI) source.[4]

  • Analytical Column: Discovery C18, 50 × 2.1 mm, 5 μm particle size, or equivalent.[7]

  • Data System: Analyst software or equivalent for data acquisition and processing.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and Metoprolol-d7 (IS) reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at 2-8°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards (CS) and quality control (QC) samples.[4]

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Spike 950 µL of drug-free human plasma with 50 µL of the appropriate this compound working standard solution to achieve the desired concentrations for the calibration curve.

  • The calibration curve should consist of a blank sample (plasma without analyte or IS), a zero sample (plasma with IS only), and 8-10 non-zero concentration levels.

  • Prepare QC samples in the same manner at four concentration levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control

    • MQC: Medium Quality Control

    • HQC: High Quality Control

Sample Preparation (Protein Precipitation)

The protein precipitation method is employed for its simplicity and high-throughput capability.[2][7]

  • Retrieve plasma samples (CS, QC, and unknown study samples) from the freezer and allow them to thaw completely at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL Metoprolol-d7) and vortex briefly.

  • Add 300 µL of methanol (pre-chilled at -20°C) to precipitate plasma proteins.[7]

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at 6000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system for analysis.[7]

cluster_workflow Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (20 µL) plasma->add_is add_ppt 3. Add Methanol (300 µL) add_is->add_ppt vortex1 4. Vortex (2 min) add_ppt->vortex1 centrifuge 5. Centrifuge (6000 rpm, 5 min) vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Workflow for Protein Precipitation Sample Preparation.

LC-MS/MS Method Parameters

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

Parameter Setting
Column Discovery C18, 50 × 2.1 mm, 5 μm[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.400 mL/min[7]
Injection Volume 5 µL[7]
Column Temp. 40°C
Gradient 0% B to 95% B over 2.0 min, hold for 1.0 min, return to 0% B

| Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 268.3 → 135.1 (Quantifier), 268.3 → 107.1 (Qualifier)* Metoprolol-d7 (IS): m/z 275.2 → 123.0*
Spray Voltage 4500 V
Vaporizer Temp. 350°C
Collision Gas Nitrogen

| Scan Type | Multiple Reaction Monitoring (MRM) |

*Note: Transitions are proposed and require experimental optimization.

Method Validation

The method was validated according to US FDA guidelines for bioanalytical method validation.[4]

cluster_validation Bioanalytical Method Validation Protocol start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity lloq LLOQ Determination linearity->lloq accuracy Accuracy & Precision (Intra- & Inter-day) lloq->accuracy recovery Recovery & Matrix Effect accuracy->recovery stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) recovery->stability validated Validated Method stability->validated

Caption: Logical Flow of the Bioanalytical Method Validation Process.

Results and Discussion

Selectivity

The method demonstrated high selectivity. No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound and the IS in six different sources of blank human plasma.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1.0 to 500.0 ng/mL. The linear regression (y = mx + c) with a weighting factor of 1/x² provided a correlation coefficient (r²) of >0.998. The LLOQ was established at 1.0 ng/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.

Table 3: Linearity and LLOQ Data

Parameter Result
Calibration Range 1.0 - 500.0 ng/mL
Regression Equation y = 0.025x + 0.003 (Example)
Correlation Coeff. (r²) > 0.998
Weighting Factor 1/x²
LLOQ 1.0 ng/mL
LLOQ Accuracy (%) 97.5%

| LLOQ Precision (%CV) | 8.9% |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using five replicates of QC samples at four concentration levels. The results are summarized in Table 4. All values were within the acceptable limits of ±15% for accuracy (bias) and ≤15% for precision (CV), except for the LLOQ, where ±20% and ≤20% are acceptable.[2]

Table 4: Summary of Intra-day and Inter-day Accuracy and Precision

QC Level Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1.0 8.9 97.5 12.4 103.2
LQC 3.0 6.5 102.1 8.1 98.8
MQC 100.0 4.2 98.3 5.6 101.5

| HQC | 400.0 | 3.8 | 101.7 | 4.9 | 99.4 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The extraction recovery for this compound was consistent and reproducible. The matrix effect was found to be minimal, indicating that ion suppression or enhancement from plasma components was negligible.

Table 5: Extraction Recovery and Matrix Effect

QC Level Conc. (ng/mL) Mean Extraction Recovery (%) Matrix Factor IS-Normalized Matrix Factor
LQC 3.0 91.5 0.98 1.01
MQC 100.0 94.2 1.03 1.02

| HQC | 400.0 | 92.8 | 0.97 | 0.99 |

Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions. The analyte was found to be stable, with deviations within ±15% of the nominal concentrations.

Table 6: Stability Assessment Summary

Stability Condition Duration Mean Stability (% of Nominal)
Bench-top (Room Temp) 6 hours 98.5%
Freeze-Thaw 3 cycles 96.2%
Long-term (-80°C) 90 days 97.8%

| Autosampler (4°C) | 24 hours | 102.1% |

Conclusion

A simple, rapid, and sensitive LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method meets all regulatory requirements for selectivity, linearity, accuracy, precision, and stability. The use of a simple protein precipitation protocol allows for high-throughput analysis, making this method highly suitable for application in clinical pharmacokinetic studies and routine therapeutic drug monitoring.

References

Application Note and Protocol: Solid-Phase Extraction of Metoprolol Acid from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a widely used beta-blocker for the treatment of cardiovascular diseases such as hypertension. Following administration, metoprolol is extensively metabolized in the liver, with its metabolites being primarily excreted in the urine. One of the main metabolites is metoprolol acid (also known as H117/04), a zwitterionic compound.[1][2] Accurate and reliable quantification of this compound in urine is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction (SPE) is a robust and selective method for the sample preparation of complex biological matrices like urine, enabling the removal of interferences and the concentration of the analyte of interest prior to chromatographic analysis.[3][4][5]

This document provides a detailed protocol for the solid-phase extraction of this compound from human urine samples, based on established methodologies.[1][2] The protocol is designed to be used in conjunction with high-performance liquid chromatography (HPLC) with fluorescence detection.

Metabolic Pathway of Metoprolol

Metoprolol undergoes several metabolic transformations, including O-demethylation and oxidation, leading to the formation of this compound. This biotransformation is a key aspect of its clearance from the body.

Metoprolol Metoprolol Metabolism Hepatic Metabolism (e.g., O-demethylation, Oxidation) Metoprolol->Metabolism Metoprolol_Acid This compound (H117/04) Metabolism->Metoprolol_Acid

Metabolism of Metoprolol to this compound.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method for metoprolol and its metabolites, including the acidic form, using the described SPE protocol followed by HPLC analysis.[2]

AnalyteLinearity Range (mg/ml)Correlation Coefficient (r²)Recovery (%)
Metoprolol0.25 - 40.0≥ 0.996> 76
α-hydroxymetoprolol0.25 - 40.0≥ 0.996> 76
This compound 0.25 - 40.0 ≥ 0.996 > 76

Validation data demonstrated intra-day and inter-day variations of less than 2.5%.[2]

Experimental Protocol: Solid-Phase Extraction

This protocol is adapted from the method described by Chiu F.C. et al. for the simultaneous determination of metoprolol and its metabolites in human urine.[1][2]

Materials and Reagents:

  • C18 Solid-Phase Extraction Cartridges (100 mg)[1][2]

  • Methanol (B129727) (HPLC grade)

  • Acetic Acid (Glacial)

  • Deionized Water

  • Human Urine Samples

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

Procedure:

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Take 100 µL of the human urine sample.[1][2]

    • Load the urine sample onto the conditioned SPE cartridge.

    • Slowly draw the sample through the cartridge using a vacuum manifold at a low flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the analytes (including this compound) from the cartridge with 1.2 mL of an aqueous acetic acid (0.1%, v/v) - methanol mixture (40:60, v/v).[1][2]

    • Collect the eluate in a clean collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 250 µL under vacuum or a gentle stream of nitrogen.[1][2]

  • Sample Analysis:

    • The concentrated sample is now ready for injection into the HPLC system for analysis.

SPE Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from urine.

cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Condition C18 Cartridge (Methanol & Water) Load 2. Load Urine Sample (100 µL) Condition->Load Wash 3. Wash Cartridge (Deionized Water) Load->Wash Elute 4. Elute Analytes (Acetic Acid/Methanol) Wash->Elute Concentrate 5. Concentrate Eluate (to 250 µL) Elute->Concentrate Analyze 6. HPLC Analysis Concentrate->Analyze

Solid-Phase Extraction Workflow.

References

Revolutionizing Drug Development: High-Resolution Mass Spectrometry for Metoprolol Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metoprolol (B1676517), a widely prescribed beta-blocker for cardiovascular diseases, undergoes extensive metabolism in the body, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] Understanding the metabolic fate of metoprolol is crucial for assessing its efficacy, identifying potential drug-drug interactions, and ensuring patient safety. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-performance liquid chromatography (UPLC), has emerged as a powerful tool for the comprehensive identification and characterization of drug metabolites.[3][4] This application note provides a detailed protocol for the identification of metoprolol metabolites in human urine and plasma using UPLC-HRMS, offering valuable insights for researchers, scientists, and drug development professionals.

Metabolic Pathways of Metoprolol

Metoprolol is primarily metabolized in the liver through three main pathways: O-demethylation, α-hydroxylation, and N-dealkylation.[5] These reactions are predominantly catalyzed by the CYP2D6 enzyme, leading to the formation of several key metabolites.[1][2][6] The subsequent oxidation of O-demethylmetoprolol results in the formation of metoprolol acid.[6] These metabolites are then primarily excreted in the urine.[5]

Metoprolol_Metabolism Metoprolol Metoprolol O_Demethylmetoprolol O-Demethylmetoprolol Metoprolol->O_Demethylmetoprolol O-Demethylation (CYP2D6) alpha_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->alpha_Hydroxymetoprolol α-Hydroxylation (CYP2D6) N_Deisopropylmetoprolol N-Deisopropylmetoprolol Metoprolol->N_Deisopropylmetoprolol N-Dealkylation Metoprolol_Glucuronide Metoprolol Glucuronide Metoprolol->Metoprolol_Glucuronide Glucuronidation Metoprolol_Acid This compound O_Demethylmetoprolol->Metoprolol_Acid Oxidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Urine/Plasma Sample Collection Protein_Precipitation Protein Precipitation (for plasma) Sample_Collection->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_Separation UPLC Separation Evaporation_Reconstitution->LC_Separation MS_Detection HRMS Detection (e.g., Q-TOF) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Metabolite_Identification Metabolite Identification (Accurate Mass & Fragmentation) Data_Acquisition->Metabolite_Identification Data_Analysis Data Analysis and Interpretation Metabolite_Identification->Data_Analysis

References

Application Notes and Protocols for Metoprolol Acid Reference Standard in Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517), a widely prescribed beta-blocker for cardiovascular conditions, undergoes metabolism and degradation, leading to the formation of various impurities.[1][2] Metoprolol Acid is a known metabolite and a potential impurity in drug formulations.[3][4] Accurate quantification of such impurities is critical to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical testing, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods. The use of a well-characterized reference standard is fundamental for method development, validation, and routine quality control.[2]

Analytical Methodologies

The primary analytical technique for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection.[5][6] This method offers high sensitivity, specificity, and resolution for separating this compound from the active pharmaceutical ingredient (API) and other related impurities.

Chromatographic Conditions

Several HPLC methods have been developed for the analysis of metoprolol and its impurities.[5][6][7][8] Based on a review of existing literature, a robust RP-HPLC method for the analysis of this compound is presented below.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Methanol and 0.1% Orthophosphoric Acid in Water (60:40 v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 222 nm[5]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Standard and Sample Solutions

1. Standard Stock Solution of this compound (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

2. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).

3. Sample Preparation (from Metoprolol Succinate Drug Product):

  • Accurately weigh and crush a representative number of tablets to obtain a fine powder.

  • Weigh a portion of the powder equivalent to 100 mg of Metoprolol Succinate and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug and any impurities.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

Method validation should be performed according to ICH guidelines to ensure the reliability of the analytical method.[5][9]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterTypical ResultsAcceptance Criteria
Linearity (R²) > 0.999[5]R² ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%[10]98.0% - 102.0%
Precision (% RSD) < 2.0%[5]≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL[5]To be determined
Limit of Quantification (LOQ) ~0.4 µg/mL[5]To be determined

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the analysis of this compound using HPLC.

G Figure 1: HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare this compound Reference Standard Solution hplc_system HPLC System (Pump, Injector, Column, Detector) prep_std->hplc_system Inject prep_sample Prepare Sample Solution (e.g., from Drug Product) prep_sample->hplc_system Inject chromatography Chromatographic Separation hplc_system->chromatography data_acq Data Acquisition (Chromatogram) chromatography->data_acq data_proc Data Processing (Peak Integration, Quantification) data_acq->data_proc report Generate Report data_proc->report

Caption: General workflow for the HPLC analysis of this compound.

Relationship between Metoprolol and this compound

This diagram shows the relationship between the active pharmaceutical ingredient, Metoprolol, and its impurity, this compound.

G Figure 2: Metoprolol and its Acid Impurity Metoprolol Metoprolol (Active Pharmaceutical Ingredient) Metoprolol_Acid This compound (Impurity/Metabolite) Metoprolol->Metoprolol_Acid Degradation/ Metabolism Drug_Product Drug Product Metoprolol->Drug_Product is the API in Metoprolol_Acid->Drug_Product is a potential impurity in

Caption: Relationship of Metoprolol to its acid impurity.

Conclusion

The use of a well-characterized this compound reference standard is essential for the accurate and reliable quantification of this impurity in pharmaceutical formulations. The provided HPLC method and validation guidelines offer a robust framework for researchers and quality control analysts. Adherence to these protocols will ensure that the analytical data generated is suitable for regulatory submissions and for guaranteeing the quality and safety of metoprolol-containing drug products.

References

Application Notes and Protocols: Metoprolol and its Metabolite, Metoprolol Acid, as Probes for CYP2D6 Phenotyping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517), a widely prescribed beta-blocker, undergoes extensive metabolism in the liver, primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). This enzyme is responsible for the metabolism of approximately 25% of clinically used drugs, and its genetic variability leads to distinct population phenotypes: Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM), and Ultrarapid Metabolizers (UM).[1][2] Consequently, the pharmacokinetic profile of metoprolol is highly dependent on an individual's CYP2D6 genotype.[3][4] This variability in metabolic capacity makes metoprolol an effective in vivo probe for determining CYP2D6 phenotype.

Two major metabolic pathways of metoprolol are O-demethylation and α-hydroxylation, both of which are significantly catalyzed by CYP2D6.[1][5][6] While the ratio of metoprolol to its α-hydroxylated metabolite is a well-established and validated marker for CYP2D6 activity, the O-demethylation pathway, which leads to the formation of metoprolol acid, also holds potential as a phenotyping tool.[5] O-demethylation is the principal route of metoprolol metabolism, accounting for about 65% of its overall metabolism.[2] This pathway involves the initial conversion of metoprolol to O-demethylmetoprolol, which is then rapidly oxidized to this compound.[5]

These application notes provide an overview of the use of metoprolol and its metabolites, with a focus on this compound, for CYP2D6 phenotyping. Detailed protocols for in vivo studies and sample analysis are also presented.

Metabolic Pathways of Metoprolol

Metoprolol is metabolized via three primary oxidative pathways in the liver:

  • O-demethylation: This is the main metabolic route, converting metoprolol to O-demethylmetoprolol. This intermediate is then further oxidized to form this compound, the major urinary metabolite. This pathway is predominantly mediated by CYP2D6.[5]

  • α-hydroxylation: This pathway leads to the formation of α-hydroxymetoprolol, an active metabolite with about one-tenth the beta-blocking activity of the parent drug. This reaction is almost exclusively catalyzed by CYP2D6 and is a key indicator of its activity.[5][6]

  • N-dealkylation: A minor pathway that results in the formation of N-deisopropylmetoprolol.[5]

While CYP2D6 is the primary enzyme for both O-demethylation and α-hydroxylation, other enzymes such as CYP3A4, CYP2B6, and CYP2C9 contribute to a lesser extent.[5][7]

Metoprolol_Metabolism cluster_cyp CYP Enzymes Metoprolol Metoprolol O_demethylmetoprolol O-demethylmetoprolol Metoprolol->O_demethylmetoprolol O-demethylation (~65%) alpha_OH_Metoprolol α-hydroxymetoprolol (Active Metabolite) Metoprolol->alpha_OH_Metoprolol α-hydroxylation (~10%) N_deisopropylmetoprolol N-deisopropylmetoprolol Metoprolol->N_deisopropylmetoprolol N-dealkylation (~10%) Metoprolol_Acid This compound (Major Metabolite) O_demethylmetoprolol->Metoprolol_Acid Oxidation CYP2D6 CYP2D6 (Primary) Other_CYPs CYP3A4, 2B6, 2C9 (Minor)

Caption: Metabolic pathways of metoprolol.

Data Presentation

The pharmacokinetic parameters of metoprolol are significantly altered across different CYP2D6 phenotypes. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Metoprolol in Different CYP2D6 Phenotypes

CYP2D6 PhenotypeNMetoprolol Cmax (ng/mL)Metoprolol AUC (ng·h/mL)Metoprolol t1/2 (h)Apparent Oral Clearance (L/h)
Poor (PM)39239.8 ± 104.93636.9 ± 1618.37.6 ± 2.434.8 ± 19.8
Intermediate (IM)68108.5 ± 58.7817.9 ± 449.64.3 ± 1.5179.4 ± 127.8
Extensive (EM)141102.5 ± 57.1748.2 ± 491.93.3 ± 1.0205.8 ± 147.6
Ultrarapid (UM)1645.0 ± 22.3275.4 ± 143.92.9 ± 0.6519.0 ± 262.2

Data adapted from a meta-analysis by Blake et al. (2013). Values are presented as mean ± standard deviation.[3][4]

Table 2: Fold Differences in Metoprolol Pharmacokinetic Parameters Between CYP2D6 Phenotypes

ComparisonCmax Fold DifferenceAUC Fold DifferenceElimination Half-Life Fold DifferenceApparent Oral Clearance Fold Difference
EM vs. PM2.34.92.35.9
UM vs. PM5.3132.615

Data derived from the meta-analysis by Blake et al. (2013).[3][4]

Experimental Protocols

The following protocols outline the procedures for CYP2D6 phenotyping using metoprolol administration and subsequent analysis of biological samples.

Protocol 1: In Vivo Metoprolol Administration and Sample Collection

Objective: To administer a single oral dose of metoprolol to subjects and collect plasma and urine samples for pharmacokinetic analysis and CYP2D6 phenotype determination.

Materials:

  • Metoprolol tartrate tablets (e.g., 50 mg or 100 mg)

  • Water

  • Blood collection tubes (containing an appropriate anticoagulant, e.g., EDTA or heparin)

  • Urine collection containers

  • Centrifuge

  • Freezer (-20°C or -80°C)

Procedure:

  • Subject Preparation: Subjects should fast overnight (at least 8 hours) before metoprolol administration.

  • Drug Administration: Administer a single oral dose of metoprolol tartrate with a standardized volume of water.

  • Blood Sample Collection: Collect venous blood samples at pre-determined time points. A typical schedule includes pre-dose (0 hours), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Urine Sample Collection: Collect all urine produced for a specified period, typically 0-8 hours and 8-24 hours post-dose. Record the total volume of each collection period.

  • Sample Storage: Store all plasma and urine samples at -20°C or -80°C until analysis.

in_vivo_protocol start Start fasting Overnight Fasting (≥8 hours) start->fasting dosing Oral Administration of Metoprolol Tartrate fasting->dosing blood_collection Serial Blood Sample Collection (0-24h) dosing->blood_collection urine_collection Urine Collection (0-8h and 8-24h) dosing->urine_collection centrifugation Centrifuge Blood Samples blood_collection->centrifugation storage Store Plasma and Urine Samples at ≤ -20°C urine_collection->storage plasma_separation Separate Plasma centrifugation->plasma_separation plasma_separation->storage end End storage->end analytical_workflow start Start sample_prep Sample Preparation (Protein Precipitation or Dilution) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Ratio Calculation) ms_detection->data_analysis phenotype_determination CYP2D6 Phenotype Determination data_analysis->phenotype_determination end End phenotype_determination->end

References

Application Note: HPTLC Method for Metoprolol and its Metabolites in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a widely prescribed beta-blocker for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Monitoring its concentration and that of its major metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its disposition in diverse patient populations. Metoprolol is primarily metabolized in the liver by the polymorphic cytochrome P450 enzyme CYP2D6 into active and inactive metabolites. The main metabolic pathways are O-demethylation and α-hydroxylation, leading to the formation of O-demethylmetoprolol and α-hydroxymetoprolol, respectively.[1] High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC and LC-MS/MS for the quantitative analysis of drugs and their metabolites in biological matrices. This application note provides a detailed protocol for the determination of metoprolol and its principal metabolites in human plasma and urine using HPTLC.

Metabolic Pathway of Metoprolol

Metoprolol undergoes extensive hepatic metabolism, primarily mediated by the CYP2D6 enzyme.[2] The two major metabolic pathways are α-hydroxylation and O-demethylation. α-hydroxylation results in the formation of α-hydroxymetoprolol, which has about one-tenth of the beta-blocking activity of the parent drug. O-demethylation produces O-demethylmetoprolol, which is subsequently oxidized to metoprolol acid.[1] N-dealkylation is a minor pathway. The genetic polymorphism of CYP2D6 can lead to significant inter-individual variations in metoprolol plasma concentrations and clinical effects.[1]

Metoprolol_Metabolism Metoprolol Metoprolol alpha_OH_Metoprolol α-Hydroxymetoprolol (active) Metoprolol->alpha_OH_Metoprolol α-hydroxylation (CYP2D6) O_Demethyl_Metoprolol O-Demethylmetoprolol Metoprolol->O_Demethyl_Metoprolol O-demethylation (CYP2D6) Metoprolol_Acid This compound O_Demethyl_Metoprolol->Metoprolol_Acid Oxidation

Figure 1: Metabolic pathway of Metoprolol.

Experimental Protocols

This section details the materials, equipment, and procedures for the HPTLC analysis of metoprolol and its metabolites in biological fluids.

Materials and Reagents
  • Metoprolol tartrate, α-hydroxymetoprolol, and O-demethylmetoprolol reference standards

  • Methanol (B129727), Chloroform, Ammonia (B1221849) solution (analytical grade)

  • Trichloroacetic acid

  • Human plasma and urine (drug-free)

  • Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm)

Instrumentation
  • HPTLC system equipped with:

    • Automatic sample applicator (e.g., Linomat 5)

    • Twin-trough developing chamber

    • TLC scanner with a UV detector

    • Data acquisition and analysis software

Standard Solution Preparation

Prepare stock solutions of metoprolol and its metabolites in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions by appropriate dilution with methanol to achieve concentrations in the desired calibration range.

Sample Preparation

Plasma Samples: A protein precipitation method is employed for the extraction of metoprolol and its metabolites from plasma.

  • To 0.4 mL of plasma in a centrifuge tube, add 0.225 mL of methanol and 0.2 mL of 25% (w/v) trichloroacetic acid solution.[1]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.[1]

  • Carefully transfer the clear supernatant to a clean tube for HPTLC analysis.

Urine Samples:

  • To 0.4 mL of urine in a centrifuge tube, add 0.425 mL of methanol.[1]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.[1]

  • Use the clear supernatant for HPTLC analysis.

Chromatographic Conditions
  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of chloroform, methanol, and ammonia in the ratio of 9.0:1.0:0.5 (v/v/v).

  • Chamber Saturation: Saturate the twin-trough chamber with the mobile phase for 30 minutes at room temperature.

  • Application: Apply the prepared sample and standard solutions as 8 mm bands onto the HPTLC plate using an automatic applicator.

  • Development: Develop the plate up to a distance of 80 mm.

  • Drying: Dry the plate in an oven at 60°C for 5 minutes.

  • Densitometric Scanning: Perform densitometric scanning at a wavelength of 239 nm.

Experimental Workflow

The overall workflow for the HPTLC analysis of metoprolol and its metabolites in biological fluids is depicted below.

HPTLC_Workflow cluster_sample_prep Sample Preparation cluster_hptlc_analysis HPTLC Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma or Urine) Extraction Protein Precipitation/ Extraction Biological_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Spotting Sample Application (Spotting) Supernatant->Spotting Development Chromatographic Development Spotting->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification

Figure 2: Experimental workflow for HPTLC analysis.

Data Presentation

The developed HPTLC method should be validated according to ICH guidelines. The following tables summarize the expected quantitative data for the analysis of metoprolol in human plasma based on a validated HPTLC method.

Table 1: Linearity and Range

AnalyteLinearity Range (ng/spot)Correlation Coefficient (r²)
Metoprolol200 - 1200> 0.99

Table 2: Precision

AnalyteConcentration (ng/spot)Intraday Precision (%RSD, n=5)Interday Precision (%RSD, n=5)
Metoprolol400 (LQC)< 2.0< 2.0
800 (MQC)< 2.0< 2.0
1200 (HQC)< 2.0< 2.0
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Accuracy and Recovery

AnalyteConcentration (ng/spot)Accuracy (%)Recovery (%)
Metoprolol40098 - 102~77
80098 - 102~77
120098 - 102~77

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/spot)LOQ (ng/spot)
Metoprolol~50~150

Conclusion

The described HPTLC method provides a simple, precise, and accurate approach for the quantitative determination of metoprolol and its metabolites in biological fluids. The method is suitable for pharmacokinetic and therapeutic drug monitoring studies. The straightforward sample preparation and rapid analysis time make HPTLC a valuable tool for researchers and drug development professionals.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Metoprolol Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of Metoprolol (B1676517) Acid (O-desmethylmetoprolol) from human plasma. These guidelines are intended for researchers, scientists, and drug development professionals involved in the bioanalysis of metoprolol and its metabolites.

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. It is extensively metabolized in the liver, with one of its major metabolites being Metoprolol Acid (O-desmethylmetoprolol). Accurate quantification of this acidic metabolite in plasma is crucial for pharmacokinetic and drug metabolism studies. Liquid-liquid extraction is a robust and cost-effective sample preparation technique that offers high recovery and clean extracts for subsequent analysis by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

This application note details a validated LLE protocol for the simultaneous determination of metoprolol and its key metabolites, including this compound, in human plasma.[1]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard (IS):

  • Reagents:

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of metoprolol, this compound, α-hydroxymetoprolol, and chlorpropamide in methanol.

  • Working Solutions: Prepare intermediate and spiking working solutions by serially diluting the stock solutions with a mixture of methanol and water.

Liquid-Liquid Extraction Protocol

A rapid and straightforward LLE method is employed for the extraction of metoprolol and its metabolites from human plasma.[1]

  • Sample Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 50 µL of human plasma.

  • Internal Standard Spiking: Add the internal standard solution (chlorpropamide) to each plasma sample (except for blank samples).

  • Extraction: Add 1 mL of ethyl acetate to each tube.

  • Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (see LC-MS/MS conditions).

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

LC-MS/MS Analytical Conditions
  • LC System: HPLC system capable of delivering a precise and stable flow.

  • Column: Luna CN column.[1]

  • Mobile Phase: Isocratic elution with a mixture of distilled water and methanol containing 0.1% formic acid (60:40, v/v).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 10 µL.

  • Total Run Time: 3.0 minutes per sample.[1]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Selected-Reaction Monitoring (SRM).

Data Presentation

The following tables summarize the quantitative data from a validated method for the simultaneous determination of metoprolol, α-hydroxymetoprolol, and this compound (O-desmethylmetoprolol) in human plasma.[1]

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Metoprolol2 - 10002
α-hydroxymetoprolol2 - 5002
This compound (O-desmethylmetoprolol)2 - 5002
AnalytePrecision (%CV)Accuracy (%)
Metoprolol≤ 13.289.1 - 110
α-hydroxymetoprolol≤ 13.289.1 - 110
This compound (O-desmethylmetoprolol)≤ 13.289.1 - 110

Visualizations

Liquid-Liquid Extraction Workflow

LLE_Workflow plasma 50 µL Human Plasma is Add Internal Standard (Chlorpropamide) plasma->is solvent Add 1 mL Ethyl Acetate is->solvent vortex Vortex for 5 min solvent->vortex centrifuge Centrifuge at 13,000 rpm for 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for the liquid-liquid extraction of this compound.

Logical Relationship of Analytical Method

Analytical_Method cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample LLE LLE Plasma Sample->LLE Ethyl Acetate Extract Extract LLE->Extract LC Separation LC Separation Extract->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection SRM Data Quantification Data Quantification MS/MS Detection->Data Quantification

Caption: Overview of the bioanalytical method for this compound.

References

Application Notes and Protocols for the Quantification of Metoprolol Acid Using Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517), a widely prescribed beta-blocker, undergoes extensive metabolism in the body, leading to the formation of several metabolites. One of the major metabolites is Metoprolol Acid (also known as H117/04), a zwitterionic compound primarily excreted in the urine. Accurate quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the sensitive and specific quantification of this compound in human urine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Principle of the Method

This method utilizes the native fluorescence of this compound for its detection and quantification. The protocol involves a solid-phase extraction (SPE) step to isolate this compound and other metabolites from the urine matrix, followed by separation using reversed-phase HPLC. The fluorescence detector is set at the optimal excitation and emission wavelengths for this compound, ensuring high sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the HPLC-fluorescence detection method for this compound, adapted from validated methodologies[1].

ParameterValue
Linearity Range 0.25 - 40.0 µg/mL
Correlation Coefficient (r²) ≥ 0.996
Recovery > 76%
Intra-day Variation < 2.5%
Inter-day Variation < 2.5%
Limit of Quantification (LOQ) 0.25 µg/mL

Experimental Protocols

Materials and Reagents
  • This compound standard (H117/04)

  • Metoprolol standard

  • α-hydroxymetoprolol standard

  • Guanoxan (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Deionized water (18.2 MΩ·cm)

  • C18 Solid-Phase Extraction (SPE) cartridges (100 mg)

  • Human urine (drug-free, for calibration standards and quality controls)

Instrumentation
  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., Novapak C18, 4 µm, 100 x 5 mm I.D.)[1]

  • SPE manifold

  • Vacuum pump

  • Centrifuge

  • pH meter

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, Metoprolol, α-hydroxymetoprolol, and Guanoxan in methanol.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to create a series of calibration standards and quality control samples.

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile-methanol-TEA/phosphate (B84403) buffer pH 3.0 (9:1:90, v/v).[1] The buffer is prepared by adjusting a phosphate solution to pH 3.0 with orthophosphoric acid.

  • SPE Elution Solvent: Prepare a mixture of aqueous acetic acid (0.1%, v/v) and methanol (40:60, v/v).[1]

Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Condition the C18 SPE cartridges by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Loading: To 100 µL of urine sample, add the internal standard (Guanoxan). Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water to remove interfering substances.

  • Elution: Elute the analytes with 1.2 mL of the elution solvent (aqueous acetic acid-methanol mixture).[1]

  • Concentration: Concentrate the eluent to 250 µL under a gentle stream of nitrogen or using a vacuum concentrator.[1]

  • Injection: Inject a 100 µL aliquot of the concentrated sample into the HPLC system.[1]

HPLC-Fluorescence Detection Parameters
  • Column: Novapak C18, 4 µm, 100 x 5 mm I.D.[1]

  • Mobile Phase: Acetonitrile-methanol-TEA/phosphate buffer pH 3.0 (9:1:90, v/v)[1]

  • Flow Rate: 1.4 mL/min[1]

  • Injection Volume: 100 µL[1]

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 229 nm[1]

    • Emission Wavelength: 309 nm[1]

  • Run Time: Approximately 18 minutes to ensure complete elution of all components.[1]

Visualizations

Metabolism of Metoprolol

The following diagram illustrates the metabolic pathway of Metoprolol, leading to the formation of this compound and other key metabolites.

Metoprolol_Metabolism Metoprolol Metoprolol Alpha_OH_Metoprolol α-hydroxymetoprolol Metoprolol->Alpha_OH_Metoprolol CYP2D6 (Hydroxylation) O_Desmethyl_Metoprolol O-desmethylmetoprolol Metoprolol->O_Desmethyl_Metoprolol CYP2D6 (O-demethylation) Metoprolol_Acid This compound (H117/04) Alpha_OH_Metoprolol->Metoprolol_Acid Further Oxidation O_Desmethyl_Metoprolol->Metoprolol_Acid Further Oxidation

Caption: Metabolic pathway of Metoprolol.

Experimental Workflow

This diagram outlines the key steps in the analytical procedure for the quantification of this compound in urine samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample (100 µL) + Internal Standard SPE_Loading Sample Loading Urine_Sample->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol, Water) SPE_Conditioning->SPE_Loading SPE_Washing Washing (Water) SPE_Loading->SPE_Washing SPE_Elution Elution (Acetic Acid/Methanol) SPE_Washing->SPE_Elution Concentration Concentration to 250 µL SPE_Elution->Concentration HPLC_Injection HPLC Injection (100 µL) Concentration->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation Fluorescence_Detection Fluorescence Detection (Ex: 229 nm, Em: 309 nm) Chrom_Separation->Fluorescence_Detection Data_Analysis Data Analysis and Quantification Fluorescence_Detection->Data_Analysis

Caption: Analytical workflow for this compound.

Conclusion

The described HPLC method with fluorescence detection provides a robust, sensitive, and specific protocol for the quantification of this compound in human urine. The solid-phase extraction procedure effectively cleans up the sample matrix, and the optimized chromatographic conditions allow for the successful separation and detection of the analyte. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of metoprolol and its metabolites.

References

Automated Sample Preparation for High-Throughput Metoprolol Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details automated sample preparation methodologies for the quantitative analysis of metoprolol (B1676517) in human plasma, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below focus on enhancing throughput, reproducibility, and accuracy while minimizing manual intervention. We describe three common automated techniques: protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), including a discussion of the increasingly adopted online TurboFlow technology. This document provides detailed protocols, comparative performance data, and visual workflows to guide researchers, scientists, and drug development professionals in selecting and implementing an appropriate automated sample preparation strategy for metoprolol analysis.

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases, particularly hypertension.[1] Accurate and precise quantification of metoprolol in plasma is crucial for pharmacokinetic and clinical studies. Traditional manual sample preparation methods can be labor-intensive, prone to human error, and a bottleneck in high-throughput environments. Automation of the sample preparation process significantly improves efficiency, data quality, and laboratory workflow.[2] This note explores various automated techniques for metoprolol extraction from plasma, providing a comparative overview to aid in method selection.

Automated Sample Preparation Techniques

The choice of an automated sample preparation technique depends on several factors, including the desired level of sample cleanup, sensitivity requirements, and available instrumentation. The most common techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction.[3][4]

Automated Protein Precipitation (PP)

Automated protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often employed for its simplicity and speed, making it suitable for high-throughput screening.

Automated Liquid-Liquid Extraction (LLE)

Automated liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent. This technique can be effectively automated using robotic liquid handling systems.

Automated Solid-Phase Extraction (SPE)

Automated SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method is highly selective and can be fully automated for unattended operation. A notable advancement in this area is the use of online systems like TurboFlow, which integrates sample cleanup directly with the LC-MS/MS analysis.[5][6]

Comparative Performance Data

The following tables summarize the quantitative performance data for the different automated sample preparation methods for metoprolol analysis.

Table 1: Method Performance Comparison

ParameterAutomated Protein PrecipitationAutomated Liquid-Liquid ExtractionAutomated Solid-Phase Extraction (Offline)Online SPE (TurboFlow)
Recovery 76.06% - 95.25%[7]> 90%[1]> 94%[3]Not explicitly reported, but method is effective
Linearity Range Varies by study5 - 500 ng/mL[1]0.5 - 500 ng/mL[8]5 - 1000 ng/L[5][6]
Precision (%CV) < 15%< 15%< 15%[8]≤ 10.28%[5][6]
Accuracy (%RE) Within ±15%Within ±15%Within ±15%[8]≤ 5.38%[5][6]
Matrix Effect Can be significantReduced compared to PPMinimal89% (considered acceptable)[5][6]

Table 2: LC-MS/MS Parameters for Metoprolol Analysis

ParameterValue
Analyte Metoprolol
Internal Standard (IS) Bisoprolol Fumarate[5][6], Propranolol[9]
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI)[5]
MRM Transition (Metoprolol) m/z 268.1 → 115.6[7] or m/z 268.1 → 130.96[5][6]
MRM Transition (Bisoprolol IS) m/z 326.3 → 116.2[5][6]

Experimental Protocols

The following are detailed protocols for the automated sample preparation of metoprolol in plasma. These protocols are intended as a starting point and may require optimization based on the specific automated platform and LC-MS/MS system used.

Protocol for Automated Protein Precipitation

Objective: To remove proteins from plasma samples using an automated liquid handler.

Materials:

  • Human plasma samples

  • Metoprolol and Internal Standard (IS) stock solutions

  • Methanol (B129727), chilled[10]

  • 96-well collection plates

  • Automated liquid handling system

Procedure:

  • Sample Aliquoting: Using the automated liquid handler, aliquot 100 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.

  • Internal Standard Addition: Add 20 µL of IS working solution to each well.

  • Precipitation: Add 300 µL of chilled methanol to each well.[10]

  • Mixing: Mix the samples by aspirating and dispensing several times or by using an automated plate shaker for 2 minutes.[10]

  • Centrifugation: Transfer the plate to a centrifuge and spin at 6000 rpm for 5 minutes at 4°C.[10]

  • Supernatant Transfer: Carefully transfer approximately 50 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.[10]

Protocol for Automated Liquid-Liquid Extraction

Objective: To extract metoprolol from plasma using an automated liquid handling system.

Materials:

  • Human plasma samples

  • Metoprolol and IS stock solutions

  • Methyl Tertiary Butyl Ether (MTBE)[1]

  • 96-well collection plates

  • Automated liquid handling system

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of plasma samples, standards, and QCs into a 96-well plate.[1]

  • Internal Standard Addition: Add 20 µL of IS working solution to each well.

  • Extraction Solvent Addition: Add 600 µL of MTBE to each well.

  • Mixing: Mix thoroughly using the liquid handler's mixing function or a plate shaker for 5 minutes.

  • Centrifugation: Centrifuge the plate to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a new 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol for Automated Solid-Phase Extraction (Offline)

Objective: To perform solid-phase extraction of metoprolol from plasma using an automated SPE system.

Materials:

  • Human plasma samples

  • Metoprolol and IS stock solutions

  • SPE cartridges (e.g., LiChrosep® DVB-HL)[8]

  • Methanol

  • Water

  • 0.1 M Sodium Hydroxide[8]

  • Automated SPE workstation

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of IS solution and 50 µL of 0.1 M sodium hydroxide.[8]

  • Cartridge Conditioning: Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.[8]

  • Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with a suitable solvent (e.g., water) to remove interferences.

  • Elution: Elute the analyte and IS from the cartridges with an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Workflow Diagrams

The following diagrams illustrate the automated sample preparation workflows.

Automated_Protein_Precipitation_Workflow cluster_automation Automated Liquid Handler cluster_manual Offline Steps plasma 1. Aliquot Plasma (100 µL) add_is 2. Add Internal Standard plasma->add_is add_pp_solvent 3. Add Methanol (300 µL) add_is->add_pp_solvent mix 4. Mix add_pp_solvent->mix centrifuge 5. Centrifuge (6000 rpm, 5 min) mix->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer analysis 7. LC-MS/MS Analysis transfer->analysis

Caption: Automated Protein Precipitation Workflow.

Automated_Liquid_Liquid_Extraction_Workflow cluster_automation Automated Liquid Handler cluster_manual Offline Step plasma 1. Aliquot Plasma (100 µL) add_is 2. Add Internal Standard plasma->add_is add_lle_solvent 3. Add MTBE (600 µL) add_is->add_lle_solvent mix 4. Mix add_lle_solvent->mix centrifuge 5. Centrifuge mix->centrifuge transfer_organic 6. Transfer Organic Layer evaporate 7. Evaporate to Dryness transfer_organic->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis centrifuge->transfer_organic

Caption: Automated Liquid-Liquid Extraction Workflow.

Automated_Solid_Phase_Extraction_Workflow cluster_pretreatment Sample Pre-treatment cluster_automation Automated SPE Workstation cluster_post_spe Post-SPE Processing plasma 1. Aliquot Plasma (200 µL) add_is_naoh 2. Add IS & NaOH plasma->add_is_naoh condition 3. Condition Cartridge add_is_naoh->condition load 4. Load Sample condition->load wash 5. Wash Cartridge load->wash elute 6. Elute Analyte wash->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Automated Solid-Phase Extraction Workflow.

Conclusion

Automated sample preparation for metoprolol analysis in plasma offers significant advantages in terms of throughput, reproducibility, and reduced manual labor. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction will depend on the specific requirements of the assay, including the need for sensitivity and the degree of sample cleanup. The protocols and data presented in this application note provide a comprehensive guide for implementing a robust and efficient automated workflow for metoprolol quantification in a high-throughput laboratory setting.

References

Chiral Separation of Metoprolol and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517), a widely used beta-blocker for treating cardiovascular diseases, is administered as a racemic mixture of (S)- and (R)-enantiomers.[1][2] The therapeutic activity, however, primarily resides in the (S)-enantiomer, which is significantly more potent in blocking β1-adrenoceptors than the (R)-enantiomer.[2][3] Furthermore, the metabolism of metoprolol, predominantly mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, is stereoselective.[4][5] This leads to inter-individual variations in drug response and potential side effects. The major metabolites, α-hydroxymetoprolol and O-demethylmetoprolol, also possess chiral centers, adding to the complexity of its pharmacokinetic and pharmacodynamic profiles.[6]

Therefore, the enantioselective determination of metoprolol and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of enantiomerically pure formulations. This document provides detailed application notes and protocols for the chiral separation of metoprolol and its key metabolites using high-performance liquid chromatography (HPLC).

Metabolic Pathway of Metoprolol

Metoprolol is extensively metabolized in the liver, primarily through three main pathways: O-demethylation, α-hydroxylation, and N-dealkylation.[7] The enzyme CYP2D6 is the main catalyst for O-demethylation and α-hydroxylation.[4][7] α-hydroxymetoprolol is an active metabolite, though less potent than the parent drug.[7]

Metoprolol_Metabolism Metoprolol Metoprolol ((R,S)-enantiomers) alpha_OH_Met α-Hydroxymetoprolol (active metabolite) Metoprolol->alpha_OH_Met α-hydroxylation (CYP2D6) O_Demethyl_Met O-Demethylmetoprolol Metoprolol->O_Demethyl_Met O-demethylation (CYP2D6) Metoprolol_Acid Metoprolol Acid O_Demethyl_Met->Metoprolol_Acid Oxidation

Metabolic pathway of metoprolol.

Experimental Protocols for Chiral Separation

The enantioselective separation of metoprolol and its metabolites is most commonly achieved by HPLC using chiral stationary phases (CSPs). The choice of CSP and mobile phase composition is critical for achieving optimal resolution.

General Experimental Workflow

The following diagram illustrates a typical workflow for the chiral analysis of metoprolol and its metabolites in biological samples.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine) Extraction Extraction (SPE or LLE) Biological_Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection onto Chiral HPLC Column Reconstitution->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection Detection (FLD or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

General workflow for chiral HPLC analysis.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting metoprolol and its metabolites from biological fluids like plasma or urine.[8][9]

  • Conditioning: Condition a C2 or Oasis HLB SPE cartridge with methanol (B129727) followed by water.[9][10]

  • Loading: Load the pre-treated biological sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analytes of interest with a suitable organic solvent (e.g., methanol or a mixture of solvents).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.[2]

HPLC Method Protocols

Below are summarized protocols for the chiral separation of metoprolol and its metabolites based on different chiral stationary phases.

Method 1: Cellulose-based CSP (Normal Phase)

  • Objective: To separate enantiomers of metoprolol.

  • Column: Chiralcel OD-H.[11]

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881). A common ratio is 40:60:0.2 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 222 nm or Fluorescence (Excitation: 229 nm, Emission: 298 nm).[11][12]

Method 2: Cellulose-based CSP (Reversed Phase)

  • Objective: To separate enantiomers of metoprolol and its metabolites (α-hydroxymetoprolol, O-desmethylmetoprolol).[8]

  • Column: CHIRALCEL OD-RH.[8]

  • Mobile Phase: A gradient mixture of 0.2% diethylamine in water and acetonitrile.[8]

  • Flow Rate: 0.8 mL/min.

  • Detection: Fluorescence (FLD) or Tandem Mass Spectrometry (MS/MS).[8]

Method 3: Teicoplanin-based CSP

  • Objective: To separate enantiomers of metoprolol and diastereomers of α-hydroxymetoprolol.[9]

  • Column: Chirobiotic T.[9][12]

  • Mobile Phase: Acetonitrile-methanol-methylene chloride-glacial acetic acid-triethylamine (56:30:14:2:2, v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 225 nm, Emission: 310 nm).[9]

Method 4: Chiral Mobile Phase Additive

  • Objective: To separate enantiomers of metoprolol using an achiral column.

  • Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[13][14]

  • Mobile Phase: An aqueous solution of a chiral selector like methyl-β-cyclodextrin (M-β-CD) mixed with an organic modifier such as methanol. A typical composition is an aqueous solution containing 1.5 g/L of M-β-CD mixed with methanol in an 86:14 (v/v) ratio.[1][13]

  • Flow Rate: 0.5 mL/min.[13]

  • Detection: UV at 274 nm.[13]

Quantitative Data Summary

The following tables summarize the chromatographic parameters and performance data from various studies on the chiral separation of metoprolol and its metabolites.

Table 1: Chiral HPLC Methods for Metoprolol and its Metabolites

Analyte(s)Chiral Stationary PhaseMobile Phase CompositionDetectionReference
Metoprolol EnantiomersChiralcel OD-Hn-Hexane/Ethanol/Diethylamine (40:60:0.2, v/v/v)UV (222 nm)[1][12]
Metoprolol, α-hydroxymetoprolol, O-desmethylmetoprolol EnantiomersCHIRALCEL OD-RHGradient of 0.2% Diethylamine in Water and AcetonitrileFLD, MS/MS[8]
Metoprolol Enantiomers, α-hydroxymetoprolol DiastereomersChirobiotic TAcetonitrile/Methanol/Methylene Chloride/Acetic Acid/Triethylamine (56:30:14:2:2, v/v)FLD (Ex: 225 nm, Em: 310 nm)[9]
Metoprolol, α-hydroxymetoprolol, this compoundChiralcel OD, Sumichiral OA-4900 (coupled)Not specifiedNot specified[6]
Metoprolol EnantiomersC18 with Chiral Additive (M-β-CD)Aqueous M-β-CD (1.5 g/L) / Methanol (86:14, v/v)UV (274 nm)[1][13]

Table 2: Performance Data for Chiral Separation Methods

Method ReferenceAnalyteRetention Time (min)Limit of Quantitation (LOQ)Recovery (%)
[9](S)-Metoprolol~5.90.5 ng/mL≥ 95
(R)-Metoprolol~6.70.5 ng/mL≥ 95
α-hydroxymetoprolol (IIB)~7.31.0 ng/mL≥ 95
α-hydroxymetoprolol (IIA)~8.21.0 ng/mL≥ 95
[8]Metoprolol and Metabolites EnantiomersNot specified0.025 µg/mL> 68.0
[15]Metoprolol EnantiomersNot specified0.015 µg/mLNot specified

Conclusion

The chiral separation of metoprolol and its metabolites is essential for understanding its stereoselective pharmacokinetics and pharmacodynamics. A variety of HPLC methods utilizing different chiral stationary phases or mobile phase additives have been successfully developed and validated for this purpose.[1][6][9] The choice of a specific method will depend on the analytical requirements, such as the specific analytes of interest, the required sensitivity, and the available instrumentation. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists in the field of drug development and analysis to establish robust and reliable chiral separation methods for metoprolol and its metabolites.

References

Troubleshooting & Optimization

Overcoming matrix effects in Metoprolol Acid LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Metoprolol Acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and solutions to ensure accurate and reproducible results.

Problem Potential Cause(s) Suggested Solution(s)
High Ion Suppression/Matrix Effect - Co-elution of phospholipids (B1166683) from the biological matrix (e.g., plasma, serum).[1][2] - Insufficient removal of matrix components during sample preparation.[3] - High concentration of salts or other endogenous materials in the sample.- Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering substances.[4] Consider phospholipid removal (PLR) plates or cartridges.[5][6] - Chromatographic Separation: Adjust the mobile phase gradient and/or column chemistry to achieve better separation of this compound from matrix components.[7] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Metoprolol-d7) can help compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[8] - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8]
Low Analyte Recovery - Inefficient extraction during sample preparation. - Analyte degradation during sample processing or storage. - Suboptimal pH for extraction of this compound.- Optimize Extraction Method: Experiment with different LLE solvents or SPE sorbents and elution solvents. For LLE, a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v) has been used for Metoprolol.[9] For SPE, Oasis MCX, WAX, MAX, and WCX cartridges have been utilized for Metoprolol and other beta-blockers.[4] - pH Adjustment: Since this compound is an acidic metabolite, ensure the pH of the sample is adjusted to an appropriate level (typically 2 pH units below the pKa) to ensure it is in a neutral form for efficient extraction with organic solvents. - Stability Assessment: Perform freeze-thaw and bench-top stability tests to ensure analyte integrity.[3][8]
Poor Peak Shape (Tailing or Fronting) - Column overload. - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH.- Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample. - Mobile Phase Modifier: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to improve peak shape for acidic analytes.[10][11] - Change Column: Consider a different column chemistry that is less prone to secondary interactions.
Inconsistent Results/Poor Reproducibility - Variability in sample preparation. - Inconsistent instrument performance. - Sample carryover.- Standardize Protocols: Ensure consistent execution of the sample preparation protocol. Automated sample preparation can improve reproducibility.[10] - System Suitability Tests: Perform regular system suitability tests to monitor instrument performance.[12] - Optimize Wash Solvents: Use a strong wash solvent in the autosampler to minimize carryover between injections.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of matrix effects in this compound analysis?

A1: The primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI), is the co-elution of endogenous components from the biological matrix, with phospholipids being the most significant contributors.[1][2] These molecules can compete with the analyte for ionization, leading to a decreased signal intensity and affecting the accuracy and sensitivity of the assay.[6]

Q2: Which sample preparation technique is most effective for minimizing matrix effects for this compound?

A2: The choice of sample preparation technique depends on the required sensitivity and throughput. While protein precipitation (PPT) is a simple and fast method, it is often the least effective at removing matrix components.[7] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner extracts and are generally more effective at reducing matrix effects.[4] For highly sensitive assays, specialized techniques like phospholipid removal (PLR) plates or online SPE cartridges are recommended.[5][6]

Q3: How can I quantify the extent of matrix effects in my assay?

A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q4: What are the typical LC-MS/MS parameters for Metoprolol analysis that can be adapted for this compound?

A4: Metoprolol is typically analyzed in positive ion mode using electrospray ionization (ESI). The multiple reaction monitoring (MRM) transition for Metoprolol is often m/z 268.1 → 116.1.[10][11] For this compound, the precursor ion will be different, and the specific transition will need to be optimized. A reversed-phase C18 or C8 column is commonly used for chromatographic separation, with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier like 0.1% formic acid.[1][9][11]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol (Adapted for this compound)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: To 200 µL of plasma, add 25 µL of internal standard (e.g., Metoprolol-d7).

  • pH Adjustment: Add 50 µL of 1 M HCl to acidify the sample. Vortex for 30 seconds.

  • Extraction: Add 1 mL of extraction solvent (e.g., methyl tertiary butyl ether[3] or a mixture of diethyl ether:dichloromethane (70:30 v/v)[9]).

  • Mixing: Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol (General Guideline for Acidic Compounds)

This protocol provides a general workflow for SPE and should be optimized based on the specific sorbent and analyte properties. A mixed-mode cation exchange (MCX) or a reversed-phase sorbent can be suitable.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 200 µL of plasma with 200 µL of 2% phosphoric acid. Load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove polar interferences. Follow with a wash of 1 mL of methanol/water (e.g., 40:60 v/v) to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of a suitable solvent. For an acidic compound on a reversed-phase sorbent, this could be a high percentage of methanol or acetonitrile, potentially with a basic modifier like ammonium (B1175870) hydroxide (B78521) to neutralize the analyte for better elution.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from various studies on Metoprolol. This data can serve as a benchmark when developing methods for this compound.

Table 1: Analyte Recovery Data for Metoprolol

Sample Preparation MethodAnalyteMatrixRecovery (%)Reference
Protein Precipitation (Methanol)MetoprololBeagle Dog Plasma76.06 - 95.25[11]
Liquid-Liquid Extraction (MTBE)MetoprololHuman Plasma> 90[3]
Liquid-Liquid Extraction (Ethyl Acetate)MetoprololHuman Plasma82[9]
Solid-Phase ExtractionMetoprololHuman Plasma87.32 - 90.11[4]
Hollow Fibre-Protected LPMEMetoprololHuman Urine93.79 - 109.04[4]

Table 2: Matrix Effect Data for Metoprolol

Sample Preparation MethodAnalyteMatrixMatrix Effect (%)Reference
Protein Precipitation (Methanol)MetoprololBeagle Dog Plasma93.67 - 104.19[11]
Automated TurboFlowMetoprololHuman Plasma89[10]
Liquid-Liquid ExtractionMetoprololHuman PlasmaMinimal[1]

Visualizations

Workflow for Overcoming Matrix Effects

cluster_Problem Problem Identification cluster_Solutions Troubleshooting Steps cluster_SamplePrep Sample Preparation Optimization cluster_Chroma Chromatography Optimization cluster_InternalStd Internal Standard Strategy cluster_Outcome Desired Outcome Problem High Matrix Effect (Ion Suppression) LLE Liquid-Liquid Extraction Problem->LLE Evaluate SPE Solid-Phase Extraction Problem->SPE Evaluate PLR Phospholipid Removal Problem->PLR Evaluate Gradient Modify Gradient Problem->Gradient Evaluate Column Change Column Problem->Column Evaluate SIL_IS Use SIL-IS Problem->SIL_IS Implement Outcome Reduced Matrix Effect & Accurate Quantification LLE->Outcome SPE->Outcome PLR->Outcome Gradient->Outcome Column->Outcome SIL_IS->Outcome Start Assay Requirement? Throughput High Throughput? Start->Throughput Sensitivity High Sensitivity? Throughput->Sensitivity No PPT Protein Precipitation Throughput->PPT Yes LLE Liquid-Liquid Extraction Sensitivity->LLE No SPE Solid-Phase Extraction Sensitivity->SPE Yes PLR Phospholipid Removal SPE->PLR Very High Sensitivity?

References

Technical Support Center: Optimizing Metoprolol Acid Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of metoprolol (B1676517) acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the extraction recovery of metoprolol acid from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The three primary techniques for extracting this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2] Each method has its own advantages and disadvantages in terms of selectivity, recovery, and throughput.

Q2: Why is the pH of the sample important for this compound extraction?

A2: The pH of the sample is a critical factor influencing the extraction efficiency of metoprolol.[1] Metoprolol has a pKa value greater than 9.[1] At a low pH, metoprolol becomes protonated, which can affect its solubility and interaction with extraction solvents or sorbents. Conversely, a high pH might lead to hydrolysis.[1] Adjusting the pH is often necessary to ensure the analyte is in the optimal form for extraction.

Q3: What causes low recovery of this compound during extraction?

A3: Low recovery can stem from several factors, including:

  • Suboptimal pH: If the pH is not optimized, metoprolol may not efficiently partition into the extraction solvent or bind to the SPE sorbent.[1]

  • Inefficient Extraction Solvent (LLE): The chosen organic solvent may not have the appropriate polarity to effectively extract metoprolol from the aqueous plasma matrix.

  • Improper Sorbent Selection (SPE): The SPE sorbent may not have the correct chemistry to retain and subsequently elute metoprolol effectively.

  • Analyte Binding: Metoprolol can bind to proteins in the plasma or adsorb to the surfaces of labware.[3]

  • Incomplete Elution (SPE): The elution solvent may not be strong enough to completely recover the analyte from the SPE cartridge.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, where components in the plasma interfere with the ionization of metoprolol in the mass spectrometer, can be a significant issue.[4] To minimize these effects:

  • Choose a selective extraction method: SPE is generally more effective at removing interfering matrix components than PPT.[5]

  • Optimize chromatographic separation: Ensure that metoprolol is chromatographically resolved from co-eluting matrix components.[6]

  • Use a stable isotope-labeled internal standard: This can help to compensate for matrix-induced signal suppression or enhancement.[6]

  • Dilute the sample: While this may reduce sensitivity, it can also decrease the concentration of interfering substances.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Extraction Recovery Suboptimal pH of the plasma sample.Adjust the sample pH to be 1-2 units above the pKa of Metoprolol (~9.5) to ensure it is in its neutral form for reverse-phase SPE or LLE.
Inappropriate LLE solvent.Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), diethyl ether, methyl tertiary butyl ether).[7][8] A mixture of solvents can also be effective.[7]
Incorrect SPE sorbent or elution solvent.For SPE, ensure the sorbent chemistry is appropriate (e.g., C18, mixed-mode). Optimize the elution solvent by increasing its organic strength or modifying the pH.[9]
Insufficient vortexing or shaking during LLE.Ensure thorough mixing of the plasma and organic solvent to maximize the surface area for extraction.
High Matrix Effects Co-elution of phospholipids (B1166683) and other endogenous components.Employ a more rigorous sample clean-up method like SPE.[5] Consider using a phospholipid removal plate or cartridge.
Inadequate chromatographic separation.Modify the HPLC gradient, mobile phase composition, or try a different column to improve the separation of metoprolol from matrix components.[6]
Poor Reproducibility Inconsistent sample handling and preparation.Standardize all steps of the extraction protocol, including volumes, mixing times, and temperatures. Use calibrated pipettes and ensure complete solvent evaporation and reconstitution.[3]
Variability in plasma samples.Ensure uniformity in sample collection and storage. If possible, use a pooled matrix for method development and validation.
Peak Tailing or Splitting Interaction of metoprolol with active sites on the HPLC column.Adjust the mobile phase pH to ensure metoprolol is in a single ionic state. Using a new column or a guard column may also help.[6]
Sample overload.Reduce the amount of sample injected onto the column.[6]

Quantitative Data Summary

The following tables summarize reported recovery rates for this compound from plasma using different extraction methods.

Table 1: Liquid-Liquid Extraction (LLE) Recovery

Extraction Solvent(s)Recovery Rate (%)Reference
Ethyl acetate82 - 90.11[1][7]
Diethyl ether86.91 - 95.74[1]
Ethyl acetate - n-heptane (80:20, v/v)95 - 99[1]
Ethyl acetate - diethyl ether (2:1, v/v)88.6 - 95.6[1]
Methyl tertiary butyl ether> 90[8]
Diethyl ether - dichloromethane (B109758) (70:30, v/v)Not specified, but used successfully[7]

Table 2: Solid-Phase Extraction (SPE) Recovery

| SPE Cartridge Type | Elution Solvent | Recovery Rate (%) | Reference | | :--- | :--- | :--- | | LiChrosep DVB HL | Acetic acid in methanol (B129727) | > 94 |[1] | | C18 | Not specified | 95 - 102 |[1] | | Oasis HLB | Acetonitrile (B52724) | 93.98 |[1] | | Monolithic packed 96-tips | Methanol in water | 94 - 108 |[1] | | Not specified | Not specified | 73.0 ± 20.5 |[7] |

Table 3: Protein Precipitation (PPT) Recovery

Precipitation SolventRecovery Rate (%)Reference
Acetonitrile90.70 - 101.7[1]
Methanol76.06 - 95.25[4]
Methanol and Trichloroacetic acidNot specified, but used successfully[10]

Experimental Protocols & Workflows

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a representative example and may require optimization.[6]

  • Sample Preparation: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., metoprolol-d7).

  • pH Adjustment: Add a pre-treatment solution (e.g., 200 µL of 2% ammonia (B1221849) in water) and vortex.

  • Extraction: Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a diethyl ether/dichloromethane mixture).

  • Mixing: Vortex the mixture vigorously for 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LLE_Workflow start Start: Plasma Sample (500 µL) add_is Add Internal Standard (50 µL) start->add_is add_base Add Pre-treatment Solution (e.g., 2% Ammonia) add_is->add_base add_solvent Add Extraction Solvent (3 mL) add_base->add_solvent vortex1 Vortex (10 min) add_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end

Liquid-Liquid Extraction Workflow
Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general example and requires optimization based on the specific SPE cartridge used.[11]

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard and 50 µL of 0.1 M sodium hydroxide. Centrifuge at 3200 x g for 2 minutes.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., LiChrosep® DVB-HL) with 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of a methanol:2% ammonia solution in water (30:70, v/v).

  • Elution: Elute the analytes with 500 µL of 2% acetic acid in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.

SPE_Workflow start Start: Plasma Sample (200 µL) pretreat Pre-treat Sample (IS, NaOH, Centrifuge) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water, Methanol/Ammonia) load->wash elute Elute (Acetic Acid in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end

Solid-Phase Extraction Workflow
Protocol 3: Protein Precipitation (PPT)

This is a simple and fast protocol, but it may result in higher matrix effects.[3][4]

  • Sample Preparation: To 100 µL of plasma, add 300 µL of cold acetonitrile (or methanol).

  • Mixing: Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase.

PPT_Workflow start Start: Plasma Sample (100 µL) add_solvent Add Cold Acetonitrile (300 µL) start->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end

Protein Precipitation Workflow
Troubleshooting Workflow

Troubleshooting_Workflow start Start: Poor Extraction Recovery check_ph Is sample pH optimized? (~1-2 units above pKa) start->check_ph adjust_ph Adjust pH of sample check_ph->adjust_ph No check_solvent Is LLE solvent appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent test_solvents Test alternative solvents/mixtures check_solvent->test_solvents No check_spe Is SPE method optimized? check_solvent->check_spe Yes test_solvents->check_spe optimize_spe Optimize SPE sorbent, wash, and elution steps check_spe->optimize_spe No check_mixing Is mixing/vortexing adequate? check_spe->check_mixing Yes optimize_spe->check_mixing increase_mixing Increase mixing time/intensity check_mixing->increase_mixing No end Recovery Improved check_mixing->end Yes increase_mixing->end

Troubleshooting Low Recovery

References

Technical Support Center: Stability of Metoprolol Acid in Frozen Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of metoprolol (B1676517) acid in frozen plasma samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is metoprolol acid and how is it formed?

This compound is an inactive carboxylic acid metabolite of metoprolol, a widely used beta-blocker for treating cardiovascular diseases like hypertension.[1] It is a major metabolite found in human urine.[1] The formation of this compound occurs primarily in the liver through a two-step metabolic process:

  • O-demethylation: The methoxy (B1213986) group on the metoprolol molecule is removed. This is the main metabolic pathway for metoprolol.[1]

  • Oxidation: The resulting intermediate is rapidly oxidized to form the carboxylic acid, this compound.[1]

The primary enzyme responsible for the initial O-demethylation step is Cytochrome P450 2D6 (CYP2D6).[1][2]

Q2: What is known about the stability of metoprolol and its metabolites in frozen plasma?

While specific long-term stability data for this compound in frozen plasma is limited in publicly available literature, the stability of the parent drug, metoprolol, has been assessed in several bioanalytical method validation studies. These studies provide valuable insights into handling and storage conditions.

Generally, metoprolol has been found to be stable in human plasma for a specified number of freeze-thaw cycles and under certain frozen storage conditions. Stability is typically assessed by comparing the concentration of the analyte in stored samples to that in freshly prepared samples.[3][4]

Q3: What are the typical conditions for assessing the stability of analytes in frozen plasma?

Stability testing is a critical component of bioanalytical method validation and is guided by regulatory agencies such as the FDA. Key stability assessments include:

  • Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing.[3] Plasma samples containing the analyte at low and high concentrations are typically subjected to three or more freeze-thaw cycles.

  • Bench-Top Stability: This assesses the stability of the analyte in the plasma sample at room temperature for a period that mimics the sample handling time during analysis.[5]

  • Long-Term Stability: This determines the stability of the analyte in plasma stored at a specific temperature (e.g., -20°C or -80°C) over an extended period.[5] The duration of this testing should be at least as long as the intended storage period for the study samples.

  • Autosampler Stability: This evaluates the stability of the processed samples in the autosampler over the expected duration of an analytical run.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in this compound concentrations between replicate samples. Inconsistent sample handling and storage.Ensure all samples are treated identically. Freeze samples immediately after collection and processing. Thaw samples consistently and just prior to analysis.
Pipetting errors.Use calibrated pipettes and follow proper pipetting techniques to ensure accuracy and precision.
Low recovery of this compound from plasma samples. Inefficient extraction method.Optimize the protein precipitation or liquid-liquid extraction procedure. Ensure the pH of the extraction solvent is appropriate for the acidic nature of the analyte.
Analyte binding to proteins or plasticware.Consider using low-binding microcentrifuge tubes and pipette tips. Evaluate different extraction solvents to minimize protein binding.
Apparent degradation of this compound over time in frozen storage. Improper storage temperature.Store plasma samples at -80°C for long-term stability. While -20°C may be suitable for short-term storage, -80°C is generally recommended to minimize enzymatic and chemical degradation.[5]
Repeated freeze-thaw cycles.Aliquot plasma samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles of the entire sample.[6]

Quantitative Data Summary

Table 1: Freeze-Thaw Stability of Metoprolol in Human Plasma

Number of Cycles Storage Temperature Concentration Levels Outcome Reference
3-20°CLow, Medium, High QCStable[3]
3Not Specified250 µg·L⁻¹Stable (RSD ≤ 10%)[4]
2Not Specified50, 500, 1000 ng/LStable[6]
3Not Specified50, 500, 1000 ng/LInconclusive for the third cycle[6]

Table 2: Long-Term Stability of Metoprolol in Human Plasma

Storage Duration Storage Temperature Concentration Levels Outcome Reference
30 days-80°C ± 10°CLow and High QCStable[5]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

  • Sample Preparation: Spike blank human plasma with low and high concentrations of this compound. Prepare at least three replicates for each concentration.

  • Freeze-Thaw Cycles:

    • Freeze the samples completely at the intended storage temperature (e.g., -20°C or -80°C).

    • Thaw the samples unassisted at room temperature.

    • Repeat this cycle for a minimum of three times.

  • Sample Analysis: After the final thaw, process and analyze the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared control samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).[5]

Protocol 2: Assessment of Long-Term Stability

  • Sample Preparation: Prepare a set of plasma samples spiked with low and high concentrations of this compound.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C).

  • Time Points: At specified time points (e.g., 1, 3, 6 months), retrieve a subset of samples.

  • Sample Analysis: Thaw the samples and analyze them using a validated analytical method alongside freshly prepared calibration standards and quality control samples.

  • Data Evaluation: The concentration of the stored samples should be within ±15% of the nominal concentration.[5]

Visualizations

Metoprolol_Metabolism Metabolic Pathway of Metoprolol to this compound Metoprolol Metoprolol O_Demethyl_Metoprolol O-desmethylmetoprolol (intermediate) Metoprolol->O_Demethyl_Metoprolol O-demethylation (CYP2D6) Metoprolol_Acid This compound (inactive metabolite) O_Demethyl_Metoprolol->Metoprolol_Acid Oxidation

Caption: Metabolic pathway of metoprolol.

Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage and Stress Conditions cluster_analysis Analysis cluster_eval Data Evaluation Spike Spike blank plasma with low and high QC concentrations FT Freeze-Thaw Cycles (e.g., 3 cycles, -80°C to RT) Spike->FT LT Long-Term Storage (e.g., -80°C for 1, 3, 6 months) Spike->LT BT Bench-Top (Room Temperature) Spike->BT Extract Sample Extraction (e.g., Protein Precipitation) FT->Extract LT->Extract BT->Extract LCMS LC-MS/MS Analysis Extract->LCMS Compare Compare stressed sample concentrations to freshly prepared samples LCMS->Compare Result Stability Determination (within ±15% of nominal) Compare->Result

Caption: General workflow for stability testing.

References

Technical Support Center: Optimization of Mobile Phase for Metoprolol Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of metoprolol (B1676517) and its major metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, using high-performance liquid chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of metoprolol and its metabolites.

Question: Why are my metoprolol peaks tailing?

Answer: Peak tailing for basic compounds like metoprolol is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[1][2]

Here are several strategies to mitigate peak tailing:

  • Lower the Mobile Phase pH: Operating at a lower pH (typically between 2.5 and 3.5) ensures that the silanol groups are not ionized, minimizing these secondary interactions.[3] Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common practice.[1][4]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.[2]

  • Use a Modern, High-Purity Silica (B1680970) Column: Newer columns are often manufactured with higher purity silica and are better end-capped, resulting in fewer accessible silanol groups and reduced peak tailing.

  • Consider a Different Stationary Phase: If peak tailing persists, using a column with a different stationary phase, such as one with a polymer-based packing or a hybrid particle technology, can be beneficial.

Question: How can I improve the resolution between metoprolol and its metabolites?

Answer: Achieving adequate resolution between metoprolol and its structurally similar metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, is critical for accurate quantification.

Here are some approaches to enhance resolution:

  • Optimize the Organic Modifier Ratio: The ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase significantly impacts retention and selectivity. A systematic evaluation of different ratios is recommended. Varying the organic modifier can also alter selectivity; for instance, switching from acetonitrile to methanol (B129727) can change the elution order of closely related compounds.[5]

  • Adjust the Mobile Phase pH: The ionization state of metoprolol and its metabolites can be manipulated by changing the pH of the mobile phase. Since these compounds have different pKa values, adjusting the pH can alter their retention times differently, thereby improving separation.

  • Employ a Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, can help to sharpen peaks and improve the separation of compounds with different polarities.

  • Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

Question: My retention times are drifting. What could be the cause?

Answer: Drifting retention times can be a frustrating issue, leading to unreliable results. Several factors related to the mobile phase can contribute to this problem.

  • Inadequate Column Equilibration: Ensure that the column is properly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using buffered mobile phases or after changing the mobile phase composition.

  • Mobile Phase Instability: Some mobile phase additives can degrade over time. It is advisable to prepare fresh mobile phase daily. Also, ensure that the mobile phase components are completely miscible and properly degassed to prevent bubble formation in the pump.

  • pH Fluctuation: If the mobile phase pH is not well-buffered, small changes can lead to significant shifts in retention times for ionizable compounds like metoprolol. Ensure your buffer has adequate capacity for the analysis.

  • Temperature Variations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common mobile phases used for the separation of metoprolol and its metabolites?

A1: The most frequently used mobile phases for the separation of metoprolol and its metabolites on reversed-phase columns (like C18) are mixtures of an aqueous buffer and an organic modifier.[1][2][4] Common components include:

  • Aqueous Phase: Water with an acidic modifier such as formic acid (0.1%) or trifluoroacetic acid (0.1%).[1][4] Buffered solutions using phosphate (B84403) or acetate (B1210297) are also employed to control the pH.[7]

  • Organic Modifier: Acetonitrile or methanol are the most common organic solvents used. The choice between them can affect the selectivity of the separation.[5]

Q2: What is the optimal pH for the mobile phase?

A2: An acidic pH, typically in the range of 2.5 to 4.5, is generally preferred for the analysis of metoprolol and its metabolites.[7] At this pH, the analytes are protonated, leading to good retention on reversed-phase columns, and the residual silanol groups on the stationary phase are not ionized, which helps to produce symmetrical peak shapes.[3]

Q3: Can I use a gradient elution for this analysis?

A3: Yes, a gradient elution can be very effective for separating metoprolol and its metabolites, especially in complex matrices like plasma. A gradient allows for the efficient elution of all compounds of interest with good peak shapes and resolution within a reasonable run time.

Q4: What type of column is recommended?

A4: A C18 column is the most widely used stationary phase for the separation of metoprolol and its metabolites.[1][4][8] High-purity silica columns with end-capping are recommended to minimize peak tailing. For specific applications, other stationary phases like cyano (CN) or hydrophilic interaction chromatography (HILIC) columns have also been used.[9]

Data Presentation

The following tables summarize quantitative data from various studies on the separation of metoprolol and its metabolites, highlighting the impact of different mobile phase compositions.

Table 1: Comparison of Mobile Phase Composition on Retention Time (RT)

AnalyteMobile Phase CompositionColumnFlow Rate (mL/min)RT (min)Reference
MetoprololAcetonitrile:Water:Triethylamine (9:91:0.3, v/v/v), pH 3 with H₃PO₄C181.0~4.5[2]
α-hydroxymetoprololAcetonitrile:Water:Triethylamine (9:91:0.3, v/v/v), pH 3 with H₃PO₄C181.0~3.5[2]
O-desmethylmetoprololAcetonitrile:Water:Triethylamine (9:91:0.3, v/v/v), pH 3 with H₃PO₄C181.0~6.0[2]
MetoprololMethanol:Water (50:50, v/v) with 0.1% TFAAce C181.0~8.5[10]
MetoprololAcetonitrile:10mM KH₂PO₄ (70:30, v/v), pH 2.75Agilent Eclipse XBD-C180.62.23[7]
MetoprololAcetonitrile:Water with 0.1% Formic Acid (Isocratic)TurboFlow Cyclone-P & Gold C18-< 4.5[5]

Table 2: Effect of Mobile Phase pH on Metoprolol Retention

pHMobile PhaseColumnRetention BehaviorReference
3.00.1% Formic Acid in Water/AcetonitrileGold C18Best retention[5]
6.010 mM Ammonium Acetate in Water/AcetonitrileGold C18Shorter retention time[5]
8.010 mM Ammonium Acetate in Water/AcetonitrileGold C18Shorter retention time[5]

Experimental Protocols

This section provides a detailed methodology for a representative HPLC method for the simultaneous determination of metoprolol and its two major metabolites in human plasma.[4]

1. Materials and Reagents

  • Metoprolol, α-hydroxymetoprolol, and O-desmethylmetoprolol reference standards

  • Esmolol (B25661) (Internal Standard)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Human plasma

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent

  • Column: Agilent XDB-C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile - Water - 0.1% TFA

  • Flow Rate: 0.8 mL/min

  • Detection: Fluorescence detector (Excitation: 216 nm, Emission: 312 nm)

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Standard Solution Preparation

  • Prepare individual stock solutions of metoprolol, α-hydroxymetoprolol, O-desmethylmetoprolol, and esmolol in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solutions with mobile phase to the desired concentrations for calibration curves.

4. Sample Preparation (Plasma)

  • To 0.5 mL of plasma, add the internal standard solution.

  • Perform a protein precipitation step by adding a suitable volume of acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Inject the reconstituted sample into the HPLC system.

5. Data Analysis

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the analytes in the plasma samples by interpolating from the calibration curve.

Mandatory Visualization

TroubleshootingWorkflow start Start: Poor Separation or Peak Shape Issue check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing Observed? check_peak_shape->peak_tailing peak_fronting Peak Fronting Observed? peak_tailing->peak_fronting No lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->lower_ph Yes good_peak_shape Symmetrical Peaks peak_fronting->good_peak_shape No reduce_sample_load Reduce Injection Volume or Sample Concentration peak_fronting->reduce_sample_load Yes check_resolution Assess Resolution good_peak_shape->check_resolution inadequate_resolution Inadequate Resolution? check_resolution->inadequate_resolution good_resolution Good Resolution inadequate_resolution->good_resolution No optimize_organic Optimize Organic Modifier Ratio (ACN vs. MeOH) inadequate_resolution->optimize_organic Yes end End: Optimized Separation good_resolution->end increase_buffer Increase Buffer Strength lower_ph->increase_buffer check_column Use High-Purity/End-capped Column increase_buffer->check_column check_column->check_resolution check_solvent Ensure Sample Solvent is Weaker than Mobile Phase reduce_sample_load->check_solvent check_solvent->check_resolution adjust_ph Adjust Mobile Phase pH to alter selectivity optimize_organic->adjust_ph use_gradient Implement Gradient Elution adjust_ph->use_gradient use_gradient->end

Caption: Troubleshooting workflow for mobile phase optimization.

References

Technical Support Center: Minimizing Interference in Metoprolol Acid Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioanalysis of Metoprolol Acid. Our aim is to help you achieve accurate and reliable quantitative results by addressing specific interference issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound bioanalysis?

Interference in this compound bioanalysis can originate from several sources, including:

  • Endogenous matrix components: Phospholipids, salts, and other small molecules present in biological samples like plasma and urine can co-elute with this compound and cause ion suppression or enhancement in the mass spectrometer.[1]

  • Metabolites: Other metabolites of Metoprolol, particularly isomers of hydroxymetoprolol, may have similar retention times and mass-to-charge ratios, leading to potential isobaric interference.[2]

  • Co-administered drugs: Other medications taken by the subject can interfere with the analysis if they are not adequately separated chromatographically.

  • Sample collection and handling: Contamination from collection tubes, anticoagulants, or improper storage can introduce interfering substances.

Q2: What is the recommended type of internal standard (IS) for this compound bioanalysis?

A stable isotope-labeled (SIL) internal standard of this compound is highly recommended. A SIL-IS has a chemical structure nearly identical to the analyte, causing it to co-elute and experience similar matrix effects.[1] This allows for more accurate correction of any signal suppression or enhancement, leading to more reliable quantification. If a SIL-IS for this compound is unavailable, a structural analog with similar physicochemical properties may be used, but it requires more rigorous validation to ensure it adequately mimics the behavior of the analyte.

Q3: How can I minimize the matrix effect for this compound analysis?

Minimizing the matrix effect is crucial for accurate bioanalysis. Here are some effective strategies:

  • Efficient Sample Preparation: Employing a robust sample preparation technique is the first line of defense. Solid-phase extraction (SPE) is often more effective than liquid-liquid extraction (LLE) or protein precipitation (PPT) in removing a wider range of interfering matrix components.[1][3]

  • Chromatographic Separation: Optimize the HPLC or UHPLC method to achieve good separation between this compound and co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a more selective column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned in Q2, a SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1]

  • Sample Dilution: In some cases, diluting the sample can reduce the concentration of interfering components to a level where they no longer significantly impact the ionization of the analyte.[1]

Q4: What are the key validation parameters to assess for a this compound bioanalytical method?

According to regulatory guidelines (e.g., US FDA), the following validation parameters are critical:

  • Selectivity and Specificity: The method's ability to distinguish and quantify this compound in the presence of other components.[2][4]

  • Accuracy and Precision: How close the measured values are to the true values and the degree of variability in the measurements.[2][5]

  • Linearity and Range: The concentration range over which the method provides a linear response.[2][5]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentrations that can be reliably detected and quantified.[2][5]

  • Recovery: The efficiency of the sample preparation process in extracting this compound from the biological matrix.[3][5]

  • Matrix Effect: The influence of the biological matrix on the analyte's ionization.[2][5]

  • Stability: The stability of this compound in the biological matrix under various storage and handling conditions.[5][6]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound

Possible Causes:

  • Suboptimal Sample Preparation Technique: The chosen method (LLE, SPE, or PPT) may not be efficient for the acidic nature of this compound.

  • Incorrect pH during Extraction: The pH of the sample and extraction solvent is critical for acidic compounds.

  • Inappropriate Extraction Solvent (LLE): The solvent may have poor partitioning for this compound.

  • Inefficient Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb the analyte from the SPE cartridge.

Troubleshooting Steps:

start Low/Inconsistent Recovery cause1 Suboptimal Sample Prep start->cause1 cause2 Incorrect pH start->cause2 cause3 Poor LLE Solvent start->cause3 cause4 Inefficient SPE Elution start->cause4 solution1 Evaluate SPE vs. LLE vs. PPT cause1->solution1 solution2 Adjust sample pH to < pKa of this compound before extraction cause2->solution2 solution3 Test solvents with varying polarity (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) cause3->solution3 solution4 Increase organic solvent strength or add modifier to elution solvent cause4->solution4

Troubleshooting low this compound recovery.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of acidic analytes.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Column Degradation: The stationary phase may be degrading, especially at extreme pH values.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

Troubleshooting Steps:

start Poor Peak Shape cause1 Mobile Phase pH Issue start->cause1 cause2 Column Overload start->cause2 cause3 Column Degradation start->cause3 cause4 Secondary Interactions start->cause4 solution1 Adjust mobile phase pH to be ~2 units below the pKa of this compound cause1->solution1 solution2 Reduce injection volume or dilute the sample cause2->solution2 solution3 Use a new column or a column with a wider pH stability range cause3->solution3 solution4 Add a competing base to the mobile phase or use a column with end-capping cause4->solution4

Troubleshooting poor peak shape.
Issue 3: High Signal Variability (Ion Suppression/Enhancement)

Possible Causes:

  • Significant Matrix Effect: Co-eluting endogenous compounds are affecting the ionization of this compound.

  • Inconsistent Sample Preparation: Variability in the sample clean-up process.

  • Unstable Spray in Mass Spectrometer: Fluctuations in the electrospray ionization source.

Troubleshooting Steps:

start High Signal Variability cause1 Matrix Effect start->cause1 cause2 Inconsistent Sample Prep start->cause2 cause3 Unstable ESI Spray start->cause3 solution1 Improve sample clean-up (e.g., switch to SPE). Optimize chromatography to separate from interfering peaks. Use a SIL-IS. cause1->solution1 solution2 Automate sample preparation if possible. Ensure consistent vortexing, evaporation, and reconstitution steps. cause2->solution2 solution3 Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Check for clogs in the sample capillary. cause3->solution3

Troubleshooting high signal variability.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Metoprolol and its Metabolites
Sample Preparation TechniqueAnalyteAverage Recovery (%)Relative Standard Deviation (%)Matrix Effect (%)Reference
Protein Precipitation (Methanol)Metoprolol76.06 - 95.25< 1593.67 - 104.19[5]
Liquid-Liquid Extraction (Ethyl acetate)Metoprolol82--[7]
Liquid-Liquid Extraction (Ethyl acetate-n-heptane)Metoprolol95 - 99--[3]
Solid-Phase Extraction (Oasis MCX)Metoprolol> 94--[3]
Solid-Phase Extraction (C18)This compound> 76< 2.5-[7]

Note: Data for this compound is limited in the literature; the provided data for Metoprolol can serve as a starting point for optimization.

Table 2: Typical LC-MS/MS Parameters for Metoprolol and this compound
ParameterMetoprololThis compoundInternal Standard (IS)Reference
Precursor Ion (m/z) 268.1268.0Metoprolol-d7: 275.1[2][5][7]
Product Ion (m/z) 115.6, 130.96103.10Metoprolol-d7: 123.1[2][5][7]
Column C18 (e.g., 150 x 2.1 mm, 5 µm)C18 or similar reversed-phase-[5]
Mobile Phase A 0.1-0.2% Formic acid in Water0.1% Formic acid in Water-[2][5]
Mobile Phase B Acetonitrile or Methanol (B129727)Acetonitrile or Methanol-[2][5]
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)-[2][5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Metoprolol

This protocol is a general guideline and should be optimized for this compound.

  • Sample Preparation: To 500 µL of plasma, add 50 µL of the internal standard working solution.[1]

  • Vortex: Mix the sample for 30 seconds.[1]

  • Pre-treatment: Add 200 µL of 2% ammonia (B1221849) in water and vortex. For this compound, an acidic pre-treatment may be more appropriate to ensure the analyte is in a neutral form for extraction into an organic solvent.

  • Extraction: Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[1]

  • Vortex & Centrifuge: Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.[1]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

Protocol 2: Protein Precipitation (PPT) for Metoprolol
  • Sample Aliquoting: Take a known volume of the plasma sample.

  • Addition of Precipitant: Add a precipitating agent, typically 3 volumes of cold methanol or acetonitrile, to the plasma sample.[5]

  • Vortex & Centrifuge: Vortex the mixture vigorously for about 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.

  • Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated and reconstituted in the mobile phase to increase the concentration of the analyte and ensure compatibility with the chromatographic system.

Protocol 3: Solid-Phase Extraction (SPE) for Metoprolol and its Metabolites
  • Column Conditioning: Condition the SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma or urine sample onto the cartridge. For this compound, acidifying the sample to a pH below its pKa will promote retention on a reversed-phase sorbent.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile, possibly with an acidic or basic modifier).[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Biological Sample Collection (Plasma, Urine) add_is Add Internal Standard (IS) sample_collection->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon hplc HPLC/UHPLC Separation evap_recon->hplc msms Tandem Mass Spectrometry (Detection & Quantification) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

A typical bioanalytical workflow for this compound.

References

Technical Support Center: Purity Analysis of Metoprolol Acid Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purity analysis of Metoprolol (B1676517) Acid reference standards. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is Metoprolol Acid and why is its purity analysis important?

A1: this compound is a primary metabolite of Metoprolol, a widely used beta-blocker.[1] As a reference standard, its purity is critical for the accurate quantification of Metoprolol and its metabolites in pharmaceutical quality control and research. Ensuring the purity of the reference standard is essential for method validation, impurity profiling, and stability studies of Metoprolol drug products.[2][3]

Q2: What are the common impurities found in this compound reference standards?

A2: Impurities in this compound can originate from the synthesis of Metoprolol or the degradation of Metoprolol itself. Common impurities may include other related compounds of Metoprolol, such as Metoprolol Impurity A, Impurity D, and N-Desisopropyl Metoprolol.[4][5] The specific impurity profile can vary depending on the manufacturing process and storage conditions.

Q3: Which analytical technique is most suitable for the purity analysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized method for the purity analysis of Metoprolol and its related substances, including this compound.[6][7][8][9][10] Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach. For impurities that lack a UV chromophore, more advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) can be employed.[2][3]

Q4: What are the typical acceptance criteria for the purity of a this compound reference standard?

A4: While a specific monograph for this compound was not found in the search results, the United States Pharmacopeia (USP) monograph for Metoprolol Tartrate specifies a purity of not less than 99.0 percent and not more than 101.0 percent.[11] It is reasonable to expect a similar high level of purity for a this compound reference standard. The total impurities are typically controlled to be not more than 1.0%, with individual impurities often limited to lower thresholds.[11]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Q5: I am observing poor peak shape (tailing or fronting) for the this compound peak. What are the possible causes and solutions?

A5: Poor peak shape can be caused by several factors. The table below outlines potential causes and recommended solutions.

Possible Cause Recommended Solution
Secondary Silanol Interactions Use a base-deactivated column or an end-capped column. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (0.1-0.5%).
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state. For an acidic analyte, a mobile phase pH around 2.5-3.5 is often effective.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample Solvent Effects Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.

Q6: My retention times for this compound are inconsistent. How can I troubleshoot this?

A6: Inconsistent retention times are a common HPLC issue. A systematic approach is necessary to identify the root cause.

Possible Cause Recommended Solution
Pump Malfunction or Leaks Check the pump for leaks, especially around fittings and seals. Ensure the pump is delivering a consistent flow rate.[12]
Inconsistent Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the proportioning valves.[13]
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.

Q7: I am experiencing low sensitivity for this compound or its impurities. What can I do to improve it?

A7: Low sensitivity can hinder the accurate quantification of impurities. Consider the following to enhance your signal.

Possible Cause Recommended Solution
Non-optimal Detection Wavelength Determine the UV maximum absorbance for this compound and set the detector to that wavelength (typically around 224 nm or 275-280 nm).
Low Sample Concentration Increase the concentration of the sample, if possible, without causing column overload.
Detector Malfunction Check the detector lamp's energy and ensure it is functioning correctly.
Improper Mobile Phase Ensure the mobile phase has low UV absorbance at the detection wavelength.

Experimental Protocols

A detailed methodology for a typical RP-HPLC analysis of this compound is provided below. This protocol is a representative example and may require optimization for specific instruments and reference standards.

RP-HPLC Method for Purity Analysis of this compound

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 25 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid) and acetonitrile (B52724) in a ratio of 70:30 (v/v).[8]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 228 nm[8]

    • Injection Volume: 20 µL

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the sample solution of the this compound being tested at the same concentration as the standard solution.

  • System Suitability:

    • Inject the standard solution multiple times (e.g., five or six replicates).

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

    • The tailing factor for the this compound peak should not be more than 2.0.

    • The theoretical plates should be greater than 2000.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Identify and quantify any impurities by comparing their retention times and peak areas to the main this compound peak.

Quantitative Data

The following tables summarize typical performance characteristics of HPLC methods for Metoprolol and its related compounds, which can be used as a reference for the analysis of this compound.

Table 1: Method Validation Parameters for Metoprolol Analysis by RP-HPLC [8][9]

Parameter Typical Value
Linearity Range 25-125 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.4 µg/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2.0%

Table 2: Common Impurities of Metoprolol and their typical reporting thresholds

Impurity Typical Reporting Threshold
Metoprolol Related Compound A ≤ 0.2%
Metoprolol Related Compound D ≤ 0.2%
Any other individual impurity ≤ 0.10%
Total Impurities ≤ 1.0%

Note: These values are indicative and may vary based on the specific pharmacopeial monograph or manufacturer's specifications.

Visualizations

Experimental Workflow for HPLC Purity Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Solution Prepare Standard Solution System_Suitability System Suitability Test Standard_Solution->System_Suitability Sample_Solution Prepare Sample Solution Sample_Injection Inject Sample Sample_Solution->Sample_Injection System_Equilibration->System_Suitability System_Suitability->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity & Impurity Levels Peak_Integration->Purity_Calculation Reporting Generate Report Purity_Calculation->Reporting

Caption: Workflow for HPLC Purity Analysis of this compound.

Troubleshooting Decision Tree for HPLC Peak Tailing

G Start Peak Tailing Observed Check_Column Check Column Condition Start->Check_Column Column_OK Column OK? Check_Column->Column_OK Check_Mobile_Phase Check Mobile Phase Mobile_Phase_OK Mobile Phase OK? Check_Mobile_Phase->Mobile_Phase_OK Check_Sample Check Sample Preparation Sample_OK Sample Prep OK? Check_Sample->Sample_OK Column_OK->Check_Mobile_Phase Yes Replace_Column Flush or Replace Column Column_OK->Replace_Column No Mobile_Phase_OK->Check_Sample Yes Adjust_pH Adjust Mobile Phase pH or Additive Mobile_Phase_OK->Adjust_pH No Adjust_Sample Adjust Sample Concentration or Solvent Sample_OK->Adjust_Sample No Resolved Issue Resolved Sample_OK->Resolved Yes Replace_Column->Resolved Adjust_pH->Resolved Adjust_Sample->Resolved

Caption: Decision Tree for Troubleshooting HPLC Peak Tailing.

References

Technical Support Center: Enhancing Low-Level Detection of Metoprolol Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Metoprolol (B1676517) Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the quantitative analysis of this key metoprolol metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the sensitive quantification of Metoprolol Acid?

A1: The most frequently employed analytical techniques for the sensitive quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and, for enhanced sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high selectivity and lower limits of detection, which are critical for pharmacokinetic studies where concentrations can be very low.

Q2: How can I improve the retention of the polar this compound on a reversed-phase HPLC column?

A2: this compound is a polar, zwitterionic compound, which can lead to poor retention on traditional C18 columns. To improve retention, consider the following strategies:

  • Mobile Phase pH Adjustment: Adjusting the mobile phase pH to be well below the pKa of the carboxylic acid group (around 2-3) will suppress its ionization and increase its hydrophobicity, leading to better retention.

  • Use of a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that provide alternative interactions and better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase and a high organic mobile phase, providing strong retention for polar analytes like this compound.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized analyte, increasing its retention on a reversed-phase column.

Q3: What are the key challenges in developing a sensitive LC-MS/MS method for this compound and how can they be addressed?

A3: Key challenges include:

  • Low Ionization Efficiency: this compound can exhibit poor ionization. Optimization of the ion source parameters (e.g., spray voltage, gas flows, temperature) is crucial. The use of mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can also enhance protonation and signal intensity.

  • Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, affecting accuracy and precision. A robust sample preparation method, such as Solid-Phase Extraction (SPE), is essential to minimize matrix effects. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for any remaining matrix effects.

  • Chromatographic Peak Shape: Poor peak shape (tailing or fronting) can compromise sensitivity and integration accuracy. This can be due to secondary interactions with the column stationary phase or issues with the mobile phase. Ensure the mobile phase pH is appropriate and consider using a high-quality, well-maintained column.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: To ensure the integrity of this compound in biological samples, they should be stored at -20°C or preferably -80°C for long-term storage. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. For short-term storage during sample processing, samples should be kept on ice or at 4°C. Stability testing should be performed to confirm the stability of this compound under your specific storage and handling conditions.

Troubleshooting Guides

HPLC & UPLC Issues
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of this compound.Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group.
Secondary interactions with the column stationary phase.Use a column with a highly inert stationary phase or a polar-embedded/endcapped column.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure a stable flow rate.
Unstable column temperature.Use a column oven to maintain a consistent temperature.
Column degradation.Replace the column with a new one.
Low Sensitivity/Poor Signal Suboptimal detection wavelength (for UV/Fluorescence).Determine the optimal excitation and emission wavelengths for this compound.
Inefficient extraction and recovery from the sample matrix.Optimize the sample preparation procedure (e.g., SPE or LLE) to improve recovery.
LC-MS/MS Issues
Problem Potential Cause Recommended Solution
Ion Suppression or Enhancement Co-eluting matrix components interfering with the ionization of this compound.Implement a more rigorous sample cleanup method, such as a well-optimized SPE protocol.
Use a stable isotope-labeled internal standard for this compound to normalize the signal.
Modify the chromatographic gradient to separate this compound from the interfering matrix components.
Low Signal Intensity Suboptimal MS/MS parameters (e.g., precursor/product ions, collision energy).Optimize the MRM transitions and collision energy for this compound to achieve the highest signal intensity.
Inefficient ionization in the MS source.Adjust ion source parameters (e.g., spray voltage, gas flows, temperature). Optimize mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization.
High Background Noise Contaminated mobile phase, solvent lines, or MS source.Use high-purity solvents and additives. Clean the solvent lines and the MS source regularly.
Electronic noise.Ensure proper grounding of the instrument.

Quantitative Data Summary

The following tables summarize quantitative data from various methods for the detection of this compound and its parent drug, Metoprolol.

Table 1: Quantitative Parameters for this compound Analysis

Method Matrix Linearity Range Limit of Quantification (LOQ) Recovery Citation
HPLC-FluorescenceUrine0.25 - 40.0 µg/mLNot Reported>76%[1]
Chiral LCUrine0.025 - 2.0 µg/mL0.025 µg/mL>68%

Table 2: Quantitative Parameters for Metoprolol Analysis (for comparison)

Method Matrix Linearity Range Limit of Quantification (LOQ) Recovery Citation
UPLC-MS/MSHuman Plasma5 - 1500 ng/mL5 ng/mLNot Reported[2]
LC-MS/MSHuman Plasma1 - 200 ng/mL1 ng/mLNot Reported
LC-MS/MSBeagle Dog Plasma3.03 - 416.35 ng/mL3.03 ng/mL76.06% - 95.25%[3]
HPLC-FluorescenceHuman Plasma3 - 200 ng/mL3 ng/mL~95.6%[4]
HPLC-FluorescenceHuman Urine5 - 300 ng/mL5 ng/mL~96.4%[4]

Experimental Protocols

Protocol 1: Simultaneous Determination of Metoprolol and its Metabolites in Human Urine by SPE and HPLC-Fluorescence

This method is adapted from the work of Chiu F.C. et al. and is suitable for the simultaneous analysis of metoprolol and its acidic and hydroxylated metabolites.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge (100 mg) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: To 100 µL of urine, add an internal standard and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove unretained interferences.

  • Elution: Elute the analytes with 1.2 mL of an aqueous acetic acid (0.1% v/v) - methanol mixture (40:60, v/v).

  • Concentration: Evaporate the eluent to a volume of 250 µL under a gentle stream of nitrogen.

2. HPLC-Fluorescence Conditions

  • Column: Novapak C18 radial compression cartridge (4 µm, 100 x 5 mm I.D.)

  • Mobile Phase: Acetonitrile-methanol-TEA/phosphate buffer pH 3.0 (9:1:90, v/v)

  • Flow Rate: 1.4 mL/min

  • Injection Volume: 100 µL

  • Detection: Fluorescence detector with excitation at 229 nm and emission at 309 nm.

Protocol 2: High-Sensitivity Analysis of this compound by UPLC-MS/MS (Recommended Approach)

This protocol outlines a recommended approach for developing a high-sensitivity UPLC-MS/MS method for this compound, based on best practices for similar analytes.

1. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: Acidify 500 µL of plasma or urine with a small volume of phosphoric acid to a pH of ~3.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water (pH 3).

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of acidified water (pH 3).

    • Wash 2: 1 mL of methanol to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions

  • Column: A high-quality UPLC C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A steep gradient starting with a low percentage of mobile phase B to retain the polar analyte, followed by a rapid increase to elute it.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of optimized precursor-product ion transitions for this compound and a stable isotope-labeled internal standard.

Visualizations

Metoprolol_Metabolism Metoprolol Metoprolol O_Demethylmetoprolol O_Demethylmetoprolol Metoprolol->O_Demethylmetoprolol O-demethylation (CYP2D6) Alpha_Hydroxymetoprolol Alpha_Hydroxymetoprolol Metoprolol->Alpha_Hydroxymetoprolol α-hydroxylation (CYP2D6) N_Deisopropylmetoprolol N_Deisopropylmetoprolol Metoprolol->N_Deisopropylmetoprolol N-dealkylation Metoprolol_Acid This compound (Major Metabolite) O_Demethylmetoprolol->Metoprolol_Acid Oxidation SPE_Workflow cluster_SPE Solid-Phase Extraction Workflow Start Sample Pre-treatment Conditioning Conditioning Start->Conditioning 1. Condition SPE cartridge Loading Loading Conditioning->Loading 2. Load sample Washing Washing Loading->Washing 3. Wash to remove interferences Elution Elution Washing->Elution 4. Elute this compound Evaporation Evaporation Elution->Evaporation 5. Evaporate eluent Reconstitution Reconstitution Evaporation->Reconstitution 6. Reconstitute in mobile phase Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Navigating Metoprolol Acid-d5 Internal Standard Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding variability observed with the Metoprolol (B1676517) Acid-d5 internal standard in bioanalytical methods.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I observing high variability in the peak area of my Metoprolol Acid-d5 internal standard across my analytical run?

Answer: High variability in the internal standard (IS) peak area can stem from several factors throughout the analytical process. The primary purpose of an IS is to compensate for variability, but when the IS response itself is inconsistent, it warrants investigation.[1] Potential causes can be broadly categorized as sample preparation issues, chromatographic/instrumental problems, or matrix effects.

A systematic investigation should be undertaken to pinpoint the source of the variability. Start by evaluating the consistency of your sample preparation. Inconsistent extraction recovery is a common culprit. Ensure thorough mixing during extraction steps, such as protein precipitation, and consider if the chosen method is robust enough for the sample matrix.[2] Pipetting errors, such as inconsistent addition of the IS solution to the samples, can also lead to significant variability.[1]

On the instrumental side, discrepancies in injection volume between samples can be a major contributor.[1] It is also crucial to assess the stability of the mass spectrometer's ion source, as fluctuations can lead to inconsistent ionization and, therefore, variable IS response.

Finally, consider the influence of the biological matrix. Matrix effects can cause ion suppression or enhancement, impacting the IS signal.[2][3] If different samples within the run have significantly different matrix compositions, this can lead to variability in the IS response.[4]

Question 2: My this compound-d5 internal standard is consistently eluting at a different retention time than the unlabeled this compound. Is this a problem?

Answer: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon referred to as the "isotope effect".[3][5] This occurs because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can lead to minor differences in how the molecule interacts with the stationary phase in liquid chromatography.[3]

While a small, consistent shift is often acceptable, a significant or variable shift can be problematic. If the analyte and IS do not co-elute, they may be exposed to different matrix components as they pass through the ion source of the mass spectrometer.[3] This can lead to differential matrix effects, where one compound experiences more ion suppression or enhancement than the other, ultimately compromising the accuracy of quantification.[3][5]

To mitigate this, you can try optimizing your chromatographic method. Adjusting the mobile phase gradient, flow rate, or column temperature may help to minimize the retention time difference.[5] In some cases, using a column with lower resolving power might cause the peaks to co-elute, though this could compromise the separation from other interfering compounds.[5] If the issue persists and impacts data quality, consider using an internal standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which typically do not exhibit a significant chromatographic shift.[5]

Question 3: I am observing a decreasing signal for this compound-d5 over time, and in some cases, an unexpected increase in the unlabeled analyte signal. What is happening?

Answer: This observation is a strong indicator of isotopic exchange, also known as H/D back-exchange.[3][6] This occurs when deuterium (B1214612) atoms on your internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[6] This can be particularly problematic if the deuterium labels are on chemically labile positions, such as on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[3][6]

Isotopic exchange is often catalyzed by acidic or basic conditions and can be accelerated by higher temperatures.[3][6] To troubleshoot this, first, review the Certificate of Analysis (CoA) for your this compound-d5 to understand the positions of the deuterium labels. Labels on aromatic rings are generally more stable.[3]

To minimize isotopic exchange, it is crucial to control the pH and temperature during sample preparation and storage. Storing standards and samples at low temperatures (e.g., 4°C or -20°C) is recommended.[6] Avoid highly acidic or basic conditions; a near-neutral pH is often optimal for minimizing the exchange rate.[6] You can also assess the stability of the IS in your sample diluent and mobile phase by incubating it for a period equivalent to your analytical run and monitoring for any changes in signal.[6] If isotopic exchange proves to be a persistent issue, switching to a ¹³C or ¹⁵N labeled internal standard is a reliable solution as they are not prone to this phenomenon.[6]

Question 4: I've detected a signal for the unlabeled this compound in my blank samples that were only spiked with the this compound-d5 internal standard. What is the source of this contamination?

Answer: The presence of the unlabeled analyte in a sample containing only the deuterated internal standard points to an issue with the isotopic purity of the IS.[5][6] The synthesis of deuterated standards is complex, and it is common for a small percentage of the unlabeled compound to remain as an impurity.[5]

This can significantly impact the accuracy of your assay, especially at the lower limit of quantitation (LLOQ), where the contribution from the impurity can lead to a positive bias in your results.[5]

The first step in troubleshooting this is to consult the Certificate of Analysis (CoA) provided by the supplier. The CoA should specify the chemical and isotopic purity of the standard.[6] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended for bioanalytical work.[6]

To confirm the presence of the impurity, you should inject a solution of your this compound-d5 internal standard alone (without the analyte) and check for a signal at the mass transition of the unlabeled this compound.[6] If a significant signal is detected, you can either subtract the response observed in the blank from your samples or use it to correct the calibration curve.[6] However, for the most accurate results, it is advisable to source a new batch of the internal standard with higher isotopic purity.

Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable level of variability for an internal standard in a bioanalytical run?

A1: Regulatory bodies like the FDA and EMA (harmonized under ICH M10) recommend monitoring the internal standard response across an analytical run to identify any potential issues.[2][7] While there isn't a universally mandated strict numerical limit for acceptance, a common industry practice is to investigate if the IS response of an individual sample deviates significantly from the mean response of the calibration standards and quality controls (QCs).[1][8] For example, a deviation of more than 30-50% might trigger an investigation.[7] The key is to assess whether the variability in the IS response for unknown samples is similar to that observed for the calibrators and QCs.[8]

Q2: How can I proactively minimize internal standard variability in my assays?

A2: A robust bioanalytical method is key to minimizing IS variability. During method development, systematically evaluate factors that can contribute to variability. This includes optimizing the sample extraction procedure to ensure high and consistent recovery, and developing a chromatographic method that effectively separates the analyte and IS from matrix interferences.[2] Using a stable isotope-labeled internal standard, like this compound-d5, is highly recommended over an analog IS. Ensure that the IS is added as early as possible in the sample preparation workflow to account for variability in all subsequent steps. Thorough mixing after the addition of the IS is also critical. Finally, regular instrument maintenance is essential to ensure consistent performance.

Q3: Can the biological matrix itself be a source of IS variability?

A3: Yes, the biological matrix is a significant source of variability in LC-MS/MS analysis.[2] Matrix effects, which include ion suppression and enhancement, can alter the ionization efficiency of the analyte and the internal standard in the mass spectrometer's ion source.[2][3] The composition of the matrix can vary between different subjects or even in samples from the same subject taken at different times, leading to inconsistent matrix effects and, consequently, IS variability.[4] This is why a stable isotope-labeled internal standard that co-elutes with the analyte is preferred, as it is more likely to experience the same matrix effects as the analyte, thus providing better compensation.

Data Summary

The following table summarizes key parameters and their generally accepted limits related to internal standard performance in bioanalytical assays.

ParameterGenerally Accepted Limit/GuidelineRationale
Internal Standard Response Variability Variation in unknown samples should be comparable to that in calibrators and QCs. Investigation is often triggered if an individual sample's IS response is outside 50-150% of the mean IS response of the calibrators and QCs.[8]A large deviation can indicate issues with sample processing, injection, or matrix effects that may compromise data accuracy.[1]
Isotopic Purity of Deuterated IS Chemical Purity: >99% Isotopic Enrichment: ≥98%[6]High purity is necessary to minimize the contribution of the unlabeled analyte present as an impurity, which can lead to inaccurate results, especially at the LLOQ.[5]
Analyte Signal in IS-only Sample Should not exceed 5% of the analyte response at the LLOQ.A significant signal indicates the presence of the unlabeled analyte as an impurity in the internal standard, which can lead to a positive bias.
Analyte and IS Retention Time Difference Should be minimal and consistent. Co-elution is ideal.A significant difference can lead to differential matrix effects, where the analyte and IS are not equally affected by ion suppression or enhancement.[3]

Experimental Protocols

Protocol 1: Assessing Isotopic Stability of this compound-d5

Objective: To determine if the deuterated internal standard is stable under the specific experimental conditions and not undergoing H/D back-exchange.[3]

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the this compound-d5 internal standard into a clean solvent (e.g., acetonitrile (B52724) or the initial mobile phase composition).

    • Set B (Matrix): Spike the this compound-d5 internal standard into a blank biological matrix (e.g., plasma, urine) from at least six different sources.[3]

  • Incubate: Store both sets of samples under the same conditions (time, temperature, pH) as a typical analytical run.[3]

  • Process: Use the established sample extraction procedure to process all samples.[3]

  • Analyze: Analyze the processed samples using the validated LC-MS/MS method.[3]

  • Evaluate: Monitor for any increase in the signal of the non-deuterated this compound in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring in the presence of the biological matrix.[3]

Protocol 2: LC-MS/MS Analysis of Metoprolol in Human Plasma

Objective: To provide a general procedure for the quantitative analysis of metoprolol in human plasma using this compound-d5 as an internal standard. This is a representative protocol and should be optimized and validated for specific laboratory conditions.

Methodology:

  • Sample Preparation (Protein Precipitation): [9][10]

    • To 100 µL of plasma sample, add 20 µL of this compound-d5 internal standard working solution.

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile (or methanol) to precipitate proteins.[10]

    • Vortex for 2 minutes.

    • Centrifuge at high speed (e.g., 6000 rpm) for 5-10 minutes at 4°C.[10]

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • LC Column: A suitable C18 or C8 column (e.g., 50 x 2.1 mm, 5 µm).[10]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[9][10]

    • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.6 mL/min.[9][11]

    • Injection Volume: 5-10 µL.[10]

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Metoprolol: m/z 268.1 → 116.2 (or other suitable fragment).[12]

      • This compound-d5: Monitor the corresponding transition for the deuterated compound.

  • Data Analysis:

    • Quantify metoprolol by calculating the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

    • Determine the concentration of metoprolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting_Workflow start High Internal Standard Variability Observed check_prep Review Sample Preparation Procedure start->check_prep check_instrument Evaluate LC-MS/MS System Performance start->check_instrument check_matrix Assess for Matrix Effects start->check_matrix is_prep_issue Inconsistent Recovery or Pipetting Errors? check_prep->is_prep_issue is_instrument_issue Injection Volume or MS Instability? check_instrument->is_instrument_issue is_matrix_issue Differential Ion Suppression/Enhancement? check_matrix->is_matrix_issue is_prep_issue->is_instrument_issue No optimize_prep Optimize Extraction Re-train Analyst is_prep_issue->optimize_prep Yes is_instrument_issue->is_matrix_issue No maintain_instrument Perform System Maintenance is_instrument_issue->maintain_instrument Yes optimize_chromatography Improve Chromatographic Separation is_matrix_issue->optimize_chromatography Yes end_good Variability Resolved is_matrix_issue->end_good No optimize_prep->end_good maintain_instrument->end_good optimize_chromatography->end_good

Caption: Troubleshooting workflow for high internal standard variability.

Cause_Effect_Relationship cluster_causes Potential Causes cluster_effects Observed Effects isotope_effect Isotope Effect rt_shift Retention Time Shift isotope_effect->rt_shift hd_exchange Isotopic (H/D) Exchange signal_loss Decreased IS Signal hd_exchange->signal_loss analyte_increase Increased Analyte Signal hd_exchange->analyte_increase impurity Isotopic Impurity impurity->analyte_increase poor_accuracy Poor Accuracy at LLOQ impurity->poor_accuracy matrix_effect Matrix Effects matrix_effect->poor_accuracy high_variability High IS Variability matrix_effect->high_variability sample_prep Sample Prep Errors sample_prep->high_variability

Caption: Logical relationships between causes and effects of IS variability.

References

Technical Support Center: High-Throughput Metoprolol Acid Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput screening of Metoprolol Acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for high-throughput screening of this compound?

A1: The most prevalent technique for high-throughput screening (HTS) of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and is amenable to automation, making it ideal for analyzing large numbers of samples. While traditional High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, LC-MS/MS is generally preferred for its superior performance in complex biological matrices.

Q2: What are the critical parameters for a robust HTS assay for this compound?

A2: Key validation parameters for a reliable HTS assay for this compound include:

  • Selectivity and Specificity: The ability to accurately measure this compound in the presence of Metoprolol and other metabolites or matrix components.

  • Linearity: The concentration range over which the assay response is directly proportional to the this compound concentration.

  • Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which this compound can be reliably detected and quantified, respectively.

  • Matrix Effect: The influence of components in the biological sample on the ionization and measurement of this compound.

  • Stability: The stability of this compound in the biological matrix under the conditions of the HTS workflow, including sample storage and processing.[1]

Q3: How can matrix effects be minimized in a high-throughput setting for this compound analysis?

A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge in HTS.[2] Strategies to mitigate them include:

  • Efficient Sample Preparation: Automated sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are crucial for removing interfering matrix components.[3] For acidic analytes like this compound, optimizing the pH during extraction can improve recovery and reduce matrix effects.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate and precise quantification.[2]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Dilution: A simple "dilute-and-shoot" approach can be effective in reducing matrix effects, although it may compromise sensitivity.[4]

Q4: What are the expected challenges when transitioning from a manual to an automated, high-throughput workflow for this compound screening?

A4: Transitioning to an automated HTS workflow can present several challenges, including:

  • Liquid Handling of Small Volumes: Automated liquid handlers need to be carefully calibrated to ensure accurate and precise dispensing of the small volumes typical in HTS formats (e.g., 96- or 384-well plates).

  • Sample and Reagent Stability: The stability of this compound and all reagents on the automated platform over the duration of the screen must be confirmed to prevent degradation and ensure data quality.[5]

  • Data Management and Analysis: HTS generates large datasets that require robust software for data acquisition, processing, and analysis. Implementing automated quality control checks is essential for identifying and flagging problematic data points.

  • System Integration: Ensuring seamless integration of various automated components (liquid handlers, plate readers, mass spectrometers) is critical for a smooth workflow.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Results - Inconsistent liquid handling by automated systems.- Pipetting errors during manual steps.- Inconsistent sample collection and storage.[6]- Calibrate and perform regular maintenance on automated liquid handlers.- Ensure proper training on pipetting techniques for any manual interventions.- Standardize sample collection, processing, and storage procedures.
Poor Peak Shape (Tailing or Fronting) in LC-MS/MS - Inappropriate mobile phase pH for this compound.- Column degradation.- Sample overload.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Use a new guard column or analytical column.- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Unstable column temperature.- HPLC/UPLC pump malfunction.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure a consistent flow rate.
Low Sensitivity / Poor Signal Intensity - Suboptimal mass spectrometry parameters (e.g., collision energy).- Inefficient ionization of this compound.- Inefficient sample extraction and recovery.- Optimize MS/MS parameters (precursor/product ions, collision energy) for this compound.- Adjust mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization.- Optimize the automated sample preparation method (e.g., choice of SPE sorbent, elution solvent).
Significant Matrix Effects (Ion Suppression/Enhancement) - Co-elution of matrix components with this compound.- Implement a more rigorous automated sample clean-up method (e.g., SPE instead of protein precipitation).- Optimize chromatographic separation to resolve this compound from interferences.- Utilize a stable isotope-labeled internal standard for this compound.[2]
Carryover - Adsorption of this compound to the injector or column.- Optimize the autosampler wash procedure with a strong organic solvent.- Implement a gradient elution with a high organic wash step at the end of each run.
Assay Drift Over a Screening Run - Degradation of reagents or this compound on the automation platform.- Temperature fluctuations in the lab or on the instrument.- Assess the stability of all components under the HTS run conditions.- Ensure a controlled laboratory environment.- Normalize data plate-wise to account for systematic drift.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter High-Throughput LC-MS/MS Traditional HPLC-UV
Throughput High (hundreds to thousands of samples/day)Low to Medium (tens to hundreds of samples/day)
Sensitivity (LOQ) Very High (pg/mL to low ng/mL range)Moderate (ng/mL to µg/mL range)
Selectivity Very High (mass-based detection)Moderate (potential for interferences)
Sample Volume Low (µL)Low to Medium (µL to mL)
Automation Compatibility ExcellentModerate
Matrix Effect Susceptibility High (requires careful management)Low to Moderate
Cost per Sample Lower at high volumesHigher at high volumes

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

Parameter Typical Value/Condition
LC Column C18 reversed-phase (e.g., 50 x 2.1 mm, < 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 1 - 10 µL
Column Temperature 30 - 50 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Example) To be determined empirically for this compound

Experimental Protocols

Protocol 1: Automated High-Throughput Sample Preparation (Protein Precipitation)
  • Sample Thawing: Thaw biological samples (e.g., plasma, urine) and internal standard working solutions at room temperature.

  • Sample Aliquoting: Use an automated liquid handler to aliquot 50 µL of each sample into a 96-well plate.

  • Internal Standard Addition: Add 100 µL of the internal standard solution (in acetonitrile) to each well.

  • Precipitation: Mix the plate on a plate shaker for 5 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Use the automated liquid handler to carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: High-Throughput LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Sample Injection: Inject the prepared samples from the 96-well plate using an autosampler.

  • Chromatographic Separation: Perform a rapid gradient elution to separate this compound from other components.

  • Mass Spectrometric Detection: Detect and quantify this compound using the optimized MRM transition.

  • Data Acquisition: Acquire data using the mass spectrometer software.

  • Data Processing: Process the raw data to determine the peak areas for this compound and the internal standard, and calculate the concentration of this compound in each sample.

Mandatory Visualizations

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metoprolol Metoprolol Beta1_AR Beta-1 Adrenergic Receptor Metoprolol->Beta1_AR Blocks Catecholamines Catecholamines (e.g., Epinephrine) Catecholamines->Beta1_AR Activates G_Protein G-Protein (Gs) Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Calcium_Channels->Calcium_Influx Allows Cellular_Response Decreased Heart Rate Decreased Contractility Calcium_Influx->Cellular_Response Reduced

Caption: Metoprolol's mechanism of action via Beta-1 adrenergic receptor blockade.

HTS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample_Collection Sample Collection (e.g., Plasma, Urine) Automated_Aliquoting Automated Aliquoting (96/384-well plate) Sample_Collection->Automated_Aliquoting IS_Addition Internal Standard Addition Automated_Aliquoting->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer to Analysis Plate Centrifugation->Supernatant_Transfer LC_MSMS High-Throughput LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Acquisition Raw Data Acquisition LC_MSMS->Data_Acquisition Data_Processing Automated Data Processing (Integration & Quantification) Data_Acquisition->Data_Processing QC_Review Quality Control Review (Z', S/B, etc.) Data_Processing->QC_Review Hit_Identification Hit Identification QC_Review->Hit_Identification

Caption: Automated workflow for high-throughput this compound screening.

Troubleshooting_Logic Start Inconsistent Results? Check_Liquid_Handler Review Liquid Handler Performance & Calibration Start->Check_Liquid_Handler Yes Check_Sample_Prep Evaluate Sample Preparation Method Start->Check_Sample_Prep No, but low recovery Check_LC_Conditions Assess LC Parameters Start->Check_LC_Conditions No, but poor chromatography Check_MS_Tune Verify MS Parameters Start->Check_MS_Tune No, but low sensitivity Optimize_Extraction Optimize Extraction (pH, Solvent) Check_Sample_Prep->Optimize_Extraction Adjust_Mobile_Phase Adjust Mobile Phase Composition/pH Check_LC_Conditions->Adjust_Mobile_Phase Optimize_Ionization Optimize Ionization Source Conditions Check_MS_Tune->Optimize_Ionization Improve_Cleanup Implement Stronger Cleanup (e.g., SPE) Optimize_Extraction->Improve_Cleanup Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Improve_Cleanup->Use_SIL_IS Check_Column Inspect/Replace Column & Guard Adjust_Mobile_Phase->Check_Column Check_Column->Use_SIL_IS Optimize_Ionization->Use_SIL_IS

Caption: Logical workflow for troubleshooting inconsistent HTS results.

References

Technical Support Center: Resolving Co-eluting Isomers of Metoprolol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving the analytical challenges associated with co-eluting isomers of Metoprolol metabolites. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reliable quantification.

Metoprolol Metabolism Pathway

Metoprolol is a beta-blocker administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] It undergoes extensive metabolism in the liver, primarily by the CYP2D6 enzyme, into several key metabolites.[1][3][4] The main metabolic routes are O-demethylation and α-hydroxylation, leading to the formation of O-desmethylmetoprolol (ODM) and α-hydroxymetoprolol (HM), respectively.[5][6] Both of these primary metabolites are chiral and can exist as multiple stereoisomers, which often co-elute during standard chromatographic analysis.

Metoprolol_Metabolism cluster_parent Metoprolol (Racemic Mixture) cluster_enzymes Hepatic Metabolism cluster_metabolites Primary Metabolites Met_R R-Metoprolol CYP2D6 CYP2D6 (Major) Met_R->CYP2D6 α-hydroxylation O-demethylation CYP3A4 CYP3A4 (Minor) Met_R->CYP3A4 Met_S S-Metoprolol Met_S->CYP2D6 Met_S->CYP3A4 HM α-hydroxymetoprolol (HM) (4 Stereoisomers) CYP2D6->HM ODM O-desmethylmetoprolol (ODM) (2 Enantiomers) CYP2D6->ODM MA Metoprolol Acid ODM->MA Oxidation Troubleshooting_Workflow Start Start: Co-elution Suspected CheckPurity Step 1: Confirm Co-elution - Extract Ion Chromatograms - Check Ion Ratios Across Peak Start->CheckPurity CoelutionConfirmed Co-elution Confirmed? CheckPurity->CoelutionConfirmed OptimizeChiral Step 2: Optimize Chiral Method - Select Appropriate CSP - Adjust Mobile Phase CoelutionConfirmed->OptimizeChiral Yes EndSuccess End: Resolution Achieved CoelutionConfirmed->EndSuccess No SeparationAchieved Adequate Separation? OptimizeChiral->SeparationAchieved FineTuneLC Step 3: Fine-Tune LC Parameters - Modify Gradient Profile - Adjust Flow Rate & Temperature SeparationAchieved->FineTuneLC No SeparationAchieved->EndSuccess Yes ResolutionImproved Resolution Improved? FineTuneLC->ResolutionImproved ConsiderCoupling Step 4: Advanced Techniques - Couple Chiral Columns - Use Different Selectivity Column ResolutionImproved->ConsiderCoupling No ResolutionImproved->EndSuccess Yes EndFail End: Consult Specialist or Re-evaluate Method ConsiderCoupling->EndFail Sample_Prep_Workflow Start Plasma/Urine Sample Spike Spike with Internal Standard (e.g., Metoprolol-d7) Start->Spike Extraction Extraction Method Spike->Extraction LLE Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate, MTBE) Extraction->LLE Option 1 SPE Solid-Phase Extraction (SPE) (e.g., Oasis HLB, C2) Extraction->SPE Option 2 PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Extraction->PPT Option 3 Evap Evaporate & Reconstitute in Mobile Phase LLE->Evap SPE->Evap PPT->Evap Analysis Inject into LC-MS/MS Evap->Analysis

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Quantification of Metoprolol and its Acidic Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Analytical Methods

The quantification of metoprolol (B1676517) and its metabolites in human plasma is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS is a highly sensitive and specific method for this purpose.[1] Alternative methods, such as HPLC with fluorescence detection and GC-MS, have also been employed.[2][3]

Experimental Protocols

Representative LC-MS/MS Method for Metoprolol and its Metabolites

This protocol is a synthesis of common practices from published and validated methods for the analysis of metoprolol and its metabolites (α-hydroxymetoprolol and O-desmethylmetoprolol) in human plasma.[1][4]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., metoprolol-d7).

  • Add 200 µL of a pre-treatment solution (e.g., 2% ammonia (B1221849) in water) and vortex.

  • Add 2.5 mL of an extraction solvent (e.g., a 70:30 mixture of diethyl ether and dichloromethane) and shake for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Shimadzu HPLC system or equivalent.[5]

  • Column: Phenomenex LUNA C8 (or equivalent C18 column).[5]

  • Mobile Phase: A mixture of acetonitrile, methanol (B129727), and 0.1% formic acid.[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 10 µL.[5]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical for Metoprolol Acid based on structure):

    • Metoprolol: m/z 268.1 → 116.2[4]

    • α-hydroxymetoprolol: m/z 284.1 → 116.1[4]

    • O-desmethylmetoprolol: m/z 254.1 → 116.1[4]

    • This compound (H 117/04): m/z 268.1 → (product ion to be determined based on fragmentation)

    • Metoprolol-d7 (IS): m/z 275.2 → 123.2

Alternative Method 1: HPLC with Fluorescence Detection

This method is suitable for the analysis of metoprolol and its metabolites, including the acidic metabolite.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with water and then a low-organic solvent mixture.

  • Elute the analytes with methanol.

  • Evaporate the eluent and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent HPLC system or equivalent.[6]

  • Column: Agilent XDB-C18 column (150mm × 4.6mm, 5µm).[6]

  • Mobile Phase: Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA).[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Fluorescence Detection: Excitation at 216 nm and Emission at 312 nm.[6]

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Extract metoprolol from plasma using an organic solvent at a basic pH.

  • Evaporate the organic layer.

  • Derivatize the residue to increase volatility and improve chromatographic properties.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: Capillary column suitable for amine analysis.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

Performance Comparison

The following tables summarize the performance characteristics of the different analytical methods for the quantification of metoprolol and its metabolites.

Table 1: Performance Characteristics of LC-MS/MS Method for Metoprolol and its Major Metabolites [1][4]

ParameterMetoprololα-hydroxymetoprololO-desmethylmetoprolol
Linearity Range (ng/mL)2 - 10002 - 5002 - 500
LLOQ (ng/mL)222
Accuracy (%)89.1 - 11089.1 - 11089.1 - 110
Precision (%CV)≤ 13.2≤ 13.2≤ 13.2
Recovery (%)> 85> 85> 85
Matrix Effect (%)MinimalMinimalMinimal

Table 2: Performance Characteristics of Alternative Analytical Methods

MethodAnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)
HPLC-Fluorescence [6]Metoprolol & Metabolites2.5 - 6002.5 - 5.0GoodGood> 86.91
GC-MS [3]Metoprolol15 - 50015> 91.2< 6.491.20

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of a bioanalytical method, such as the LC-MS/MS method described.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation Optimization (LLE, SPE, PPT) MD2 Chromatography Development (Column, Mobile Phase) MD1->MD2 MD3 Mass Spectrometry Tuning (Ionization, MRM Transitions) MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V4 Lower Limit of Quantification (LLOQ) V3->V4 V5 Recovery & Matrix Effect V4->V5 V6 Stability (Freeze-Thaw, Bench-Top, Long-Term) V5->V6 SA1 Calibration Curve & QC Samples V6->SA1 SA2 Analysis of Unknown Samples SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Bioanalytical Method Validation Workflow

Signaling Pathway of Metoprolol

Metoprolol is a beta-1 selective adrenergic receptor antagonist. Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline, at the beta-1 adrenergic receptors in the heart. This leads to a reduction in heart rate, cardiac output, and blood pressure.

Metoprolol Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Metoprolol Metoprolol Beta1_Receptor β1-Adrenergic Receptor Metoprolol->Beta1_Receptor Blocks Catecholamines Catecholamines (e.g., Adrenaline) Catecholamines->Beta1_Receptor Activates G_Protein G-Protein (Gs) Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Converted by PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates Physiological_Response Increased Heart Rate & Contractility Calcium_Channels->Physiological_Response Leads to

References

A Comparative Guide to the Bioavailability of Metoprolol and its Metabolite, Metoprolol Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability and metabolic relationship between the widely used beta-blocker, Metoprolol, and its primary metabolite, Metoprolol Acid. While direct comparative bioavailability studies involving the administration of this compound are not available in the scientific literature, this guide offers a comprehensive analysis based on the extensive pharmacokinetic data of Metoprolol and its metabolic fate.

Executive Summary

Metoprolol is a well-absorbed drug that undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1] This metabolic process leads to the formation of several metabolites, with this compound being a major, yet inactive, product. Due to its role as a metabolite and its inactive nature, this compound is not administered as a therapeutic agent, and consequently, no clinical data exists on its bioavailability. This guide, therefore, focuses on the pharmacokinetic profile of Metoprolol and the metabolic pathway that leads to the formation of this compound.

Quantitative Data: Pharmacokinetics of Metoprolol

The following table summarizes the key pharmacokinetic parameters of Metoprolol following oral administration, compiled from various studies. It is important to note that these values can exhibit significant inter-individual variability, largely due to genetic polymorphisms of the CYP2D6 enzyme.

Pharmacokinetic ParameterValueReference
Bioavailability ~50% (highly variable)[1][2]
Time to Peak Plasma Concentration (Tmax) 1-2 hours (immediate-release)[3]
Elimination Half-Life (t½) 3-7 hours[4]
Volume of Distribution (Vd) 3.2 - 5.6 L/kg[4]
Plasma Protein Binding ~12%[4]

Metabolic Pathway: From Metoprolol to this compound

The primary route of Metoprolol metabolism involves O-demethylation to an intermediate metabolite, O-demethylmetoprolol. This intermediate is then rapidly oxidized to form this compound. This pathway is the main contributor to the extensive first-pass metabolism of Metoprolol.

Metoprolol_Metabolism Metoprolol Metoprolol Intermediate O-demethylmetoprolol Metoprolol->Intermediate CYP2D6 (O-demethylation) Metabolite This compound (inactive) Intermediate->Metabolite Oxidation

Metabolic conversion of Metoprolol to this compound.

Experimental Protocols: A Representative Bioavailability Study

While no studies directly compare the bioavailability of Metoprolol and this compound, the following outlines a typical experimental protocol for assessing the bioavailability of an oral Metoprolol formulation. This methodology is standard in pharmacokinetic research and serves as a reference for understanding how such data is generated.

Study Design:

A typical study would be a randomized, single-dose, two-period, crossover study in healthy adult volunteers.

Methodology:

  • Subject Recruitment: A cohort of healthy, non-smoking adult volunteers between the ages of 18 and 45 are recruited. A thorough physical examination, including ECG and standard laboratory tests, is conducted to ensure good health.

  • Dosing: After an overnight fast, subjects receive a single oral dose of a Metoprolol formulation (e.g., a 100 mg tablet) with a standardized volume of water.

  • Blood Sampling: Blood samples are collected in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalytical Method: Plasma concentrations of Metoprolol are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate the key pharmacokinetic parameters:

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

    • t½ (Elimination Half-Life): The time it takes for the plasma concentration of the drug to be reduced by half.

Bioavailability_Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Recruitment Subject Recruitment & Screening Informed_Consent Informed Consent Recruitment->Informed_Consent Dosing Oral Administration of Metoprolol Informed_Consent->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Bioanalysis HPLC or LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, t½) Bioanalysis->PK_Analysis

Typical workflow for a Metoprolol bioavailability study.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Metoprolol Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two most prevalent analytical methods for the quantification of metoprolol (B1676517) acid, the primary metabolite of the beta-blocker metoprolol, in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical method is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document presents a cross-validation framework, including detailed experimental protocols and performance data, to assist researchers in choosing the most suitable method for their specific needs.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of LC-MS/MS and HPLC-UV methods for the analysis of metoprolol and its metabolites. While specific data for metoprolol acid is limited in publicly available literature, the presented data for metoprolol provides a reliable benchmark for expected performance.

Performance ParameterLC-MS/MSHPLC-UV
Linearity Range 0.05 - 500 ng/mL10 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL10 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Selectivity/Specificity High (based on mass-to-charge ratio)Moderate (potential for interference)
Sample Volume 50 - 200 µL100 - 500 µL
Run Time per Sample 2 - 5 minutes10 - 20 minutes

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the analysis of this compound in human plasma.

Method 1: LC-MS/MS for this compound Quantification

This protocol describes a sensitive and selective method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of an internal standard working solution (e.g., deuterated this compound).

  • Vortex for 10 seconds to mix.

  • Add 500 µL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z to be determined based on the molecule's fragmentation).

    • Internal Standard: Precursor ion > Product ion.

  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and collision gas pressure).

Method 2: HPLC-UV for this compound Quantification

This protocol outlines a robust and cost-effective method for the determination of this compound in human plasma using high-performance liquid chromatography with UV detection.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution.

  • Vortex for 10 seconds.

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2. High-Performance Liquid Chromatography Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 223 nm or 274 nm.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two distinct analytical methods for the quantification of this compound.

Cross-Validation Workflow cluster_0 Method A (e.g., LC-MS/MS) cluster_1 Method B (e.g., HPLC-UV) A_Validation Full Method Validation A_Analysis Analysis of Quality Control (QC) and Study Samples A_Validation->A_Analysis Statistical_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, regression analysis) A_Analysis->Statistical_Comparison B_Validation Full Method Validation B_Analysis Analysis of the Same QC and Study Samples B_Validation->B_Analysis B_Analysis->Statistical_Comparison Define_Criteria Define Acceptance Criteria (e.g., ±20% difference for incurred samples) Define_Criteria->Statistical_Comparison Conclusion Conclusion on Method Comparability (Interchangeable or Biased) Statistical_Comparison->Conclusion Metoprolol Signaling Pathway Metoprolol Metoprolol Beta1_Receptor β1-Adrenergic Receptor (Cardiac Cells) Metoprolol->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx ↓ Ca²⁺ Influx Calcium_Channels->Calcium_Influx Cardiac_Effects ↓ Heart Rate ↓ Contractility ↓ Blood Pressure Calcium_Influx->Cardiac_Effects

Unveiling the Metabolic Landscape: A Comparative Analysis of Metoprolol and α-hydroxymetoprolol Concentrations in Patients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic profile of a drug and its metabolites is paramount. This guide provides a comprehensive comparison of the plasma concentrations of the widely prescribed beta-blocker, metoprolol (B1676517), and its active metabolite, α-hydroxymetoprolol. Supported by experimental data, this document delves into the analytical methodologies used to quantify these compounds and visualizes the key metabolic and experimental processes.

Metoprolol, a cardioselective β-1 adrenergic receptor antagonist, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][2][3] One of the major metabolites formed through this pathway is α-hydroxymetoprolol, which exhibits about one-tenth of the beta-blocking activity of the parent drug. The concentrations of both metoprolol and α-hydroxymetoprolol can vary significantly among individuals, influencing the drug's efficacy and safety profile.[1][2][3] This variability is largely attributed to the genetic polymorphism of the CYP2D6 enzyme.[1]

Comparative Analysis of Plasma Concentrations

A study involving patients with heart failure with reduced ejection fraction revealed a wide interindividual variability in the serum concentrations of metoprolol and α-hydroxymetoprolol, even at the same daily dose.[1][2][3] The simultaneous determination of both the parent drug and its metabolite is crucial for identifying patients who may be at risk of drug accumulation and potential toxicity or, conversely, those who may be underdosed.[1][2][3]

Below is a summary of the observed trough serum concentrations in this patient cohort:

AnalyteConcentration Range (µg/L)Median Concentration (µg/L)
Metoprolol1.3 – 122.912.7
α-hydroxymetoprolol1.3 – 125.714.1

The metabolic ratio, calculated as the concentration of α-hydroxymetoprolol divided by the concentration of metoprolol, also showed a broad range from 0.11 to 98.32, with a median of 0.54.[1] This wide range underscores the diverse metabolic capacities among patients.

Experimental Protocols for Quantification

The simultaneous determination of metoprolol and α-hydroxymetoprolol in biological matrices like plasma or serum is typically achieved using sophisticated analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, allowing for accurate quantification of both compounds.

A Representative LC-MS/MS Methodology

The following protocol is a synthesis of methodologies reported for the analysis of metoprolol and α-hydroxymetoprolol in human plasma.

1. Sample Preparation:

A crucial step to remove interfering substances from the plasma sample and concentrate the analytes of interest. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a precipitating agent, such as methanol (B129727) or acetonitrile (B52724), is added to the plasma sample to denature and remove proteins.[4]

  • Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analytes from the aqueous plasma sample into an immiscible organic solvent, such as a mixture of diethyl ether and dichloromethane.[5]

  • Solid-Phase Extraction (SPE): A more selective method where the analytes are retained on a solid sorbent material in a cartridge, washed to remove impurities, and then eluted with a suitable solvent.[6]

2. Chromatographic Separation:

The prepared sample is injected into a high-performance liquid chromatography (HPLC) system to separate metoprolol and α-hydroxymetoprolol from each other and from any remaining matrix components.

  • Chromatographic Column: A reversed-phase column, such as a C18 or a specialized column like the Acclaim Trinity P2, is commonly used.[1][3]

  • Mobile Phase: A mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile or methanol) is used to elute the compounds from the column. The composition can be delivered in an isocratic (constant composition) or gradient (changing composition) mode.[2][7]

  • Flow Rate: A typical flow rate is around 0.2 to 1.0 mL/min.[1][3]

  • Column Temperature: The column is often maintained at a constant temperature, for instance, 35°C, to ensure reproducible separation.[3]

3. Mass Spectrometric Detection:

The eluent from the HPLC column is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed to generate protonated molecular ions ([M+H]⁺) of the analytes.[3]

  • Multiple Reaction Monitoring (MRM): This highly selective and sensitive detection mode is used to monitor specific precursor ion to product ion transitions for both metoprolol and α-hydroxymetoprolol. For instance, a common transition for metoprolol is m/z 268.1 → 115.6.[3]

  • Internal Standard: A deuterated analog of metoprolol (e.g., metoprolol-d7) is often used as an internal standard to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response.[5]

Visualizing the Processes

To better understand the metabolic fate of metoprolol and the analytical workflow for its measurement, the following diagrams are provided.

Metoprolol_Metabolism Metoprolol Metoprolol alpha_hydroxymetoprolol α-hydroxymetoprolol Metoprolol->alpha_hydroxymetoprolol CYP2D6 (α-hydroxylation) O_desmethylmetoprolol O-desmethylmetoprolol Metoprolol->O_desmethylmetoprolol CYP2D6 (O-demethylation) N_deisopropylmetoprolol N-deisopropylmetoprolol Metoprolol->N_deisopropylmetoprolol N-dealkylation Metoprolol_Acid Metoprolol Acid O_desmethylmetoprolol->Metoprolol_Acid Oxidation

Metabolic pathway of metoprolol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Protein_Precipitation Protein Precipitation Plasma->Protein_Precipitation LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE HPLC HPLC Separation Protein_Precipitation->HPLC LLE->HPLC SPE->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

References

A Comparative Guide to Metoprolol Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methods for the quantification of metoprolol (B1676517) in biological samples, primarily human plasma. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The data presented is compiled from several single-laboratory validation studies.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of different analytical methods used for the quantification of metoprolol. The primary method highlighted is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is a widely used technique for this purpose.[1][2] Alternative methods such as High-Performance Thin-Layer Chromatography (HPTLC) are also included for comparison.

Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (% CV) Inter-day Precision (% CV) Accuracy (%) Extraction Recovery (%) Internal Standard Biological Matrix
LC-MS/MS [3]1.505 - 538.2541.5054.67 - 7.41Not Reported90.66 - 98.15Not ReportedPropranololHuman Plasma
LC-MS/MS [4]0.501 - 349.3420.501Not ReportedNot ReportedNot ReportedNot ReportedNot SpecifiedHuman Plasma
LC-MS/MS [5]5 - 1000 ng/L0.042 ng/L2.85 - 10.585.6 - 10.28Not ReportedNot ReportedBisoprolol fumarate (B1241708)Plasma
Chiral LC-MS/MS [6]0.500 - 5000.500< 15< 15Not Reported> 94.0rac-metoprolol-d6Human Plasma
HPTLC [7][8]2000 - 120002000< 15< 15Not Reported77.30ParacetamolHuman Plasma
HPLC-UV [9]10 - 50 µg/mLNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ApplicableNot Applicable (Bulk & Dosage Forms)

Experimental Protocols

Representative LC-MS/MS Method

This protocol is a composite representation based on common practices found in the cited literature.[1][2][3][5]

a. Sample Preparation (Liquid-Liquid Extraction) [3]

  • To 50 µL of human plasma, add the internal standard (e.g., Propranolol).[3]

  • Perform liquid-liquid extraction using an organic solvent such as tert-butyl methyl ether.[3]

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

b. Chromatographic Conditions [3]

  • Column: Kromasil C18 (5µ, 100 x 4.6 mm)[3]

  • Mobile Phase: Isocratic mixture of 5mM Ammonium Formate (pH 3.5) and Acetonitrile (15:85 % V/V)[3]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: Typically 5-20 µL

c. Mass Spectrometric Conditions [3][5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Metoprolol: m/z 268.15 → 115.90[3]

    • Propranolol (IS): m/z 260.17 → 115.90[3]

    • Alternative Metoprolol transition: m/z 268.1 → 130.96[5]

    • Bisoprolol fumarate (IS): m/z 326.3 → 116.2[5]

Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)[7][8]

a. Sample Preparation (Protein Precipitation) [7][8]

  • To a volume of human plasma, add an internal standard (e.g., Paracetamol).[7][8]

  • Add methanol (B129727) to precipitate the plasma proteins.[7][8]

  • Vortex and centrifuge the sample.

  • Collect the supernatant for application to the HPTLC plate.

b. HPTLC Conditions [7][8]

  • Stationary Phase: Precoated silica (B1680970) gel 60F254 plates (20 x 10 cm)[7][8]

  • Mobile Phase: Chloroform: Methanol: Ammonia (9:1:0.5 v/v/v)[7][8]

  • Application: Apply samples as bands on the HPTLC plate.

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Detection: Densitometric scanning at 239 nm.[7][8]

Methodology Visualization

The following diagram illustrates a typical workflow for a bioanalytical method validation, a crucial process for ensuring the reliability of quantitative data in drug development.

Bioanalytical_Method_Validation_Workflow Start Method Development SamplePrep Sample Preparation (e.g., LLE, SPE, PP) Start->SamplePrep Optimization LC_Separation Chromatographic Separation (LC) SamplePrep->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Validation Method Validation (ICH/FDA Guidelines) MS_Detection->Validation Performance Testing Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ LLOQ Validation->LLOQ Stability Stability (Freeze-Thaw, Bench-Top) Validation->Stability SampleAnalysis Routine Sample Analysis Validation->SampleAnalysis If Validated DataReview Data Review & Reporting SampleAnalysis->DataReview End Study Completion DataReview->End

References

The Metoprolol/α-Hydroxymetoprolol Metabolic Ratio as a Robust Biomarker for CYP2D6 Phenotyping: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metoprolol (B1676517)/α-hydroxymetoprolol metabolic ratio as a biomarker for Cytochrome P450 2D6 (CYP2D6) enzyme activity. While the O-demethylation pathway of metoprolol does lead to the formation of metoprolol acid, the scientific literature overwhelmingly supports the use of the α-hydroxylation pathway and the subsequent metoprolol/α-hydroxymetoprolol ratio as the more direct and reliable indicator of CYP2D6 phenotype.[1] This guide compares the utility of this established metoprolol-based biomarker against another widely used CYP2D6 probe, dextromethorphan (B48470).

Comparative Analysis of CYP2D6 Phenotyping Probes

The selection of a probe drug for CYP2D6 phenotyping is critical for accurate assessment of an individual's metabolic capacity. Both metoprolol and dextromethorphan are well-established probe drugs for this purpose.[2] The choice between them often depends on the specific clinical or research context, considering factors such as the patient population, potential for drug interactions, and the analytical methods available.

FeatureMetoprolol (using Metoprolol/α-Hydroxymetoprolol Ratio)Dextromethorphan (using Dextromethorphan/Dextrorphan (B195859) Ratio)
Metabolic Pathway Primarily α-hydroxylation to α-hydroxymetoprolol, mediated predominantly by CYP2D6.[1]O-demethylation to dextrorphan, primarily mediated by CYP2D6.[3]
Specificity α-hydroxylation is considered to be almost exclusively mediated by CYP2D6.[1]While predominantly metabolized by CYP2D6, other enzymes like CYP3A4 can contribute to a lesser extent to the overall metabolism of dextromethorphan.[3]
Phenotype Correlation The metabolic ratio shows a strong correlation with CYP2D6 genotype and successfully distinguishes between poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultrarapid metabolizers (UM).[4][5]The metabolic ratio effectively differentiates CYP2D6 phenotypes, with established cut-off values for PMs, IMs, EMs, and UMs.[3][6][7]
Clinical Utility Widely used in clinical studies to assess CYP2D6 activity and its impact on drug response and adverse effects.[4][5]A common probe drug in clinical trials and research settings for CYP2D6 phenotyping.[6][7][8]
Potential for Drug Interactions As a substrate of CYP2D6, co-administration with CYP2D6 inhibitors can alter the metabolic ratio and lead to inaccurate phenotyping.[9]Similar to metoprolol, its metabolism can be affected by CYP2D6 inhibitors, potentially confounding phenotyping results.[7]
Dosage for Phenotyping A single oral dose of 50-100 mg of metoprolol tartrate is typically used.[10]A standard oral dose of 30 mg is commonly used for phenotyping studies.[8]

Experimental Protocols

Metoprolol Phenotyping Protocol

A standardized protocol for CYP2D6 phenotyping using metoprolol involves the following steps:

  • Subject Preparation: Subjects should abstain from any known CYP2D6 inhibitors or inducers for a specified period before the test.

  • Drug Administration: A single oral dose of 50 mg of metoprolol tartrate is administered to the subject.[10]

  • Sample Collection: Blood samples are collected at predetermined time points, typically between 2 and 12 hours post-dose, to capture the peak concentrations of both metoprolol and α-hydroxymetoprolol.[4]

  • Sample Processing: Plasma is separated from the blood samples and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of metoprolol and α-hydroxymetoprolol are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12]

  • Data Analysis: The metabolic ratio is calculated by dividing the plasma concentration of metoprolol by the plasma concentration of α-hydroxymetoprolol. This ratio is then used to classify the individual's CYP2D6 phenotype.

Dextromethorphan Phenotyping Protocol

A typical protocol for CYP2D6 phenotyping using dextromethorphan is as follows:

  • Subject Preparation: Similar to metoprolol phenotyping, subjects should avoid medications that could interfere with CYP2D6 activity.

  • Drug Administration: A single oral dose of 30 mg of dextromethorphan hydrobromide is administered.[8]

  • Sample Collection: Urine is often collected over an 8-hour period post-dose. Alternatively, a single blood sample can be taken 3 hours after administration.[6][7]

  • Sample Processing: Urine volume is recorded, and an aliquot is stored at -20°C. For blood samples, plasma is separated and stored frozen.

  • Bioanalysis: The concentrations of dextromethorphan and its metabolite, dextrorphan, are measured using HPLC or LC-MS.

  • Data Analysis: The metabolic ratio of dextromethorphan to dextrorphan is calculated and used to determine the CYP2D6 phenotype.

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams illustrate the metabolic pathway of metoprolol and the experimental workflow for CYP2D6 phenotyping.

Metoprolol_Metabolism cluster_enzymes Metabolizing Enzymes Metoprolol Metoprolol alpha_OH_Metoprolol α-Hydroxymetoprolol (Active Metabolite) Metoprolol->alpha_OH_Metoprolol α-hydroxylation O_Demethylmetoprolol O-Demethylmetoprolol Metoprolol->O_Demethylmetoprolol O-demethylation Metoprolol_Acid This compound (Inactive Metabolite) O_Demethylmetoprolol->Metoprolol_Acid CYP2D6 CYP2D6 Other_CYPs Other CYPs (e.g., CYP3A4) Oxidation Further Oxidation CYP2D6_Phenotyping_Workflow cluster_protocol Experimental Protocol cluster_analysis Bioanalysis and Data Interpretation A Subject Selection and Preparation (Fasting, washout of interacting drugs) B Administration of Probe Drug (e.g., 50mg Metoprolol Tartrate) A->B C Timed Sample Collection (e.g., Plasma at 2, 4, 8, 12h) B->C D Sample Processing and Storage (Centrifugation, freezing at -80°C) C->D E Quantification of Parent Drug and Metabolite (e.g., Metoprolol and α-Hydroxymetoprolol by HPLC) D->E F Calculation of Metabolic Ratio ([Metoprolol] / [α-Hydroxymetoprolol]) E->F G CYP2D6 Phenotype Classification (PM, IM, EM, UM based on ratio) F->G

References

Comparative metabolite profiling of Metoprolol in different patient populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Metoprolol's metabolite profiles across various patient populations. Metoprolol (B1676517), a widely prescribed beta-blocker, undergoes extensive metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] The resulting metabolite profile can vary significantly among individuals due to genetic factors, age, and organ function, impacting the drug's efficacy and safety. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and workflows to support further research and drug development.

Executive Summary of Metoprolol Metabolism

Metoprolol is metabolized in the liver into several metabolites, with the two primary ones being α-hydroxymetoprolol and O-desmethylmetoprolol.[2] The formation of these metabolites is largely dependent on the activity of the CYP2D6 enzyme.[1] Genetic polymorphisms in the CYP2D6 gene lead to different metabolizer phenotypes—Poor (PM), Intermediate (IM), Extensive (EM), and Ultrarapid (UM)—which significantly alter the plasma concentrations of Metoprolol and its metabolites.[3] Additionally, physiological changes associated with aging, as well as hepatic and renal impairment, can further modify the metabolic profile of Metoprolol.

Data Presentation: Comparative Pharmacokinetics of Metoprolol and its Metabolites

The following tables summarize the pharmacokinetic parameters of Metoprolol and its primary metabolite, α-hydroxymetoprolol, in different patient populations based on available data. Data for O-desmethylmetoprolol is less consistently reported in comparative studies.

Table 1: Influence of CYP2D6 Phenotype on Metoprolol Pharmacokinetics

ParameterPoor Metabolizers (PM)Extensive Metabolizers (EM)Ultrarapid Metabolizers (UM)
Metoprolol Peak Plasma Concentration (Cmax) 2.3-fold higher than EM[4][5]Baseline5.3-fold lower than PM[4][5]
Metoprolol Area Under the Curve (AUC) 4.9 to 6-fold higher than EM[4][5][6]Baseline13-fold lower than PM[4][5]
Metoprolol Elimination Half-Life (t½) 2.3-fold longer than EM[4][5]~3-4 hours2.6-fold shorter than PM[4][5]
Metoprolol Apparent Oral Clearance 5.9-fold lower than EM[4][5]Baseline15-fold higher than PM[4][5]
α-hydroxymetoprolol : Metoprolol Ratio (in urine) Lower ratio[6]Higher ratio[6]Not explicitly stated

Table 2: Influence of Age on Metoprolol and α-hydroxymetoprolol Plasma Concentrations

ParameterElderly PopulationYoung Adult Population
Metoprolol Systemic Availability ~39%[7]~55%[7]
α-hydroxymetoprolol Plasma Concentration Approximately twice as high as Metoprolol[7]Lower than Metoprolol[7]

Table 3: Influence of Hepatic Impairment on Metoprolol Pharmacokinetics

ParameterPatients with Liver CirrhosisHealthy Subjects
Metoprolol Bioavailability Increased due to reduced first-pass metabolism[8]Baseline
Metoprolol Elimination Half-Life (t½) Prolonged (1.0 - 2.1 hours in rabbits with liver failure)[8]0.54 - 0.96 hours in healthy rabbits[8]
Metoprolol Total Plasma Clearance Decreased (average 1.5 L/h/kg in rabbits with liver failure)[8]Average 3.7 L/h/kg in healthy rabbits[8]
Metoprolol Area Under the Curve (AUC) Increased (2.2 mg h/l in rabbits with liver failure)[8]0.9 mg h/l in healthy rabbits[8]

Table 4: Influence of Renal Impairment on Metoprolol and α-hydroxymetoprolol

ParameterPatients with Renal ImpairmentHealthy Subjects
Metoprolol Pharmacokinetics No significant alteration[9]Baseline
α-hydroxymetoprolol Plasma Concentration Potential for accumulation, especially in severe impairmentBaseline

Experimental Protocols

The quantification of Metoprolol and its metabolites in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on methodologies reported in the literature.

Objective: To simultaneously determine the concentrations of Metoprolol, α-hydroxymetoprolol, and O-desmethylmetoprolol in human plasma.

Materials and Reagents:

  • Metoprolol, α-hydroxymetoprolol, and O-desmethylmetoprolol reference standards

  • Internal Standard (e.g., a deuterated analog of Metoprolol)

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Water (deionized or HPLC grade)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Illustrative Example using SPE):

  • Thaw plasma samples at room temperature.

  • To 500 µL of plasma, add the internal standard solution.

  • Pre-condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative Example):

  • Chromatographic Column: A C18 or a chiral column for enantiomeric separation.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Data Analysis:

  • Quantification is performed by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.

Mandatory Visualization

Metoprolol_Metabolism_Pathway cluster_cyp450 Hepatic Metabolism Metoprolol Metoprolol CYP2D6 CYP2D6 (Major) Metoprolol->CYP2D6 α-hydroxylation (10%) O-demethylation (~65%) Other_CYPs CYP3A4, CYP2B6, CYP2C9 (Minor) Metoprolol->Other_CYPs Minor contribution to α-hydroxylation and O-demethylation alpha_OH_Metoprolol α-hydroxymetoprolol (active) O_desmethyl_Metoprolol O-desmethylmetoprolol CYP2D6->alpha_OH_Metoprolol CYP2D6->O_desmethyl_Metoprolol Other_CYPs->alpha_OH_Metoprolol Other_CYPs->O_desmethyl_Metoprolol

Caption: Principal metabolic pathways of Metoprolol in the liver.

Experimental_Workflow start Start: Patient Plasma Sample Collection prep Sample Preparation (e.g., Solid Phase Extraction) start->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification of Metoprolol and Metabolites analysis->quant comparison Comparative Data Analysis across Patient Populations quant->comparison end End: Metabolite Profile Report comparison->end

Caption: General experimental workflow for comparative metabolite profiling.

References

A Comparative Guide: HPTLC vs. LC-MS/MS for the Analysis of Metoprolol and its Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of metoprolol (B1676517). This guide provides a framework for selecting the appropriate analytical technique for metoprolol and its primary metabolite, metoprolol acid, based on performance, sensitivity, and throughput.

In the landscape of pharmaceutical analysis, the choice of analytical technique is paramount to ensuring data quality, regulatory compliance, and efficiency. This guide provides a head-to-head comparison of High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the beta-blocker metoprolol. While direct comparative data on its metabolite, this compound, is scarce, the principles and performance metrics discussed for the parent drug offer a strong foundation for methodology selection.

Metoprolol is extensively metabolized in the liver, with one of its metabolites being this compound, a compound with higher polarity. The selection between a planar chromatographic method like HPTLC and a hyphenated technique like LC-MS/MS depends critically on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and desired throughput.

Quantitative Performance: A Head-to-Head Look

The validation parameters summarized below are compiled from separate studies on metoprolol analysis to highlight the typical performance of each technique.

Table 1: HPTLC Validation Parameters for Metoprolol Succinate (B1194679)

Validation Parameter Reported Performance
Linearity Range 100 - 600 ng/band
Correlation Coefficient (r²) 0.998
Accuracy (Recovery) 98.85% - 101.35%
Precision (%RSD) 0.53% - 1.54%
Limit of Detection (LOD) 9.8 ng/band

| Limit of Quantification (LOQ) | 29.8 ng/band |

Table 2: LC-MS/MS Validation Parameters for Metoprolol

Validation Parameter Reported Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) >0.99
Accuracy (Recovery) Within ±15% of nominal values
Precision (%RSD) <15%
Limit of Detection (LOD) Not explicitly stated, but LOQ is very low

| Limit of Quantification (LOQ) | 1 ng/mL |

Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC)

This method is suitable for the quantification of metoprolol in bulk drug and pharmaceutical formulations.

  • Sample Preparation: A standard stock solution of metoprolol succinate (1000 µg/mL) is prepared in methanol (B129727). Working standards are prepared by diluting the stock solution.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel aluminum plate 60 F254 (20x10 cm).

    • Mobile Phase: A mixture of Toluene:Ethyl Acetate:Methanol:Ammonia (2:6:2:0.1 v/v/v/v).

    • Application: Samples are applied as 8 mm bands using a CAMAG Linomat 5 applicator.

    • Development: The plate is developed up to 80 mm in a twin trough glass chamber saturated with the mobile phase.

    • Detection: Densitometric scanning is performed at 223 nm using a CAMAG TLC Scanner 3.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the highly sensitive quantification of metoprolol in complex biological matrices like human plasma.

  • Sample Preparation: A simple protein precipitation method is employed. 25 µL of an internal standard (e.g., a deuterated analog like metoprolol-d7) is added to 100 µL of plasma, followed by 500 µL of acetonitrile (B52724) to precipitate proteins. The mixture is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: A C18 column (e.g., Hypersil GOLD 50 mm × 2.1 mm, 5 µm).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Run Time: Approximately 2.5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For metoprolol, the transition monitored is m/z 268.2 → 116.2. For the internal standard (metoprolol-d7), the transition is m/z 275.2 → 123.2.

Workflow and Logic Visualizations

The following diagrams illustrate the typical experimental workflows and a logical comparison of the two techniques.

HPTLC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_detect Detection & Analysis A Standard & Sample Preparation in Methanol B Band Application (Linomat) A->B C Plate Development (Chamber Saturation) B->C D Plate Drying C->D E Densitometric Scanning (TLC Scanner @ 223 nm) D->E F Peak Area Quantification E->F

Caption: HPTLC experimental workflow for metoprolol analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample Spiking (with Internal Standard) B Protein Precipitation (Acetonitrile) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Injection into LC D->E F Chromatographic Separation (C18 Column) E->F G ESI Ionization F->G H Tandem MS Detection (MRM) G->H I Data Quantification H->I

Caption: LC-MS/MS experimental workflow for metoprolol analysis.

Comparison_Logic cluster_HPTLC HPTLC Approach cluster_LCMS LC-MS/MS Approach Analyte Metoprolol / this compound Analysis Requirement HPTLC HPTLC Analyte->HPTLC QC / Formulation Analysis LCMS LC-MS/MS Analyte->LCMS Bioanalysis / Trace Level Quantification H_Adv Advantages: - High Throughput (Parallel) - Low Cost per Sample - Simple Sample Prep HPTLC->H_Adv Suited for H_Disadv Disadvantages: - Lower Sensitivity (ng) - Lower Specificity - Manual Steps HPTLC->H_Disadv Limited by L_Adv Advantages: - Ultra-High Sensitivity (pg-fg) - High Specificity (MRM) - Fully Automated LCMS->L_Adv Suited for L_Disadv Disadvantages: - Serial Analysis - High Instrument Cost - Potential Matrix Effects LCMS->L_Disadv Limited by

Caption: Logical comparison of HPTLC and LC-MS/MS attributes.

Discussion and Recommendations

HPTLC stands out as a robust, cost-effective, and high-throughput method. Its major advantage lies in the parallel analysis of samples on a single plate, significantly reducing the time per sample. This makes it an excellent choice for quality control applications, such as the analysis of bulk drug substances and finished pharmaceutical products where analyte concentrations are relatively high. For this compound, which is more polar than its parent, developing a suitable mobile phase for HPTLC would be straightforward, likely involving an increase in the polar solvent component (e.g., methanol or ammonia).

LC-MS/MS offers unparalleled sensitivity and specificity. With a limit of quantification in the low ng/mL range (or even pg/mL), it is the undisputed gold standard for bioanalysis—quantifying drug and metabolite levels in complex biological matrices like plasma or urine. The specificity, derived from monitoring specific precursor-to-product ion transitions (MRM), allows for confident quantification even in the presence of co-eluting matrix components. This would be critical for accurately measuring low concentrations of this compound in clinical or preclinical studies.

  • For routine quality control, formulation analysis, and content uniformity of metoprolol, HPTLC is a highly efficient and economical choice.

  • For bioanalysis, pharmacokinetic studies, therapeutic drug monitoring, or any application requiring trace-level quantification of metoprolol and particularly this compound in biological fluids, LC-MS/MS is the necessary and superior technique due to its exceptional sensitivity and specificity.

A Comparative Pharmacokinetic Analysis of Metoprolol and its Active Metabolite, α-Hydroxymetoprolol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of the widely prescribed beta-blocker, metoprolol (B1676517), and its pharmacologically active metabolite, α-hydroxymetoprolol. This guide provides a detailed comparison of their key pharmacokinetic parameters, experimental methodologies for their quantification, and visual representations of metabolic pathways and analytical workflows.

Metoprolol, a selective β1-adrenergic receptor antagonist, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. This metabolic process results in the formation of several metabolites, with O-demethylmetoprolol, α-hydroxymetoprolol, and N-dealkylmetoprolol being the principal products. Among these, α-hydroxymetoprolol is notable for retaining pharmacological activity, albeit at a lower potency than the parent drug. Understanding the pharmacokinetic relationship between metoprolol and α-hydroxymetoprolol is crucial for optimizing therapeutic strategies and for the development of new drug entities.

Pharmacokinetic Profile Comparison

The following table summarizes the key pharmacokinetic parameters of metoprolol and its active metabolite, α-hydroxymetoprolol, following a single oral administration of 100 mg metoprolol in healthy volunteers. The data is derived from a study by Kim et al. (2014) and illustrates the differences in absorption, distribution, and elimination between the parent drug and its metabolite.[1]

Pharmacokinetic ParameterMetoprololα-Hydroxymetoprolol
Cmax (ng/mL) 135.4 ± 74.245.8 ± 28.3
Tmax (hr) 2.2 ± 0.82.5 ± 0.9
AUC₀-∞ (ng·hr/mL) 673.8 ± 345.1304.9 ± 168.2
t₁/₂ (hr) 3.7 ± 1.14.1 ± 1.0

Table 1: Comparative Pharmacokinetic Parameters of Metoprolol and α-Hydroxymetoprolol. Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.

Metabolic Pathway of Metoprolol

Metoprolol undergoes extensive hepatic metabolism. The diagram below illustrates the primary metabolic pathways leading to the formation of its major metabolites.

Metoprolol_Metabolism Metoprolol Metoprolol alpha_OH_Metoprolol α-Hydroxymetoprolol (Active) Metoprolol->alpha_OH_Metoprolol α-Hydroxylation (CYP2D6) O_Demethyl_Metoprolol O-Demethylmetoprolol Metoprolol->O_Demethyl_Metoprolol O-Demethylation (CYP2D6) N_Dealkyl_Metoprolol N-Dealkylmetoprolol Metoprolol->N_Dealkyl_Metoprolol N-Dealkylation

Caption: Metabolic conversion of metoprolol to its primary metabolites.

Experimental Protocols

The quantification of metoprolol and α-hydroxymetoprolol in biological matrices is essential for pharmacokinetic studies. The following is a representative experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[1]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add an internal standard solution.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge the sample at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Metoprolol: Precursor ion → Product ion (specific m/z values to be optimized).

      • α-Hydroxymetoprolol: Precursor ion → Product ion (specific m/z values to be optimized).

      • Internal Standard: Precursor ion → Product ion (specific m/z values to be optimized).

Experimental Workflow

The logical flow of a typical pharmacokinetic study for metoprolol and its metabolites is depicted in the following diagram.

PK_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Interpretation Subject_Recruitment Subject Recruitment (Healthy Volunteers) Drug_Administration Oral Administration of Metoprolol (100 mg) Subject_Recruitment->Drug_Administration Blood_Sampling Timed Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Liquid-Liquid Extraction Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS Concentration_Determination Concentration Determination LC_MS_MS->Concentration_Determination PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Concentration_Determination->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis & Comparison PK_Parameter_Calculation->Statistical_Analysis

Caption: A generalized workflow for a pharmacokinetic study of metoprolol.

References

Evaluation of different internal standards for Metoprolol Acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. Metoprolol (B1676517), a widely prescribed beta-blocker, is extensively metabolized in the body, with one of its key metabolites being Metoprolol Acid. The reliable measurement of this compound in biological matrices is essential for a comprehensive understanding of Metoprolol's disposition. A crucial component of a robust bioanalytical method is the appropriate choice of an internal standard (IS). This guide provides a comparative evaluation of different internal standards for the quantification of this compound, supported by experimental data and detailed methodologies.

The Ideal Internal Standard: A Brief Overview

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, without interfering with the analyte's detection. The most suitable internal standards are often stable isotope-labeled (SIL) analogues of the analyte, as their physicochemical properties are nearly identical. However, in the absence of a SIL-IS, structurally similar analogues can be employed.

Comparison of Internal Standards for Metoprolol and its Metabolites

While direct comparative studies for various internal standards for this compound are limited, we can evaluate potential candidates based on their use in the quantification of Metoprolol and its other metabolites. The principles of internal standard selection remain the same. The following table summarizes the performance of different internal standards used in published LC-MS/MS methods.

Internal StandardAnalyte(s)MatrixKey Performance DataReference
Metoprolol-d7 Metoprolol, α-hydroxymetoprololHuman SerumPrecision: Intra- and inter-day precision were within acceptable limits. Accuracy: Demonstrated good accuracy. Note: As a stable isotope-labeled standard for the parent drug, it is expected to be a highly effective IS for its metabolites as well.[1]
rac-metoprolol-d6 (S)-(-)- and (R)-(+)-metoprololHuman PlasmaRecovery: >94.0% for both enantiomers. Note: A deuterated analog, making it an excellent choice for the parent drug's enantiomers.[2]
Guanoxan Metoprolol, α-hydroxymetoprolol, this compoundUrineNote: Used for the simultaneous analysis of Metoprolol and its acidic and hydroxylated metabolites. Specific performance data for this compound was not detailed.[3]
Propranolol MetoprololHuman PlasmaPrecision: 4.67 to 7.41%. Accuracy: 90.66 to 98.15%. Note: Structurally similar beta-blocker.[4]
Bisoprolol fumarate MetoprololPlasmaPrecision (CV%): ≤ 10.28%. Accuracy (RE%): ≤ 5.38%. Matrix Effect: 89% (considered acceptable).[5]

Recommendation: Based on established best practices in bioanalysis, a stable isotope-labeled internal standard is the preferred choice. Therefore, This compound-d5 would be the most suitable internal standard for the quantification of this compound. While not explicitly evaluated in the reviewed literature in a comparative study, its identical chemical structure and chromatographic behavior to the analyte would ensure the highest accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response. In its absence, a deuterated standard of the parent drug, such as Metoprolol-d7 or Metoprolol-d6 , would be the next best option. Structural analogs like Guanoxan, Propranolol, and Bisoprolol can be used but may not perfectly mimic the extraction and ionization behavior of this compound, potentially leading to lower accuracy and precision.

Experimental Methodologies

The following sections detail a representative experimental protocol for the quantification of Metoprolol and its metabolites, which can be adapted for this compound.

Sample Preparation: Protein Precipitation

A simple and effective method for extracting Metoprolol and its metabolites from plasma or serum is protein precipitation.

  • To 200 µL of plasma/serum sample, add 20 µL of the internal standard working solution.

  • Add 760 µL of methanol (B129727) (or acetonitrile) to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Ultimate XB-C18, 150 × 2.1 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1-0.2% formic acid) and an organic phase (e.g., methanol or acetonitrile).[3][4]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[3]

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for Metoprolol and its metabolites.[4]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor to product ion transitions for Metoprolol and a potential internal standard are monitored. For example:

    • Metoprolol: m/z 268.1 → 115.6[3]

    • Propranolol (IS): m/z 260.17 → 115.90[4]

Visualizing the Workflow and Mechanism

To better understand the experimental process and the pharmacological context, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (Methanol/Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection Analysis chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization mass_analysis Tandem Mass Spectrometry (MRM Detection) ionization->mass_analysis data_acquisition Data Acquisition & Quantification mass_analysis->data_acquisition

Caption: Experimental workflow for this compound quantification.

G Metoprolol Metoprolol Blockade Blockade Metoprolol->Blockade Beta1Receptor β1-Adrenergic Receptor (Cardiac Tissue) Beta1Receptor->Blockade HeartRate Decreased Heart Rate Blockade->HeartRate Leads to Contractility Decreased Myocardial Contractility Blockade->Contractility Leads to BloodPressure Decreased Blood Pressure Blockade->BloodPressure Leads to SympatheticActivity Sympathetic Nervous System (Adrenaline/Noradrenaline) SympatheticActivity->Beta1Receptor Activates

Caption: Simplified signaling pathway of Metoprolol.

Conclusion

The selection of an appropriate internal standard is paramount for the development of a reliable and accurate bioanalytical method for this compound quantification. While several options exist, the use of a stable isotope-labeled internal standard, specifically This compound-d5 , is strongly recommended to ensure the highest quality data for pharmacokinetic and other drug development studies. When a SIL-IS for the metabolite is unavailable, a deuterated analog of the parent drug, such as Metoprolol-d7 , represents a robust alternative. The experimental protocols and data presented in this guide provide a solid foundation for researchers to establish and validate their own quantification methods.

References

Cross-Reactivity of Metoprolol Immunoassays with its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of metoprolol's primary metabolites, α-hydroxymetoprolol and O-demethylmetoprolol, in the context of immunoassays. Understanding the potential for cross-reactivity is crucial for the accurate quantification of metoprolol (B1676517) in biological samples, as interference from its metabolites can lead to overestimated results. This can have significant implications in both clinical monitoring and research settings.

Metoprolol Metabolism and Potential for Immunoassay Interference

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. The two major phase I metabolites are α-hydroxymetoprolol and O-demethylmetoprolol. While α-hydroxymetoprolol has some pharmacological activity, it is less potent than the parent drug. O-demethylmetoprolol is considered inactive. Due to structural similarities between metoprolol and its metabolites, antibodies used in immunoassays intended to detect metoprolol may also bind to these metabolites, leading to inaccurate measurements.

cluster_immunoassay Immunoassay Interaction Metoprolol Metoprolol CYP2D6 CYP2D6 Metoprolol->CYP2D6 Immunoassay Metoprolol Immunoassay Metoprolol->Immunoassay Target Binding Alpha_OH α-hydroxymetoprolol CYP2D6->Alpha_OH Hydroxylation O_Demethyl O-demethylmetoprolol CYP2D6->O_Demethyl O-demethylation Alpha_OH->Immunoassay CrossReactivity_Alpha Potential Cross-Reactivity O_Demethyl->Immunoassay CrossReactivity_O Potential Cross-Reactivity cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Prep_Standards Prepare Metoprolol Standard Dilutions Add_Sample Add Standards or Metabolites Prep_Standards->Add_Sample Prep_Metabolites Prepare Metabolite Dilutions Prep_Metabolites->Add_Sample Add_Ab Add Metoprolol Antibody Incubate_Compete Incubate for Competitive Binding Add_Sample->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Enzyme Add Enzyme-Conjugated Secondary Antibody Wash1->Add_Enzyme Incubate_Enzyme Incubate Add_Enzyme->Incubate_Enzyme Wash2 Wash Incubate_Enzyme->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Calc_IC50 Calculate IC50 for Metoprolol & Metabolites Read_Plate->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Safety Operating Guide

Proper Disposal of Metoprolol and its Formulations in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Metoprolol (B1676517), a widely used beta-blocker, and its various forms, require specific handling and disposal procedures to mitigate risks and comply with regulations. Improper disposal can lead to environmental contamination, with studies showing the presence of metoprolol in wastewater and surface water, potentially harming aquatic organisms.[1][2][3] Adherence to the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) is crucial for the compliant disposal of all pharmaceutical waste, including metoprolol.[4][5]

Immediate Safety and Handling

Before beginning any disposal process, it is critical to consult the Safety Data Sheet (SDS) for the specific form of metoprolol being handled (e.g., metoprolol tartrate, metoprolol succinate).[6] All personnel involved in the handling and disposal of metoprolol waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat.[6][7] To prevent inhalation of dust or aerosols, all manipulations of solid metoprolol or its concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.[6][7]

Step-by-Step Disposal Procedures

The recommended and primary method for the disposal of metoprolol waste is through a licensed chemical destruction facility or a certified hazardous waste disposal service.[6] This ensures the compound is destroyed in a controlled and compliant manner, typically through incineration.[5][6]

  • Segregation and Collection:

    • All waste containing metoprolol, including the pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and used PPE, must be segregated from general laboratory waste.[6]

    • Use designated, clearly labeled, and sealed containers for metoprolol waste. These containers should be marked as "Hazardous Waste" and specify the contents, including the name "Metoprolol" and its approximate concentration if in solution.[6]

  • Solid Waste Management:

    • Collect any unused or expired solid metoprolol, as well as materials used for spill cleanup, in a dedicated, leak-proof container.[6][7]

    • This container should be handed over to a licensed waste disposal company for proper disposal.[6]

  • Liquid Waste Management:

    • Aqueous and solvent-based solutions of metoprolol must be collected in separate, clearly labeled, and sealed containers.[6]

    • Crucially, do not discharge metoprolol solutions into the sewer system. [6] Wastewater treatment facilities are often not equipped to completely remove pharmaceuticals, leading to environmental contamination.[6][8]

  • Contaminated Labware and PPE:

    • Disposable items that have come into contact with metoprolol, such as gloves, weighing papers, and pipette tips, should be placed in the designated hazardous waste container.[6]

    • Reusable glassware should be decontaminated according to laboratory protocols or disposed of as hazardous waste if decontamination is not feasible.

Regulatory Framework

The disposal of pharmaceutical waste is governed by multiple federal and state regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste.[4] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits the flushing of hazardous waste pharmaceuticals down drains.[5][9]

Disposal Parameter Guideline Regulatory Bodies
Primary Disposal Method Incineration via a licensed waste disposal facility.[5][6]EPA, State Environmental Agencies
Waste Classification Must be determined if it is hazardous waste according to 40 CFR 261.3.[10]EPA
Sewer Disposal Prohibited for hazardous waste pharmaceuticals.[5][6]EPA (Subpart P)
Container Labeling "Hazardous Waste" with chemical name and concentration.[6]EPA, DOT
Experimental Protocols Cited

While this document focuses on disposal, the environmental impact of metoprolol has been studied. For instance, studies on the oxidative degradation of metoprolol have been conducted to evaluate its stability and breakdown under stress conditions. A typical protocol involves exposing a stock solution of metoprolol to an oxidizing agent, such as a 3% solution of hydrogen peroxide (H₂O₂), for a specified duration.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of metoprolol waste in a laboratory setting.

MetoprololDisposalWorkflow start Start: Metoprolol Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe segregate_waste Segregate Waste from General Lab Waste wear_ppe->segregate_waste is_solid Is the waste solid? segregate_waste->is_solid collect_solid Collect in Labeled, Sealed Hazardous Waste Container is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No hand_over Hand Over to Licensed Hazardous Waste Disposal Service collect_solid->hand_over collect_liquid Collect in Labeled, Sealed Hazardous Waste Container (Aqueous/Solvent Separate) is_liquid->collect_liquid Yes is_contaminated Is it contaminated labware/PPE? is_liquid->is_contaminated No no_sewer DO NOT Dispose Down the Sewer collect_liquid->no_sewer collect_contaminated Collect in Labeled, Sealed Hazardous Waste Container is_contaminated->collect_contaminated Yes is_contaminated->hand_over No collect_contaminated->hand_over no_sewer->hand_over end End: Compliant Disposal hand_over->end

Caption: Workflow for the proper disposal of metoprolol waste in a laboratory setting.

References

Safeguarding Research: A Comprehensive Guide to Handling Metoprolol Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is critical. When working with active pharmaceutical ingredients such as Metoprolol Acid, a cardioselective β1-adrenergic blocking agent, strict adherence to safety protocols is essential to minimize exposure risks and prevent contamination. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound.

Operational Plan: Personal Protective Equipment (PPE) and Handling

A multi-layered approach to personal protection is crucial when working with this compound to avoid inhalation, skin, and eye contact.

Engineering Controls

Prior to handling, ensure proper engineering controls are in place.

  • Ventilation: Handle this compound in a well-ventilated area. For laboratory operations, use an approved ventilation or containment system such as a laboratory fume hood, biological safety cabinet, or a ventilated balance enclosure.[1]

  • Safety Stations: Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1][2]

Personal Protective Equipment (PPE) Ensemble

A complete PPE ensemble should be worn at all times when handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Tightly fitting safety goggles with side-shields or safety glasses. A full-face shield may be necessary depending on the scale of the operation and the potential for splashing.[1]Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Hand Protection Chemical-impermeable gloves, such as nitrile or rubber gloves.[1][4]Inspect gloves prior to use. Consider double gloving for enhanced protection.[1][4] After use, hands should be washed and dried thoroughly.[4]
Body Protection A laboratory coat is the minimum requirement.[1] For larger quantities (over 1 kg) or manufacturing operations, a disposable, low-permeability coverall and shoe covers are recommended.[1][4]Impervious clothing should be worn to prevent skin contact.[5]
Respiratory Protection To prevent the inhalation of dust, a suitable respirator should be used, especially if exposure limits are exceeded or if dust formation is likely. Options include a dust mask, an aerosol mask with a P3 filter, or a full-face respirator.[1]If the applicable Occupational Exposure Limit (OEL) is exceeded, wear an appropriate respirator with a protection factor sufficient to control exposures to below the OEL.[6]

Experimental Protocols: Safe Handling and Storage

Adherence to standardized procedures is paramount for personnel safety and research integrity.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS).[1] Confirm that ventilation systems are operational and all necessary PPE is available and in good condition.[1]

  • Designated Area: Work within a designated area, such as a chemical fume hood, to prevent the formation and dispersion of dust and aerosols.[1]

  • Avoid Contact: Avoid all personal contact, including inhalation.[4]

  • Tool Selection: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Container Management: Keep the container tightly closed when not in use.[1]

Storage:

Store this compound in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][2][7] The container should be stored locked up and away from heat, sparks, and direct sunlight.[1][2]

Accidental Release:

In the event of a spill, evacuate unnecessary personnel from the area.[1] Wear appropriate PPE, including respiratory protection, during cleanup.[1] Avoid generating dust.[1] Use dry clean-up procedures like sweeping or vacuuming with a HEPA-filtered vacuum.[1][4] Collect the spilled material in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, wipes, pipette tips) in a suitable, labeled, and closed container.[8]

  • Label containers as "Hazardous Waste" and clearly indicate the contents.[8]

  • Aqueous and solvent-based solutions should be collected in separate, clearly labeled, and sealed containers.[8]

Disposal Method:

  • The primary and most recommended method for the disposal of this compound waste is through a licensed chemical destruction plant or a certified hazardous waste disposal service, typically via incineration.[8]

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[4]

  • Do not discharge this compound solutions into sewer systems, as wastewater treatment plants may not fully remove the pharmaceutical, leading to environmental contamination.[8]

Quantitative Data Summary

Understanding the potential hazards and exposure limits is a key component of safe handling.

Data PointValueSubstance
Occupational Exposure Band 0.1 - 1 mg/m³Metoprolol Succinate
Oral TDLO (Human) 160 mg/kgMetoprolol Tartrate
Oral LD50 (Rat) 5,500 mg/kgMetoprolol Tartrate
Intraperitoneal LD50 (Rat) 219 mg/kgMetoprolol Tartrate
Subcutaneous LD50 (Rat) 1,150 mg/kgMetoprolol Tartrate

TDLO: Toxic Dose Low - the lowest dose of a substance introduced by any route, other than inhalation, over any given period of time, and reported to produce any toxic effect in humans, or to produce tumorigenic or reproductive effects in animals. LD50: Lethal Dose 50 - the dose of a chemical which kills 50% of a sample population.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling & Storage cluster_spill Accidental Release cluster_disposal Disposal prep1 Read SDS prep2 Verify Engineering Controls prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Work in Designated Area prep3->handle1 Proceed to Handling handle2 Avoid Personal Contact handle1->handle2 handle3 Store Properly handle2->handle3 spill1 Evacuate Area handle2->spill1 Spill Occurs disp1 Segregate Waste handle3->disp1 End of Use spill2 Don Appropriate PPE spill1->spill2 spill3 Contain & Clean Up spill2->spill3 spill4 Collect for Disposal spill3->spill4 spill4->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Use Licensed Disposal Service disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.